molecular formula C18H42O21 B15603011 D(+)-Raffinose pentahydrate

D(+)-Raffinose pentahydrate

Katalognummer: B15603011
Molekulargewicht: 594.5 g/mol
InChI-Schlüssel: BITMAWRCWSHCRW-XRZHKTLCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D(+)-Raffinose pentahydrate is a useful research compound. Its molecular formula is C18H42O21 and its molecular weight is 594.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3R,4S,5R,6R)-2-[[(2R,3S,4S,5R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16?,17?,18+;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITMAWRCWSHCRW-XRZHKTLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17629-30-0
Record name α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of D(+)-Raffinose Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and properties of D(+)-Raffinose pentahydrate. The information is curated for professionals in research and development who require a precise understanding of this complex carbohydrate for applications ranging from cell culture to drug formulation.

Introduction

D(+)-Raffinose is a naturally occurring trisaccharide found in a wide variety of plants, including beans, cabbage, broccoli, and whole grains.[1][2][3] As a member of the raffinose (B1225341) family of oligosaccharides (RFOs), it plays roles in carbohydrate storage and transport within plants.[1][2] this compound is the hydrated crystalline form of this sugar, incorporating five molecules of water into its structure.[4][5] It is composed of three monosaccharide units: galactose, glucose, and fructose.[6][7][8][9]

Chemical Structure Elucidation

The precise arrangement of the monosaccharide units and the nature of the linkages between them define the chemical identity of raffinose.

Monosaccharide Composition

Upon complete acid hydrolysis, D(+)-Raffinose yields one mole each of D-galactose, D-glucose, and D-fructose.[4][10] This composition makes it a trisaccharide, a class of oligosaccharides.[1][11][12]

Glycosidic Linkages

The three monosaccharide units in raffinose are covalently joined by two specific glycosidic bonds:

  • An α-1,6 glycosidic bond connects the anomeric carbon (C1) of α-D-galactose to the C6 hydroxyl group of α-D-glucose.[6][11][13][14]

  • An α-1,2 glycosidic bond links the anomeric carbon (C1) of α-D-glucose to the anomeric carbon (C2) of β-D-fructose.[6][11][13]

This structure can be understood as a galactose unit attached to a sucrose (B13894) molecule (glucose-fructose).[13][14] The systematic IUPAC name for raffinose is α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside .[6][13]

Physicochemical Properties

The quantitative properties of this compound and its anhydrous form are summarized below. These data are critical for experimental design and application in various scientific contexts.

PropertyThis compoundD(+)-Raffinose (Anhydrous)
Appearance White crystalline powder[8][10]-
Molecular Formula C₁₈H₃₂O₁₆·5H₂O (or C₁₈H₄₂O₂₁)[4][5][15][16]C₁₈H₃₂O₁₆[1][17]
Molecular Weight 594.51 g/mol [5][15]504.4 g/mol [13]
Melting Point 78-82 °C[8][10][15]132-135 °C[10]
Solubility Soluble in water[15]-
Specific Rotation [α]D +105° (c=10% in H₂O at 20°C)+124° (c=10 in H₂O)[10]
CAS Number 17629-30-0[4][5]512-69-6[6][10]

Chemical and Enzymatic Hydrolysis

The glycosidic bonds in raffinose can be cleaved through hydrolysis, yielding smaller sugar units. The products of this reaction depend on the method used.

  • Acid Hydrolysis : Complete hydrolysis with acid breaks both glycosidic bonds, releasing the constituent monosaccharides: D-galactose, D-glucose, and D-fructose.[4][10]

  • Enzymatic Hydrolysis : The enzyme α-galactosidase, which is not present in the human digestive tract, specifically cleaves the α-1,6 linkage between galactose and glucose.[3][13] This enzymatic action results in the production of D-galactose and sucrose .[1][3][10]

Visualized Structures and Pathways

Diagrams are provided below to illustrate the chemical structure and hydrolysis pathway of D(+)-Raffinose.

chemical_structure Gal Gal Glc Glc Gal->Glc Fru Fru Glc->Fru

Caption: Monosaccharide units and linkages in D(+)-Raffinose.

hydrolysis_pathway Enzymatic Hydrolysis of Raffinose cluster_products Hydrolysis Products Raffinose D(+)-Raffinose (Gal-Glc-Fru) Galactose D-Galactose Raffinose->Galactose α-Galactosidase Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose α-Galactosidase

Caption: Enzymatic hydrolysis of D(+)-Raffinose by α-galactosidase.

Methodological Considerations for Characterization

The physicochemical data presented in this guide are based on established analytical methods. While detailed, step-by-step protocols from the original literature are not provided in the search results, the fundamental principles of these key experiments are outlined below for the benefit of researchers aiming to replicate or validate these findings.

  • Melting Point Determination : The melting point of a crystalline solid like this compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. The sharpness of the melting range is an indicator of purity.

  • Optical Rotation Measurement : Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter. A solution of the compound with a known concentration is prepared and placed in a sample tube of a specific length. Plane-polarized light is passed through the solution, and the angle by which the plane of polarization is rotated is measured. The specific rotation is then calculated using the observed rotation, concentration, and path length.

  • Hydrolysis and Chromatographic Analysis : To confirm the monosaccharide composition and linkages, hydrolysis is performed under acidic or enzymatic conditions. The resulting products are then typically separated, identified, and quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive structural identification.

Conclusion

This compound is a well-defined trisaccharide with a specific structure composed of galactose, glucose, and fructose, linked by α-1,6 and α-1,2 glycosidic bonds. Its distinct chemical and physical properties, which have been thoroughly characterized, are essential for its application in scientific research and development. This guide provides the core structural and chemical information necessary for professionals working with this complex carbohydrate.

References

Natural sources and extraction of D(+)-Raffinose pentahydrate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Extraction of D(+)-Raffinose Pentahydrate

Introduction

This compound is a naturally occurring trisaccharide composed of galactose, glucose, and fructose (B13574) moieties.[1] As a member of the raffinose (B1225341) family of oligosaccharides (RFOs), it is prevalent in the plant kingdom, where it functions as a storage carbohydrate, a transport sugar, and a protective agent against abiotic stresses such as desiccation.[1][2] For researchers, scientists, and drug development professionals, this compound holds interest due to its potential applications as a prebiotic, a cryoprotectant, and a functional food ingredient. This technical guide provides a comprehensive overview of its natural sources, with quantitative data, and details the experimental protocols for its extraction and purification.

Natural Sources of this compound

Raffinose is widely distributed in higher plants, with significant concentrations found in the seeds of legumes and other plant families. The content can vary based on the species, cultivar, and environmental conditions.

Quantitative Data of Raffinose in Plant Seeds

The following table summarizes the raffinose content in various plant seeds, providing a comparative basis for selecting a suitable starting material for extraction.

Plant FamilySpeciesRaffinose Content ( g/100g on dry weight basis)
LeguminosaeFaba Bean (Vicia faba)0.12 - 0.29[1]
Mung Bean (Vigna radiata)0.81 - 0.93[3]
Cowpea (Vigna unguiculata)0.81[3]
Common Bean (Phaseolus vulgaris)0.81[4]
Lentil (Lens culinaris)2.20 - 12.98[5]
MalvaceaeCottonseed (Gossypium hirsutum)5.6 - 5.8 (in defatted meal)[6]

Extraction and Purification of this compound

The extraction of D(+)-Raffinose from plant sources typically involves an initial solid-liquid extraction followed by several purification steps to remove impurities like proteins, polysaccharides, and other soluble sugars.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and purification of D(+)-Raffinose, with a focus on cottonseed meal as a high-content source.

Protocol 1: Aqueous Extraction of Raffinose from Cottonseed Meal

This protocol details a water-based extraction method, followed by purification using ultrafiltration and chromatography.

1. Materials and Equipment:

  • Defatted cottonseed meal

  • Deionized water

  • Flocculant (e.g., chitosan (B1678972) solution) or ultrafiltration membrane (10,000 Da MWCO)

  • Adsorbent (e.g., activated carbon or nonpolar macroporous acrylic resin)

  • Ethanol (B145695) or Methanol (B129727) for elution

  • Raffinose crystal seeds

  • Standard laboratory glassware, heating and stirring equipment, centrifuge, filtration apparatus, and a rotary evaporator.

2. Step-by-Step Procedure:

  • Step 1: Extraction

    • Weigh 200 g of defatted cottonseed meal (raffinose content approx. 5.6%).[6]

    • Add deionized water at a solid-to-liquid ratio of 1:4 (g/mL).[6]

    • Heat the slurry to 60°C and maintain for 3 hours with continuous stirring.[6]

    • Separate the solid residue by centrifugation and filtration to obtain the crude raffinose solution.[6]

  • Step 2: Primary Purification

    • To the crude raffinose solution, add a 1% chitosan solution (volume being 1/100th of the crude solution) to induce flocculation of proteins and polysaccharides.[6]

    • Centrifuge the solution to remove the precipitate and collect the supernatant, which is the preliminary purified raffinose solution.[6]

    • Alternatively, use a hollow fiber ultrafiltration membrane with a 10,000 Dalton molecular weight cut-off to remove macromolecular substances.[6]

  • Step 3: Adsorption and Elution

    • Pass the preliminary purified raffinose solution through a column packed with a nonpolar macroporous acrylic adsorption resin at a flow rate of approximately 4 mL/min at 60°C.[6]

    • After adsorption, elute the raffinose from the resin using a 30% methanol solution at a flow rate of 3 mL/min at 50°C.[6]

    • Collect the eluent until no more raffinose is detected in the outflow.[6]

  • Step 4: Crystallization

    • Concentrate the recovered raffinose solution to 1/9th of its original volume using a rotary evaporator.[6]

    • Add an 80% ethanol solution in a 1:1 volume ratio to the concentrated sugar solution.[6]

    • Add raffinose seed crystals (0.08 g/L) to induce crystallization.[6]

    • Allow crystallization to proceed at 3°C for 2 days.[6]

    • Separate the crystals by filtration and dry them to obtain purified this compound.[6]

  • Expected Outcome: This method can yield a product with a raffinose content of up to 92% with an extraction rate of 85%.[6]

Protocol 2: Solvent Extraction of Raffinose from Cottonseed Meal

This protocol utilizes an ethanol solution for the initial extraction.

1. Materials and Equipment:

  • Dry, crushed cottonseed meal

  • Ethanol (75% v/v)

  • Light wave extractor

  • Ceramic membrane filter

  • Macroporous anion exchange resins (faintly acidic styrene (B11656) series and weak basic acrylic system)

  • Standard laboratory glassware, rotary evaporator, and crystallization equipment.

2. Step-by-Step Procedure:

  • Step 1: Extraction

    • Place crushed, dry cottonseed meal in a light wave extractor.

    • Add 75% (v/v) ethanol at a solvent-to-solid ratio of 5.5 L to 1 kg.[7]

    • Extract for 30 minutes with a light wave power of 600W.[7]

    • Filter the mixture to obtain the crude extract.[7]

  • Step 2: Purification

    • Filter the crude extract through a ceramic membrane.[7]

    • Concentrate the filtrate under reduced pressure.[7]

    • Pass the concentrated solution sequentially through a macroporous faintly acid styrene series anion exchange resin and a macroporous weak basic acrylic system anion exchange resin to remove impurities.[7]

  • Step 3: Final Processing

    • Collect the eluent from the resin columns.

    • Concentrate the eluent by heating.[7]

    • Purify the concentrate with ethanol and induce crystallization to obtain the final product.[7]

  • Expected Outcome: This method can achieve a raffinose purity of over 95%.[7]

Visualizations

Generalized Workflow for Raffinose Extraction and Purification

extraction_workflow start Plant Material (e.g., Cottonseed Meal) extraction Aqueous or Solvent Extraction start->extraction separation Solid-Liquid Separation (Filtration/Centrifugation) extraction->separation crude_extract Crude Raffinose Extract separation->crude_extract primary_purification Primary Purification (Flocculation or Ultrafiltration) crude_extract->primary_purification purified_solution Preliminary Purified Solution primary_purification->purified_solution adsorption_chromatography Adsorption Chromatography (e.g., Activated Carbon or Resin) purified_solution->adsorption_chromatography elution Elution adsorption_chromatography->elution recovered_solution Recovered Raffinose Solution elution->recovered_solution concentration Concentration recovered_solution->concentration crystallization Crystallization concentration->crystallization final_product This compound crystallization->final_product

Caption: A generalized workflow for the extraction and purification of this compound.

Biosynthesis Pathway of Raffinose

biosynthesis_pathway cluster_substrates Substrates cluster_enzymes Enzymatic Reactions cluster_intermediates Intermediates & Product UDP-Galactose UDP-Galactose Galactinol (B1212831)\nSynthase Galactinol Synthase UDP-Galactose->Galactinol\nSynthase myo-Inositol myo-Inositol myo-Inositol->Galactinol\nSynthase Sucrose Sucrose Raffinose\nSynthase Raffinose Synthase Sucrose->Raffinose\nSynthase Galactinol Galactinol Galactinol\nSynthase->Galactinol Raffinose Raffinose Raffinose\nSynthase->Raffinose Galactinol->Raffinose\nSynthase

Caption: The biosynthesis of raffinose from sucrose, involving the key intermediate galactinol.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Raffinose in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of raffinose (B1225341) and related oligosaccharides in plants. It covers the core enzymatic pathways, quantitative data on enzyme kinetics, detailed experimental protocols, and the subcellular localization of these processes. This document is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and professionals involved in drug development where plant-derived compounds are of interest.

Introduction to Raffinose Family Oligosaccharides (RFOs)

Raffinose Family Oligosaccharides (RFOs) are a class of α-galactosyl derivatives of sucrose (B13894) that are nearly ubiquitous in the plant kingdom.[1] They serve as important carbohydrates for carbon storage, transport, and play a crucial role in protecting plants against various abiotic stresses such as drought, salinity, and cold.[2][3][4][5] The most common RFOs include the trisaccharide raffinose, the tetrasaccharide stachyose (B150584), and the pentasaccharide verbascose (B1348371).

The Core Biosynthesis Pathway of Raffinose

The primary pathway for raffinose biosynthesis is a multi-step enzymatic process that originates from sucrose. This pathway is characterized by the sequential addition of galactose units, with galactinol (B1212831) serving as the key galactosyl donor.

Step 1: Synthesis of Galactinol

The committed step in RFO biosynthesis is the synthesis of galactinol from UDP-galactose and myo-inositol. This reaction is catalyzed by the enzyme Galactinol Synthase (GolS) (EC 2.4.1.123).[6][7]

UDP-galactose + myo-inositol <-> galactinol + UDP

Step 2: Synthesis of Raffinose

Raffinose Synthase (RS) (EC 2.4.1.82) then catalyzes the transfer of a galactose moiety from galactinol to a sucrose molecule, forming the trisaccharide raffinose.[6][7]

galactinol + sucrose <-> raffinose + myo-inositol

Step 3: Synthesis of Higher Order RFOs

The pathway can be extended to produce larger RFOs. Stachyose Synthase (STS) (EC 2.4.1.67) transfers a second galactose unit from galactinol to raffinose, yielding the tetrasaccharide stachyose.[6][8] Stachyose synthase often exhibits broader substrate specificity and can be involved in the synthesis of verbascose from stachyose.[8]

galactinol + raffinose <-> stachyose + myo-inositol

Galactinol-Independent Raffinose Biosynthesis

In addition to the core pathway, a galactinol-independent pathway for the synthesis of higher RFOs has been identified in some plant species. This pathway is catalyzed by Galactan:Galactan Galactosyltransferase (GGT) .[6] GGT facilitates the transfer of a galactose unit from one RFO molecule to another. For example, two molecules of stachyose can be converted into verbascose and raffinose. This pathway is particularly important for the accumulation of long-chain RFOs.[2]

Subcellular Localization of Raffinose Biosynthesis

The enzymes of the core raffinose biosynthesis pathway, GolS, RS, and STS, are believed to be localized in the cytosol .[6][7] However, there is evidence suggesting that in the leaves, RFOs can be transported into and stored in vacuoles and chloroplasts .[6][7] The galactinol-independent pathway catalyzed by GGT is thought to occur within the vacuole .[9] In some plant species, the synthesis of RFOs for transport is localized to specialized companion cells in the phloem called intermediary cells .[10][11][12]

Quantitative Data on Raffinose Biosynthesis Enzymes

The following tables summarize key quantitative data for the enzymes involved in raffinose biosynthesis.

EnzymePlant SpeciesSubstrateK_m_ (mM)V_max_ (units)Optimal pHOptimal Temperature (°C)Reference(s)
Galactinol Synthase (GolS) Vigna angularis (Adzuki Bean)myo-inositol38.6-7.0-[13]
Cucurbita pepo (Zucchini)myo-inositol--7.0-8.035-50[6]
Raffinose Synthase (RS) Pisum sativum (Pea)Sucrose----[1]
Vigna angularis (Adzuki Bean)Raffinose13.2---[13]
Stachyose Synthase (STS) Lens culinaris (Lentil)Raffinose-9.09 nkat/mg4.8 (pI)-[8]
Vigna angularis (Adzuki Bean)Raffinose38.6-4.7-5.0 (pI)-[13]
Galactan:Galactan Galactosyltransferase (GGT) Ajuga reptansRaffinose42-~5.0-[14]
Stachyose58-[14]

Gene Expression Under Abiotic Stress

The expression of genes encoding RFO biosynthesis enzymes is often upregulated in response to abiotic stress, leading to the accumulation of these protective sugars.

GenePlant SpeciesStress ConditionFold Change in ExpressionReference(s)
AtGolS1, AtGolS2 Arabidopsis thalianaDrought, High SalinityInduced[2][6]
AtGolS3 Arabidopsis thalianaColdInduced[2][6]
TaGolS1, TaGolS2 Triticum aestivum (Wheat)ColdInduced[3]
CsGolS (all 4 isoforms) Cucumis sativus (Cucumber)Salt, Drought, Cold, HeatUpregulated[14]
ZmRAFS Zea mays (Maize)Drought, Heat, Cold, SalinityInduced[4]
GhAGAL3 Gossypium hirsutum (Cotton)SalinityIncreased[5][15]
TaRS genes Triticum aestivum (Wheat)Drought, ABA, MeJA, NaClUpregulated[16]
PvGolS1, PvGolS3, PvSS Phaseolus vulgaris (Common Bean)DroughtSignificantly upregulated[17]

Experimental Protocols

Galactinol Synthase (GolS) Activity Assay

This assay measures the activity of GolS by quantifying the formation of galactinol.

Materials:

  • Extraction Buffer: 50 mM HEPES-NaOH (pH 7.0), 1 mM DTT, 1 mM PMSF.

  • Reaction Mixture: 50 mM HEPES-NaOH (pH 7.0), 1 mM DTT, 5 mM MnCl₂, 20 mM myo-inositol, 5 mM UDP-galactose.

  • Plant tissue for protein extraction.

  • Bradford reagent for protein quantification.

Methodology:

  • Protein Extraction:

    • Grind ~200 mg of frozen plant tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in 1 mL of ice-cold Extraction Buffer.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract.

    • Determine the total protein concentration using the Bradford assay.

  • Enzyme Assay:

    • Prepare the reaction mixture.

    • Add a known amount of protein extract to the reaction mixture.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by heating at 95°C for 5 minutes.

    • Analyze the formation of galactinol using HPLC.

Raffinose Synthase (RS) Activity Assay

This assay quantifies the activity of RS by measuring the production of raffinose.

Materials:

  • Extraction Buffer: As for GolS assay.

  • Reaction Mixture: 50 mM HEPES-NaOH (pH 7.0), 1 mM DTT, 10 mM galactinol, 40 mM sucrose.

  • Plant tissue for protein extraction.

  • Bradford reagent.

Methodology:

  • Protein Extraction: Follow the same procedure as for the GolS assay.

  • Enzyme Assay:

    • Prepare the reaction mixture.

    • Add a known amount of protein extract.

    • Incubate at 30°C for 1-3 hours.

    • Stop the reaction by heating at 95°C for 5 minutes.

    • Quantify the produced raffinose using HPLC.

Stachyose Synthase (STS) Activity Assay

This assay determines STS activity by measuring the synthesis of stachyose.

Materials:

  • Extraction Buffer: As for GolS assay.

  • Reaction Mixture: 50 mM HEPES-NaOH (pH 7.0), 1 mM DTT, 10 mM galactinol, 20 mM raffinose.

  • Plant tissue for protein extraction.

  • Bradford reagent.

Methodology:

  • Protein Extraction: Follow the same procedure as for the GolS assay.

  • Enzyme Assay:

    • Prepare the reaction mixture.

    • Add a known amount of protein extract.

    • Incubate at 30°C for 2-4 hours.

    • Stop the reaction by heating at 95°C for 5 minutes.

    • Measure the stachyose produced via HPLC.

Quantification of RFOs by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of RFOs from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, seeds), frozen in liquid nitrogen.

  • 80% (v/v) ethanol.

  • Microcentrifuge tubes.

  • Water bath (80°C).

  • 0.22 µm syringe filters.

  • HPLC system with a suitable column (e.g., cation exchange or anion exchange) and detector (e.g., refractive index or pulsed amperometric detector).

  • Raffinose, stachyose, and verbascose standards.

Methodology:

  • Extraction:

    • Homogenize frozen plant tissue in 80% ethanol.

    • Incubate at 80°C for 15-30 minutes to inactivate endogenous enzymes.

    • Centrifuge to pellet insoluble material.

    • Collect the supernatant containing soluble sugars.

    • Dry the supernatant (e.g., using a speed vacuum) and resuspend in a known volume of ultrapure water.

  • Analysis:

    • Filter the extract through a 0.22 µm syringe filter.

    • Inject a known volume onto the HPLC system.

    • Separate the sugars using an appropriate mobile phase and gradient.

    • Detect and quantify the RFOs by comparing their peak areas to those of known standards.

Visualizations

Raffinose Biosynthesis Pathway

Raffinose_Biosynthesis_Pathway UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS myo_Inositol myo-Inositol myo_Inositol->GolS Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS Galactinol Galactinol Galactinol->RS STS Stachyose Synthase (STS) Galactinol->STS Raffinose Raffinose Raffinose->STS Stachyose Stachyose GolS->Galactinol RS->Raffinose STS->Stachyose

Caption: The core enzymatic pathway for raffinose and stachyose biosynthesis in plants.

Experimental Workflow for RFO Quantification

RFO_Quantification_Workflow Start Plant Tissue Collection (e.g., leaves, seeds) Homogenization Homogenization in 80% Ethanol Start->Homogenization Extraction Incubation at 80°C Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Dry Supernatant Supernatant->Drying Resuspension Resuspend in Water Drying->Resuspension Filtration Filter (0.22 µm) Resuspension->Filtration HPLC HPLC Analysis (Cation/Anion Exchange) Filtration->HPLC Quantification Quantification against Standards HPLC->Quantification

Caption: A typical experimental workflow for the extraction and quantification of RFOs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D(+)-Raffinose Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Raffinose pentahydrate is a naturally occurring trisaccharide, composed of galactose, glucose, and fructose (B13574) moieties.[1][2] It is found in a variety of plants, including sugar beets, cotton seeds, and legumes.[3] As a non-digestible oligosaccharide in humans, it has garnered significant interest in the pharmaceutical and food industries for its potential applications as a prebiotic, stabilizer, and excipient in drug formulations.[4][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and visual workflows to support researchers and drug development professionals.

Physical Properties

This compound typically presents as a white, odorless, crystalline powder with a sweet taste, approximately 10% that of sucrose.[4] It is known to be hygroscopic and should be stored in a dry place.[6][7] Key physical properties are summarized in the tables below.

General and Physical Properties
PropertyValueReferences
Appearance White crystalline powder[8]
Taste Sweet (approx. 10% of sucrose)[9]
Odor Odorless[7][9]
Melting Point 78 - 82 °C[8][10][11][12][13]
Density ~1.465 g/cm³[10][14]
Hygroscopicity Hygroscopic[6][15]
Spectroscopic and Optical Properties
PropertyValueReferences
Specific Optical Rotation +103° to +107° (c=10, H₂O, 20°C, 589 nm)[8][16][17]
Infrared Spectrum Conforms to standard[16][17]
Solubility Profile
SolventSolubilityReferences
Water 50 mg/mL (clear, colorless solution)[3]
0.1 g/mL (clear, colorless solution)[11]
143 g/L[15]
Pyridine Soluble[6]
Ethanol Slightly soluble[14]
~0.1 mg/mL[6]
Methanol 10 mL per gram[14]
DMSO ~20 mg/mL[6]
Dimethylformamide ~15 mg/mL[6]

Chemical Properties and Identification

This compound is a stable compound under recommended storage conditions.[18] It is incompatible with strong oxidizing agents and strong acids.[6]

Molecular Information
IdentifierValueReferences
Chemical Name O-α-D-Galactopyranosyl-(1→6)-α-D-glucopyranosyl β-D-fructofuranoside pentahydrate[3][19]
Synonyms Melitose, Melitriose[19][20]
CAS Number 17629-30-0[3][19][20][21]
Molecular Formula C₁₈H₃₂O₁₆ · 5H₂O[3][19][20]
Molecular Weight 594.51 g/mol [3][10][19]
EC Number 208-146-9[3][19]
Chemical Reactivity and Stability

This compound is stable under normal ambient and anticipated storage and handling conditions.[7][22][23] It can undergo hazardous reactions with strong oxidizing agents.[7][23] Upon heating, it loses its water of crystallization.[14]

Hydrolysis:

D(+)-Raffinose can be hydrolyzed into its constituent monosaccharides. This process can be achieved through either enzymatic action or acidic conditions.

  • Enzymatic Hydrolysis: The enzyme α-galactosidase hydrolyzes raffinose (B1225341) to D-galactose and sucrose.[10][20] Invertase can also cleave raffinose, yielding melibiose (B213186) and fructose.[9][14]

  • Acid Hydrolysis: Under acidic conditions, raffinose is hydrolyzed to fructose and melibiose.[3]

Experimental Protocols

Melting Point Determination

Methodology: The melting point is determined using the capillary method as described in the U.S. Pharmacopeia (USP) for Class Ia apparatus.[24]

Procedure:

  • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point.

  • The heating rate is then slowed to 1-2°C per minute.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis start Start powder Finely powder the sample start->powder pack Pack into capillary tube (2-4 mm) powder->pack place Place in melting point apparatus pack->place heat_fast Rapid heat to ~30°C below expected MP place->heat_fast heat_slow Heat at 1-2°C/min heat_fast->heat_slow record Record melting range heat_slow->record end End record->end

Caption: Workflow for Melting Point Determination.

Specific Optical Rotation

Methodology: The specific optical rotation is measured using a polarimeter.

Procedure:

  • A solution of this compound is prepared by accurately weighing the substance and dissolving it in water to a known concentration (e.g., 10 g/100 mL).[16]

  • The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

  • The optical rotation of the solution is measured at a specified temperature (e.g., 20°C) using the sodium D-line (589 nm).

  • The specific rotation is calculated using the formula: [α] = (100 * α) / (l * c), where [α] is the specific rotation, α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration in g/100 mL.[16]

Specific_Optical_Rotation cluster_prep Solution Preparation cluster_analysis Measurement start Start weigh Accurately weigh sample start->weigh dissolve Dissolve in solvent to known concentration weigh->dissolve fill_tube Fill polarimeter tube dissolve->fill_tube measure Measure optical rotation fill_tube->measure calculate Calculate specific rotation measure->calculate end End calculate->end

Caption: Workflow for Specific Optical Rotation Measurement.

Solubility Determination

Methodology: The shake-flask method is a common technique for determining equilibrium solubility.

Procedure:

  • An excess amount of this compound is added to a series of vials containing different solvents.

  • The vials are sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • The solutions are then filtered to remove any undissolved solid.

  • The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector.

Solubility_Determination start Start add_excess Add excess solid to solvent start->add_excess agitate Agitate at constant temperature to reach equilibrium add_excess->agitate filter Filter to remove undissolved solid agitate->filter analyze Analyze filtrate concentration (e.g., HPLC) filter->analyze end End analyze->end

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Water Content by Karl Fischer Titration

Methodology: The water content is determined by volumetric Karl Fischer titration.

Procedure:

  • The Karl Fischer titrator is standardized using a known amount of water.

  • A precisely weighed sample of this compound is introduced into the titration vessel containing a suitable solvent (e.g., methanol).

  • The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrometrically.

  • The water content is calculated based on the amount of titrant consumed. For sugars that dissolve slowly, an auxiliary solvent like formamide (B127407) may be used.[25]

Karl_Fischer_Titration start Start standardize Standardize KF titrator start->standardize add_sample Add weighed sample to titration vessel standardize->add_sample titrate Titrate with KF reagent to endpoint add_sample->titrate calculate Calculate water content titrate->calculate end End calculate->end

Caption: Workflow for Water Content Determination by Karl Fischer Titration.

Purity by High-Performance Liquid Chromatography (HPLC)

Methodology: The purity of this compound is assessed by HPLC with refractive index (RI) detection.

Typical Conditions:

  • Column: A column suitable for carbohydrate analysis, such as an amino-propylesiloxane-bonded silica (B1680970) column or a ligand-exchange column (e.g., Aminex HPX-87 series).[22]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for amino columns, while deionized water is often used for ligand-exchange columns.[22][26]

  • Flow Rate: Typically around 1.0 mL/min.[9]

  • Temperature: Column temperature is often maintained at an elevated level (e.g., 30-85°C) to improve peak shape and resolution.[22][26]

  • Detector: Refractive Index (RI) detector.[22][26]

Procedure:

  • A standard solution of this compound of known concentration is prepared.

  • A solution of the sample to be tested is prepared at a similar concentration.

  • Both solutions are injected into the HPLC system.

  • The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it to the standard.

HPLC_Purity_Analysis start Start prep_solutions Prepare standard and sample solutions start->prep_solutions inject Inject solutions into HPLC system prep_solutions->inject run_hplc Run HPLC with appropriate column and mobile phase inject->run_hplc detect Detect peaks with RI detector run_hplc->detect analyze_data Analyze chromatograms and calculate purity detect->analyze_data end End analyze_data->end

Caption: Workflow for HPLC Purity Analysis.

Enzymatic Hydrolysis of Raffinose

Methodology: The hydrolysis of raffinose is carried out using the enzyme α-galactosidase, and the products are analyzed.

Procedure:

  • A solution of this compound is prepared in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0).[20]

  • A solution of α-galactosidase is added to the raffinose solution.

  • The mixture is incubated at an optimal temperature (e.g., 37°C).[20]

  • Aliquots are taken at different time intervals, and the reaction is stopped (e.g., by boiling).

  • The products of the hydrolysis (galactose and sucrose) are analyzed by a suitable method, such as HPLC or thin-layer chromatography (TLC).[10]

Enzymatic_Hydrolysis Raffinose Raffinose AlphaGalactosidase α-Galactosidase Raffinose->AlphaGalactosidase Galactose D-Galactose AlphaGalactosidase->Galactose Sucrose Sucrose AlphaGalactosidase->Sucrose

Caption: Enzymatic Hydrolysis of Raffinose by α-Galactosidase.

Conclusion

This technical guide provides essential physical and chemical data for this compound, crucial for its application in research and development. The detailed experimental protocols and visual workflows offer practical guidance for the characterization of this versatile excipient. A thorough understanding of these properties is fundamental for its effective utilization in the development of stable and efficacious pharmaceutical and food products.

References

An In-depth Technical Guide to D(+)-Raffinose Pentahydrate (CAS: 17629-30-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide composed of galactose, glucose, and fructose, is a versatile excipient and active ingredient with a growing number of applications in research, pharmaceuticals, and biotechnology.[1][2][3][4][5][6] Its unique chemical structure and physical properties lend it to uses ranging from a cryoprotectant for sensitive biological materials to a prebiotic agent for modulating gut microbiota and a targeted inhibitor of bacterial biofilm formation.[1][3][4][7][8] This technical guide provides a comprehensive overview of the core technical data, experimental protocols, and mechanisms of action of this compound.

Core Technical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Chemical Identifiers
CAS Number17629-30-0[1][2][3][9][10][11]
Molecular FormulaC₁₈H₃₂O₁₆·5H₂O (C₁₈H₄₂O₂₁)[1][3][9][11]
Molecular Weight594.51 g/mol [1][9][11]
Physical Properties
AppearanceWhite crystalline powder[1][3]
Melting Point78-82 °C[1][3][10]
Boiling Point78–82°C[1]
Density1.465 g/cm³[1]
Solubility in Water50 mg/mL[11]
Specific Rotation [α]20/D+100 to +110° (c=10, H₂O)[10]
Specifications
Purity (HPLC)≥98.0%[3][10][11]

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Cryopreservation of Mammalian Oocytes

This protocol is adapted from studies demonstrating the efficacy of raffinose (B1225341) in combination with dimethylsulfoxide (DMSO) for the cryopreservation of mammalian oocytes.[12]

Materials:

  • This compound (CAS: 17629-30-0)

  • Dimethylsulfoxide (DMSO), cell culture grade

  • HEPES-buffered Hypermedium

  • Bovine Serum Albumin (BSA)

  • Gentamycin

  • Microinjection apparatus

  • Controlled-rate freezer

  • Cryovials or straws

Procedure:

  • Preparation of Cryopreservation Media:

    • Prepare a stock solution of 0.1 M raffinose in HEPES-buffered Hypermedium.

    • Prepare two cryopreservation solutions:

      • Group 1: 0.3 M raffinose and 0.5 M DMSO in HEPES-buffered Hypermedium.

      • Group 2: 0.3 M raffinose and 1.0 M DMSO in HEPES-buffered Hypermedium.

  • Oocyte Preparation and Microinjection:

    • Collect metaphase II (M II) oocytes.

    • Microinject the oocytes with the 0.1 M raffinose solution.

  • Equilibration:

    • Expose the raffinose-injected oocytes to a 1:1 dilution of the chosen cryopreservation medium (Group 1 or 2) for 5 minutes.

    • Transfer the oocytes to the undiluted cryopreservation medium for 10 minutes.

  • Freezing:

    • Load the oocytes into cryovials or straws.

    • Place the samples in a controlled-rate freezer.

    • Cool at a rate of -2°C/minute to -7°C.

    • Manually seed ice crystal formation at -7°C.

    • Cool at a rate of -0.3°C/minute to -30°C.

    • Cool at a rate of -50°C/minute to -150°C.

    • Plunge into liquid nitrogen for long-term storage.

  • Thawing:

    • Warm the cryovials or straws rapidly in a 37°C water bath.

    • Transfer the oocytes to a solution containing a non-penetrating cryoprotectant (e.g., sucrose) to gradually remove the intracellular cryoprotectants.

    • Wash the oocytes in fresh medium before in vitro fertilization or further culture.

Inhibition of Streptococcus mutans Biofilm Formation

This protocol outlines a method to assess the inhibitory effect of this compound on the biofilm formation of the dental caries-causing bacterium, Streptococcus mutans.[13]

Materials:

  • This compound (CAS: 17629-30-0)

  • Streptococcus mutans strain (e.g., UA159)

  • Tryptic Soy Broth (TSB) supplemented with 1% sucrose (B13894)

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or a suitable solubilizing agent

  • Plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture S. mutans overnight in TSB at 37°C in a 5% CO₂ atmosphere.

    • Dilute the overnight culture in fresh TSB with 1% sucrose to a final OD₆₀₀ of approximately 0.1.

  • Biofilm Formation Assay:

    • Prepare serial dilutions of this compound in TSB with 1% sucrose in the wells of a 96-well plate. Include a no-raffinose control.

    • Add the diluted bacterial suspension to each well.

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours without agitation.

  • Quantification of Biofilm:

    • Carefully remove the planktonic bacteria by gently washing the wells with phosphate-buffered saline (PBS).

    • Fix the remaining biofilm with methanol (B129727) for 15 minutes.

    • Stain the biofilm with 0.1% crystal violet solution for 20 minutes.

    • Wash the wells with distilled water to remove excess stain.

    • Solubilize the bound crystal violet with 95% ethanol.

    • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a plate reader.

    • Calculate the percentage of biofilm inhibition compared to the control.

In Vitro Prebiotic Activity Assessment

This protocol provides a framework for evaluating the prebiotic potential of this compound through in vitro fermentation with human fecal microbiota.

Materials:

  • This compound (CAS: 17629-30-0)

  • Fresh human fecal samples from healthy donors

  • Anaerobic basal medium (e.g., containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine)

  • Anaerobic chamber or system

  • pH meter

  • Gas chromatography (GC) for short-chain fatty acid (SCFA) analysis

  • High-performance liquid chromatography (HPLC) for sugar analysis

Procedure:

  • Preparation of Fecal Slurry:

    • Homogenize fresh fecal samples in anaerobic phosphate (B84403) buffer to create a fecal slurry (e.g., 10% w/v).

  • In Vitro Fermentation:

    • In an anaerobic chamber, dispense the basal medium into fermentation vessels.

    • Add this compound to the experimental vessels at a final concentration of, for example, 1% (w/v). Include a control vessel with no added carbohydrate.

    • Inoculate each vessel with the fecal slurry.

    • Incubate the vessels anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).

  • Sample Analysis:

    • At various time points, collect samples from the fermentation vessels.

    • Measure the pH of the culture medium.

    • Analyze the concentration of remaining raffinose using HPLC to determine its consumption.

    • Analyze the production of SCFAs (e.g., acetate, propionate, butyrate) using GC.

    • Optionally, perform microbial community analysis (e.g., 16S rRNA gene sequencing) to assess changes in the gut microbiota composition, specifically looking for an increase in beneficial bacteria like Bifidobacterium and Lactobacillus.

Mechanisms of Action & Signaling Pathways

The diverse applications of this compound stem from its specific interactions with biological systems. The following diagrams, generated using the DOT language, illustrate key mechanisms of action.

G cluster_0 Streptococcus mutans Biofilm Inhibition raffinose D(+)-Raffinose gtf Glucosyltransferases (GTFs) raffinose->gtf Inhibits glucan Insoluble Glucan Synthesis gtf->glucan sucrose Sucrose sucrose->gtf Substrate adhesion Bacterial Adhesion & Aggregation glucan->adhesion biofilm Biofilm Formation adhesion->biofilm

Caption: Mechanism of S. mutans biofilm inhibition by D(+)-Raffinose.

G cluster_1 Raffinose Family Oligosaccharide (RFO) Biosynthesis udp_gal UDP-Galactose gols Galactinol Synthase (GolS) udp_gal->gols myo_inositol myo-Inositol myo_inositol->gols galactinol Galactinol gols->galactinol rafs Raffinose Synthase galactinol->rafs sts Stachyose Synthase galactinol->sts sucrose Sucrose sucrose->rafs raffinose Raffinose rafs->raffinose raffinose->sts stachyose Stachyose sts->stachyose

Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides (RFOs).

G cluster_2 Prebiotic Action of Raffinose in the Gut raffinose D(+)-Raffinose fermentation Fermentation by Bifidobacteria & Lactobacilli raffinose->fermentation scfa Short-Chain Fatty Acids (SCFAs) fermentation->scfa health Improved Gut Health fermentation->health Directly promotes beneficial bacteria ph Decreased Gut pH scfa->ph pathogen Inhibition of Pathogens ph->pathogen pathogen->health

Caption: Prebiotic mechanism of D(+)-Raffinose in the gut microbiota.

Conclusion

This compound is a multifaceted carbohydrate with significant potential in various scientific and industrial fields. Its well-characterized physical and chemical properties, combined with its diverse biological activities, make it a valuable tool for researchers and drug development professionals. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for harnessing the full potential of this versatile molecule in innovative applications.

References

A Comprehensive Technical Guide to the Molecular Weight of D(+)-Raffinose Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight of D(+)-Raffinose pentahydrate, a crucial parameter for researchers and professionals in the fields of biochemistry, pharmaceutical sciences, and food chemistry. This document outlines the theoretical and experimental determination of its molecular weight, offering detailed protocols for accurate measurement.

Executive Summary

This compound is a trisaccharide composed of galactose, glucose, and fructose, with five molecules of water of hydration. Its precise molecular weight is fundamental for accurate solution preparation, stoichiometric calculations, and characterization in various research and development applications. This guide details its chemical composition, theoretical molecular weight, and provides standardized experimental protocols for its verification.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its application. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Name D-(+)-Raffinose pentahydrate
Synonyms Melitose, Melitriose
Molecular Formula C₁₈H₃₂O₁₆·5H₂O[1][2]
Molecular Weight 594.51 g/mol [2][3][4][5][6][7]
Anhydrous Formula C₁₈H₃₂O₁₆[1]
Anhydrous Mol. Weight 504.44 g/mol [8]
Water Content (Theoretical) ~15.15%Calculated from molecular weights
CAS Number 17629-30-0[1][2]
Appearance White crystalline powder
Melting Point 78-82 °C[3]
Solubility Soluble in water[3]

Molecular Composition

This compound's structure consists of a core trisaccharide molecule, raffinose (B1225341), which is a non-reducing sugar, associated with five molecules of water. This water of hydration is an integral part of the crystal structure and contributes significantly to the overall molecular weight.

G cluster_0 This compound (C18H32O16 · 5H2O) cluster_1 Water of Hydration (5H2O) raffinose Anhydrous D(+)-Raffinose (C18H32O16) MW: 504.44 g/mol water1 H2O raffinose->water1 Associated via hydrogen bonding water2 H2O raffinose->water2 water3 H2O raffinose->water3 water4 H2O raffinose->water4 water5 H2O raffinose->water5

Figure 1: Molecular composition of this compound.

Experimental Determination of Water Content

The theoretical molecular weight of this compound can be experimentally verified by determining its water content. The two most common and reliable methods for this are Thermogravimetric Analysis (TGA) and Karl Fischer Titration.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For hydrated compounds, this technique is ideal for determining the amount of water lost upon heating.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).

  • TGA Method Parameters:

    • Initial Temperature: 25°C

    • Heating Rate: 10°C/min

    • Final Temperature: 200°C

    • Atmosphere: Dry Nitrogen

    • Flow Rate: 50 mL/min

  • Data Analysis:

    • Record the initial mass of the sample.

    • Identify the mass loss steps in the TGA curve. For this compound, the loss of water typically occurs in multiple steps between 50°C and 120°C.

    • Calculate the total percentage mass loss corresponding to the water of hydration. The theoretical weight loss is approximately 15.43%.

A study on the thermal analysis of raffinose pentahydrate indicated that the loss of its five moles of water occurs in distinct endothermic events, which can be observed in the thermogram.[3]

TGA_Workflow start Start instrument_cal Calibrate TGA Instrument start->instrument_cal sample_prep Weigh 5-10 mg of This compound instrument_cal->sample_prep tga_analysis Run TGA Analysis (25°C to 200°C @ 10°C/min in N2 atmosphere) sample_prep->tga_analysis data_analysis Analyze TGA Curve for Mass Loss (%) tga_analysis->data_analysis end End data_analysis->end

Figure 2: Workflow for TGA analysis of this compound.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content. It is based on a stoichiometric reaction between iodine and water.

This protocol is based on the USP General Chapter <921> Water Determination.[4]

  • Reagent Preparation and Standardization:

    • Use a commercially available volumetric Karl Fischer reagent with a known titer (e.g., 5 mg/mL).

    • Standardize the reagent daily using a certified water standard or sodium tartrate dihydrate.

  • Titrator Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration vessel is clean and dry. Add a suitable solvent (e.g., anhydrous methanol) to the vessel and pre-titrate to a stable, dry endpoint.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of this compound to consume a significant portion of the burette volume (typically 30-70%). For a 5 mg/mL titer and a 10 mL burette, this would be approximately 100-250 mg of the sample.

  • Titration:

    • Quickly and carefully add the weighed sample to the conditioned titration vessel.

    • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation:

    • The instrument software will calculate the percentage of water in the sample based on the volume of titrant consumed, the titer of the reagent, and the sample weight.

    • The formula for calculating the water content is: % Water = (Volume of KF Reagent (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

KF_Titration_Workflow start Start reagent_prep Standardize Karl Fischer Reagent start->reagent_prep titrator_prep Condition Titration Vessel to a Dry Endpoint reagent_prep->titrator_prep sample_prep Accurately Weigh 100-250 mg of Sample titrator_prep->sample_prep titration Add Sample to Vessel and Initiate Titration sample_prep->titration calculation Calculate % Water Content titration->calculation end End calculation->end

References

The Dual Nature of Raffinose Family Oligosaccharides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biological Roles, Quantitative Distribution, and Experimental Analysis of Raffinose (B1225341) Family Oligosaccharides (RFOs) in Plant and Animal Systems.

Abstract

Raffinose Family Oligosaccharides (RFOs) are a class of α-galactosyl derivatives of sucrose (B13894) nearly ubiquitous in the plant kingdom.[1] They play pivotal roles in plant physiology, acting as transport and storage carbohydrates and as critical protectants against a variety of abiotic stresses.[1][2] In humans and monogastric animals, RFOs are recognized for their dual properties: they are indigestible carbohydrates that can cause flatulence, yet they also function as beneficial prebiotics, selectively stimulating the growth of health-promoting gut microbiota.[3][4] This technical guide provides a comprehensive overview of the biosynthesis, biological functions, and quantitative occurrence of RFOs. It details established experimental protocols for their extraction, quantification, and functional analysis, and presents key biochemical pathways and workflows in a standardized visual format to support researchers, scientists, and drug development professionals.

Introduction: The Dichotomous Role of RFOs

Raffinose Family Oligosaccharides are non-reducing sugars that represent the second most abundant class of soluble carbohydrates in higher plants after sucrose.[3] The family primarily includes the trisaccharide raffinose, the tetrasaccharide stachyose, and the pentasaccharide verbascose (B1348371), formed by the sequential addition of galactose units to a sucrose molecule.[5] Their prevalence is particularly high in the seeds of many crops, especially within the legume family.[3]

The biological significance of RFOs is context-dependent:

  • In Plants: RFOs are indispensable for survival and development. They function as a form of transportable and storable carbon, support seed germination and longevity, and are crucial in mitigating the cellular damage caused by abiotic stresses such as cold, drought, and high salinity.[3][6] Their accumulation allows them to act as osmoprotectants, membrane stabilizers, and antioxidants.[2][7]

  • In Humans and Animals: The biological effects of RFOs are dictated by the digestive capabilities of the organism. Humans and monogastric animals lack the α-galactosidase enzyme necessary to hydrolyze the α-1,6 glycosidic bonds of RFOs in the upper gastrointestinal tract.[3] Consequently, these oligosaccharides pass undigested to the large intestine, where they are fermented by the resident microbiota.[3] This fermentation leads to the production of gases (hydrogen, methane, and carbon dioxide), causing the flatulence and abdominal discomfort commonly associated with the consumption of legumes.[3][8] However, this same fermentation process underlies their beneficial prebiotic activity, promoting the growth of beneficial bacteria like Bifidobacterium and Lactobacillus.[4][9] This selective stimulation can lead to a range of positive health outcomes, including enhanced immune function and improved gut barrier integrity.[4][10]

The RFO Biosynthesis Pathway

In higher plants, RFOs are synthesized through a well-characterized, galactinol-dependent pathway. This process occurs primarily in the cytoplasm and is initiated by stress-related signals that upregulate the expression of key biosynthetic genes.[1]

The central enzymatic steps are as follows:

  • Galactinol (B1212831) Synthesis: This is the committed and rate-limiting step of the pathway.[1] The enzyme Galactinol Synthase (GolS) catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol, producing galactinol.[1][11]

  • Raffinose Synthesis: Raffinose Synthase (RS) transfers a galactose unit from galactinol to a sucrose molecule, forming the trisaccharide raffinose.[1]

  • Stachyose Synthesis: Stachyose Synthase (STS) adds a second galactose unit from galactinol to raffinose, yielding the tetrasaccharide stachyose.[1]

  • Verbascose Synthesis: Subsequent elongation to form the pentasaccharide verbascose is catalyzed by the addition of another galactose from galactinol to stachyose, a reaction that can be performed by a multifunctional Stachyose Synthase or a dedicated Verbascose Synthase in some species.[12]

RFO_Biosynthesis_Pathway UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS sub_align Myo_Ino myo-Inositol Myo_Ino->GolS Suc Sucrose RS Raffinose Synthase (RS) Suc->RS Galactinol Galactinol Galactinol->RS STS Stachyose Synthase (STS) Galactinol->STS VS Verbascose Synthase (VS / STS) Galactinol->VS Raffinose Raffinose Raffinose->STS prod_align Stachyose Stachyose Stachyose->VS Verbascose Verbascose GolS->Galactinol RS->Raffinose STS->Stachyose VS->Verbascose

Caption: The galactinol-dependent RFO biosynthesis pathway in higher plants.

Quantitative Data on RFO Content in Plant Seeds

The concentration of RFOs varies significantly across plant species and even among cultivars, influenced by genetic and environmental factors.[5][12] Legume seeds are among the richest sources. The following tables summarize the quantitative data for RFO content in several key legume species.

Table 1: RFO Content in Various Legume Seeds (mg/g Dry Matter)

Legume SpeciesTotal RFOs (mg/g DM)Predominant RFOReference(s)
Soybean (Glycine max)33.75 - 69.30Stachyose[1][5]
Lupine (Lupinus spp.)57.23 - 130.38Stachyose[1][5]
Pea (Pisum sativum)52.03 - 80.60Verbascose (typically)[1][5]
Faba Bean (Vicia faba)32.15 - 65.17Verbascose[1][5]

Table 2: Raffinose and Stachyose Content in Soybean Seeds

OligosaccharideContent Range (mmol/100g)Reference(s)
Raffinose0.64 - 2.53[4][12]
Stachyose2.09 - 7.10[4][12]

Table 3: RFO Accumulation in Response to Abiotic Stress in Arabidopsis thaliana Leaves

Stress ConditionRaffinose Content (µg/g FW)Fold Change (vs. Control)Reference(s)
Control~5-[3]
Dehydration (10h)~250~50x[3]
High Salinity (250 mM NaCl, 24h)~150~30x[3]
Cold (4°C, 2 weeks)~1000~200x[3]

Detailed Experimental Protocols

Precise analysis of RFOs is fundamental to research in this field. The following sections provide detailed methodologies for their extraction, quantification, and the assessment of their prebiotic potential.

Protocol for RFO Extraction and Quantification by HPLC

This protocol describes a standard method for the extraction of soluble sugars from plant tissues and their quantification using High-Performance Liquid Chromatography (HPLC).[3][6]

Materials:

  • Plant tissue (e.g., seeds, leaves), flash-frozen in liquid nitrogen

  • Lyophilizer and tissue grinder (or mortar and pestle)

  • 80% (v/v) Ethanol (B145695)

  • Microcentrifuge tubes (2 mL)

  • Thermomixer or water bath set to 80°C

  • High-speed microcentrifuge

  • Vacuum concentrator or nitrogen evaporator

  • Deionized water

  • 0.22 µm or 0.45 µm syringe filters

  • HPLC vials

  • HPLC system with a Refractive Index (RI) or Pulsed Amperometric Detector (PAD)

  • Carbohydrate analysis column (e.g., Aminex HPX-87C or Dionex CarboPac series)

  • Analytical standards for raffinose, stachyose, and verbascose

Methodology:

  • Sample Preparation: a. Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[3] b. Lyophilize the tissue until completely dry (typically 48 hours).[3] c. Grind the dried tissue to a fine, homogenous powder. Store at -80°C if not for immediate use.[3]

  • Extraction: a. Accurately weigh 20-50 mg of powdered tissue into a 2 mL microcentrifuge tube.[3] b. Add 1.5 mL of 80% ethanol.[3] c. Incubate at 80°C for 1 hour, vortexing vigorously every 15 minutes to ensure thorough extraction.[3] d. Centrifuge the sample at 14,000 x g for 10 minutes.[3] e. Carefully transfer the supernatant, which contains the soluble sugars, to a new tube.[3]

  • Sample Cleanup and Concentration: a. Evaporate the ethanol from the supernatant using a vacuum concentrator or a gentle stream of nitrogen.[3] b. Resuspend the dried extract in a known volume (e.g., 500 µL to 1 mL) of deionized water.[3] c. Filter the aqueous extract through a 0.22 µm syringe filter directly into an HPLC vial.[3][6]

  • HPLC Analysis: a. Instrument Setup: Configure the HPLC system with the appropriate carbohydrate column and detector. For an Aminex HPX-87C column, the mobile phase is typically deionized water at a flow rate of 0.6 mL/min, with a column temperature of 85°C.[6] b. Standard Curve Generation: Prepare a series of standard solutions of raffinose, stachyose, and verbascose of known concentrations. Inject these standards to generate a calibration curve based on peak area versus concentration. c. Sample Injection: Inject 10-20 µL of the filtered sample extract. d. Quantification: Identify the peaks in the sample chromatogram by comparing their retention times to those of the analytical standards. Quantify the concentration of each RFO by interpolating its peak area against the generated standard curve.

Caption: Experimental workflow for RFO extraction and quantification via HPLC.
Protocol for In Vitro Fermentation of RFOs with Human Fecal Microbiota

This protocol outlines a static batch culture model to assess the prebiotic potential of RFOs by measuring their fermentation by human gut bacteria.[13][14]

Materials:

  • Anaerobic chamber

  • Sterile fermentation vessels or tubes

  • Basal fermentation medium (e.g., peptone water, yeast extract, salts, hemin, vitamin K1, cysteine HCl)[13]

  • Raffinose, Stachyose, or other RFOs as the sole carbon source

  • Positive control (e.g., Lactulose or Fructooligosaccharides - FOS)[13][14]

  • Negative control (no added carbohydrate)

  • Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months)[14]

  • Sterile anaerobic phosphate (B84403) buffer or similar diluent

  • Incubator at 37°C

  • Equipment for analysis (e.g., HPLC for Short-Chain Fatty Acid analysis, pH meter, gas chromatography for gas analysis)

Methodology:

  • Preparation of Fecal Inoculum: a. All procedures must be performed under strict anaerobic conditions. b. Immediately upon collection, transfer fresh fecal samples into an anaerobic chamber. c. Prepare a 10% (w/v) fecal slurry by homogenizing the feces in a sterile, anaerobic buffer.[14]

  • Fermentation Setup: a. Prepare the basal fermentation medium, ensuring it is sterile and anaerobic. b. Dispense the medium into sterile fermentation vessels. c. Add the test carbohydrate (RFO), positive control, or no carbohydrate (negative control) to the respective vessels to a final concentration of 1% (w/v).[14] d. Inoculate each vessel with the 10% fecal slurry to achieve a final inoculum concentration of 10% (v/v) in the fermentation culture.[14]

  • Incubation and Sampling: a. Incubate the cultures at 37°C under anaerobic conditions for a period of up to 48 hours.[13] b. Collect samples at specific time points (e.g., 0, 12, 24, 48 hours).[14] c. Immediately process samples for analysis. For instance, centrifuge the culture to separate the bacterial pellet from the supernatant. The supernatant can be used for pH measurement and analysis of Short-Chain Fatty Acids (SCFAs) and residual carbohydrates. The pellet can be used for microbial community analysis (e.g., 16S rRNA gene sequencing).

  • Analysis: a. pH Measurement: Monitor the drop in pH as an indicator of acid production from fermentation. b. SCFA Analysis: Quantify the production of acetate, propionate, and butyrate (B1204436) using HPLC or gas chromatography. A significant increase in SCFAs compared to the negative control indicates fermentation. c. Microbial Community Analysis: Assess changes in the relative abundance of key bacterial genera, such as Bifidobacterium and Lactobacillus, to confirm selective stimulation.[13]

Conclusion

Raffinose Family Oligosaccharides represent a fascinating class of molecules with divergent biological roles. In plants, they are key players in carbon metabolism and stress defense, making their biosynthetic pathway a target for developing more resilient crops. In the context of human and animal health, they are a double-edged sword: their malabsorption is a source of digestive discomfort, yet their selective fermentation in the colon establishes them as valuable prebiotics. A thorough understanding of their biochemistry, quantitative distribution, and functional effects, supported by robust experimental methodologies, is crucial for professionals in agricultural science, food technology, and drug development. This guide provides a foundational resource to facilitate further research and application of these multifaceted carbohydrates.

References

A Technical Guide to the Solubility of D(+)-Raffinose Pentahydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Solvent Compatibility and Experimental Measurement Protocols

This technical guide provides a comprehensive overview of the solubility of D(+)-Raffinose pentahydrate in various solvents, offering crucial data for researchers, scientists, and professionals involved in drug development and formulation. Understanding the solubility of this complex trisaccharide is paramount for its application in cryopreservation, cell culture, and as an excipient in pharmaceutical formulations. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents logical workflows to guide experimental design.

Core Concepts in Solubility

The solubility of a substance, such as this compound, is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in a solvent under specified conditions of temperature, pressure, and pH. This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. As a highly polar molecule with numerous hydroxyl groups, this compound exhibits a strong affinity for polar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in a range of common laboratory solvents. This data has been compiled from various sources to provide a comparative reference.

SolventChemical FormulaSolubilityTemperature
WaterH₂O100 mg/mL[1], 50 mg/mL[2][3], 143 g/L (143 mg/mL)[4], 203 mg/mL[5]Not Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO~20 mg/mL[6], 100 mg/mL[7]25°C[7]
Dimethylformamide (DMF)(CH₃)₂NC(O)H~15 mg/mL[6]Not Specified
EthanolC₂H₅OH~0.1 mg/mL[6]Not Specified
Phosphate-Buffered Saline (PBS, pH 7.2)-~1 mg/mL[6]Not Specified
PyridineC₅H₅NSoluble[8]Not Specified

Note: Solubility values can vary slightly between sources due to differences in experimental conditions and the purity of the compound.

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is essential for determining the solubility of this compound. The following section outlines a generalized methodology based on the isothermal equilibrium method, a common and reliable technique for measuring the thermodynamic solubility of carbohydrates.

Principle of the Isothermal Equilibrium Method

The isothermal equilibrium method involves saturating a solvent with the solute at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Detailed Experimental Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the container in a constant temperature shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by measuring the concentration at different time points until it remains constant.

  • Separation of the Saturated Solution:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation of the solute due to temperature changes.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • The concentration of this compound in the filtered supernatant can be determined using various analytical techniques:

      • Gravimetric Analysis: A known volume of the saturated solution is placed in a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute). The container with the dried solute is weighed, and the mass of the dissolved solid is used to calculate the solubility.

      • High-Performance Liquid Chromatography (HPLC): An aliquot of the saturated solution is diluted and analyzed by HPLC with a suitable detector (e.g., a refractive index detector). The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Factors Influencing Solubility Measurement

Several factors can influence the accuracy and reproducibility of solubility measurements:

  • Temperature: Solubility is highly dependent on temperature. Therefore, precise temperature control throughout the experiment is critical.

  • Purity of Solute and Solvent: Impurities can affect the solubility of the compound. High-purity this compound and analytical grade solvents should be used.

  • Equilibration Time: Insufficient time for equilibration will result in an underestimation of the solubility.

  • pH of the Solution: For aqueous solutions, the pH can influence the solubility of certain compounds, although it is less critical for neutral sugars like raffinose.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors that govern it, the following diagrams are provided.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification start Start add_excess Add excess D(+)-Raffinose pentahydrate to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle supernatant Withdraw clear supernatant settle->supernatant filter Filter supernatant supernatant->filter gravimetric Gravimetric Analysis filter->gravimetric hplc HPLC Analysis filter->hplc end End gravimetric->end hplc->end

Experimental workflow for determining the solubility of this compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound polarity_solute High Polarity (Multiple -OH groups) polarity_solute->solubility crystal_form Crystalline Structure (Pentahydrate) crystal_form->solubility polarity_solvent Solvent Polarity polarity_solvent->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Key factors influencing the solubility of this compound.

Conclusion

This technical guide provides essential data and methodologies for understanding and utilizing this compound in research and development. The provided solubility data serves as a valuable starting point for solvent selection, while the detailed experimental protocol offers a framework for accurate and reproducible solubility determination. The visualizations further aid in comprehending the experimental workflow and the fundamental principles governing solubility. For professionals in drug development, this information is critical for formulation design, ensuring the stability and efficacy of therapeutic products incorporating this versatile excipient.

References

The Hygroscopic Nature of D(+)-Raffinose Pentahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide, is widely utilized in the pharmaceutical and food industries for its properties as a stabilizer, cryoprotectant, and excipient.[1] Its interaction with atmospheric moisture, or its hygroscopicity, is a critical parameter influencing its stability, handling, and performance in various applications. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the underlying processes. Understanding the hygroscopic behavior of this excipient is paramount for ensuring product quality and stability.[2]

Physicochemical Properties of this compound

D(+)-Raffinose is a trisaccharide composed of galactose, glucose, and fructose (B13574) units.[3] In its stable crystalline form, it exists as a pentahydrate (C₁₈H₃₂O₁₆·5H₂O).[1][3] This hydrated form plays a significant role in its physical properties and stability.

PropertyValueReference
Molecular FormulaC₁₈H₃₂O₁₆·5H₂O[1][3]
Molecular Weight594.51 g/mol [3]
AppearanceWhite crystalline powder[1]
Melting Point78 - 82 °C[1]
Solubility in Water143 g/L[4]
Specific Rotation [α]20/D+100.00° to +110.00° (c = 10% in water)[3]
Water Content (Karl Fischer)14.00 - 16.00 %[3]

Hygroscopicity and Moisture Sorption Behavior

The hygroscopic nature of a substance describes its ability to attract and hold water molecules from the surrounding environment. This compound exhibits a complex interaction with moisture, which is highly dependent on the ambient relative humidity (RH) and temperature.

Stability at Different Relative Humidities

Studies have shown that the crystalline pentahydrate form is stable over a specific range of relative humidities.

Relative Humidity (RH)Observation at 30°CReference
>10% and <60%No significant loss of water of hydration after 3 months.[5]
<10%Slow loss of one water molecule over 3 months.[5]
Dehydration and Conversion to Amorphous Form

At elevated temperatures and low humidity, this compound undergoes dehydration, which can lead to a loss of its crystalline structure and conversion to an amorphous form.

ConditionObservationReference
30°C in a vacuum oven (24 hours)Loss of two water molecules with no change in crystal structure.[5]
60°CProgressive removal of the remaining three water molecules, leading to the collapse of the crystal structure into an amorphous form.[5][6]

The amorphous form is significantly more hygroscopic than the crystalline pentahydrate and can readily rehydrate to restore the pentahydrate crystal structure when exposed to sufficient humidity.[5]

Experimental Characterization of Hygroscopicity

Several analytical techniques are employed to characterize the hygroscopic nature of this compound.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.[7][8][9] This allows for the determination of moisture sorption isotherms, which illustrate the relationship between water uptake and relative humidity.

  • Sample Preparation: A small amount of this compound (typically 5-20 mg) is placed in the DVS instrument's sample pan.

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved.

  • Sorption/Desorption Cycle: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) and subsequently decreased back to 0% RH.

  • Equilibration: At each RH step, the sample mass is allowed to equilibrate until the rate of weight change over time ( dm/dt ) is below a defined threshold (e.g., 0.002%/min).[10]

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the corresponding RH to generate a sorption-desorption isotherm.

DVS_Workflow A Sample Preparation B Initial Drying (0% RH) A->B C Stepwise Increase in RH B->C D Equilibration ( dm/dt  < threshold) C->D Hold at each RH step D->C If not equilibrated E Stepwise Decrease in RH D->E If equilibrated & RH < 90% F Data Analysis: Sorption Isotherm D->F Cycle Complete E->D Hold at each RH step

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for analyzing the crystalline structure of materials.[6][11] It is used to monitor changes in the crystal form of this compound upon dehydration and rehydration. The crystalline pentahydrate exhibits a characteristic diffraction pattern with distinct peaks, while the amorphous form shows a broad halo with no sharp peaks.[6][11]

  • Sample Preparation: A thin layer of the this compound powder is placed on a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present. The conversion of the crystalline pentahydrate to an amorphous form is observed as a decrease in the intensity of the characteristic crystalline peaks and the appearance of a broad halo.[6]

XRPD_Analysis

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance.[12][13] It is used to quantify the amount of water present in this compound, both as water of hydration and adsorbed surface moisture.

  • Reagent Preparation: A Karl Fischer titrator is prepared with a one-component or two-component KF reagent system. For sugars like raffinose (B1225341), a solvent mixture containing methanol (B129727) and formamide (B127407) may be used to aid dissolution.

  • Titration Vessel Preparation: The titration vessel is pre-titrated to a dry endpoint to eliminate any residual moisture.

  • Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titrant's water equivalent.

KF_Titration_Process A Prepare KF Titrator B Pre-titrate Solvent to Dry Endpoint A->B C Introduce Weighed Sample B->C D Titrate with KF Reagent C->D E Endpoint Detection D->E F Calculate Water Content E->F

Implications for Drug Development and Formulation

The hygroscopic nature of this compound has several important implications for its use in pharmaceutical formulations:

  • Stability: The potential for dehydration and conversion to the amorphous form at low humidities, and subsequent moisture sorption and recrystallization, can impact the chemical and physical stability of the drug product.[2] The amorphous form is generally more reactive than the crystalline form.

  • Handling and Processing: The flowability and compressibility of this compound powder can be affected by its moisture content. High moisture content can lead to caking and poor flow.

  • Dosage Form Performance: In solid dosage forms, changes in the hydration state of raffinose can affect tablet hardness, disintegration, and dissolution rates.

  • Moisture Scavenger: The ability of amorphous raffinose to readily absorb water can be utilized to protect moisture-sensitive active pharmaceutical ingredients (APIs) within a formulation.[5]

Conclusion

This compound exhibits a well-defined yet complex hygroscopic behavior that is critical to understand for its effective application in the pharmaceutical and food industries. Its stability is highly dependent on ambient temperature and relative humidity. While the pentahydrate form is stable over a moderate humidity range, it can dehydrate and become amorphous under dry conditions, significantly altering its properties. A thorough characterization of its moisture sorption behavior using techniques such as DVS, XRPD, and Karl Fischer titration is essential for developing robust and stable formulations. By carefully controlling the environmental conditions during manufacturing and storage, the desirable properties of this compound can be leveraged to produce high-quality and stable products.

References

Methodological & Application

D(+)-Raffinose Pentahydrate as a Carbon Source in Yeast Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Raffinose pentahydrate is a trisaccharide composed of galactose, glucose, and fructose. In the realm of yeast molecular biology and biotechnology, it serves as a critical carbon source, particularly in applications requiring tightly controlled gene expression. Unlike glucose, which causes catabolite repression of alternative sugar metabolism pathways, raffinose (B1225341) is considered a non-repressing carbon source. This characteristic is pivotal for the utilization of inducible expression systems, such as the well-established GAL promoter system in Saccharomyces cerevisiae. When yeast are grown on raffinose, the GAL genes are derepressed, allowing for rapid and robust induction upon the addition of galactose. This application note provides detailed protocols and quantitative data for the use of this compound in yeast culture, with a focus on protein expression systems.

Data Presentation

Yeast Growth Dynamics on Different Carbon Sources

The choice of carbon source significantly impacts the growth kinetics of Saccharomyces cerevisiae. The following table summarizes the doubling times of yeast cultured in minimal media with glucose, galactose, or raffinose.

Carbon SourceAverage Doubling Time (minutes)
Glucose108
Galactose123
Raffinose126

Data sourced from a study on the proteomic alterations in S. cerevisiae due to differences in carbon sources[1].

Protein Expression Profile on Different Carbon Sources

The carbon source also influences the global protein expression profile of yeast. A proteomics study quantified over 4700 proteins in S. cerevisiae grown in minimal media with glucose, galactose, or raffinose. The study identified 1003 proteins with statistically significant differences in abundance depending on the carbon source[1]. Key examples of differentially expressed proteins are highlighted below:

Carbon SourceHighly Abundant ProteinFunction
GlucoseHXT3Glucose transporter
GalactoseGAL10UDP-glucose-4-epimerase and galactose mutarotase (B13386317) in galactose catabolism
RaffinoseSUC2 (Invertase)Hydrolyzes di- and trisaccharides (like raffinose) into monosaccharides

This table summarizes findings from a proteome-wide quantitative multiplexed profiling study[1].

Experimental Protocols

Protocol 1: Preparation of Synthetic Complete (SC) Medium with Raffinose

This protocol outlines the preparation of 1 liter of synthetic complete (SC) medium containing raffinose as the carbon source. This medium is suitable for the growth of yeast strains with specific auxotrophic requirements.

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium (B1175870) sulfate (B86663): 1.7 g

  • Ammonium Sulfate: 5 g

  • This compound: 20 g

  • Dropout supplement mixture (lacking specific amino acids for selection)

  • Distilled water

  • Autoclave

  • Sterile filter (0.22 µm)

Procedure:

  • In a 1 L glass bottle or flask, dissolve 1.7 g of YNB without amino acids and ammonium sulfate and 5 g of ammonium sulfate in 900 mL of distilled water.

  • Add the appropriate amount of the desired dropout supplement mixture according to the manufacturer's instructions.

  • Autoclave the solution for 20 minutes at 121°C.

  • In a separate container, prepare a 20% (w/v) raffinose stock solution by dissolving 20 g of this compound in 100 mL of distilled water.

  • Sterilize the raffinose solution by passing it through a 0.22 µm sterile filter. It is recommended to filter-sterilize sugar solutions to prevent caramelization that can occur during autoclaving[2].

  • Aseptically add the 100 mL of sterile 20% raffinose solution to the autoclaved yeast nitrogen base and dropout supplement mixture.

  • Mix the final solution thoroughly. The medium is now ready for use.

Protocol 2: Galactose Induction of Protein Expression in S. cerevisiae Following Growth in Raffinose

This protocol is designed for inducing the expression of a target protein under the control of the GAL1 promoter in S. cerevisiae. The initial growth in a glucose-containing medium allows for biomass accumulation, followed by a switch to a raffinose-containing medium to derepress the GAL promoter before induction with galactose.

Materials:

  • S. cerevisiae strain transformed with a pYES2 plasmid or other GAL1-inducible expression vector.

  • SC medium with 2% glucose (and appropriate selection).

  • SC medium with 2% raffinose (and appropriate selection).

  • Sterile 20% galactose solution.

  • Shaking incubator.

  • Spectrophotometer.

  • Sterile centrifuge tubes.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed yeast strain into 5-10 mL of SC medium containing 2% glucose and the appropriate selective nutrients. Grow overnight at 30°C with vigorous shaking (200-250 rpm).

  • Derepression Step: The next morning, measure the optical density at 600 nm (OD600) of the overnight culture.

  • Inoculate a larger volume of SC medium containing 2% raffinose and appropriate selective nutrients with the overnight culture to an initial OD600 of 0.4.

  • Incubate the culture at 30°C with vigorous shaking until the OD600 reaches mid-log phase (approximately 1.0-2.0). This step allows for the derepression of the GAL promoter[3].

  • Induction: Add sterile 20% galactose solution to the culture to a final concentration of 2%.

  • Continue to incubate the culture at 30°C with shaking for the desired protein expression period (typically 4-24 hours). Samples can be taken at different time points to determine the optimal induction time.

  • Harvesting: Harvest the cells by centrifugation at 3,000 x g for 5 minutes. The cell pellet can then be used for protein extraction and analysis.

Signaling Pathways and Experimental Workflows

Raffinose Metabolism in Saccharomyces cerevisiae

D(+)-Raffinose is a trisaccharide that is first hydrolyzed extracellularly by the enzyme invertase (encoded by the SUC2 gene) into sucrose (B13894) and galactose. Sucrose is then further hydrolyzed by invertase into glucose and fructose. The resulting monosaccharides are then transported into the cell and enter glycolysis and the galactose utilization (GAL) pathway.

RaffinoseMetabolism Raffinose D(+)-Raffinose Sucrose Sucrose Raffinose->Sucrose Invertase (SUC2) Galactose Galactose Raffinose->Galactose Invertase (SUC2) Glucose Glucose Sucrose->Glucose Invertase (SUC2) Fructose Fructose Sucrose->Fructose Invertase (SUC2) GAL_Pathway GAL Pathway Galactose->GAL_Pathway Glycolysis Glycolysis Glucose->Glycolysis Fructose->Glycolysis

Caption: Metabolic pathway of D(+)-Raffinose in S. cerevisiae.

Regulation of the GAL1 Promoter

The GAL1 promoter is a cornerstone of inducible gene expression in yeast. Its activity is tightly regulated by the availability of different carbon sources. In the presence of glucose, the GAL genes are repressed. When grown on a non-repressing carbon source like raffinose, the promoter is derepressed but remains inactive. The addition of galactose then induces high-level transcription.

GAL1_Regulation cluster_glucose Condition: Glucose cluster_raffinose Condition: Raffinose cluster_galactose Condition: Raffinose + Galactose Glucose Glucose Mig1p_active Mig1p (Active Repressor) Glucose->Mig1p_active GAL1_repressed GAL1 Promoter: Repressed Mig1p_active->GAL1_repressed Represses Raffinose_node Raffinose Gal4p_inactive Gal4p bound by Gal80p (Inactive) GAL1_derepressed GAL1 Promoter: Derepressed (Inactive) Gal4p_inactive->GAL1_derepressed Bound but inactive Galactose_node Galactose Gal4p_active Gal4p (Active) Galactose_node->Gal4p_active Removes Gal80p GAL1_induced GAL1 Promoter: Induced Gal4p_active->GAL1_induced Activates Transcription

Caption: Regulation of the GAL1 promoter by different carbon sources.

Experimental Workflow for Galactose-Inducible Protein Expression

The following diagram illustrates the logical flow of the experimental protocol for inducible protein expression using raffinose and galactose.

ProteinExpressionWorkflow Start Inoculate single colony Overnight_Culture Overnight culture in SC + 2% Glucose Start->Overnight_Culture Dilution Dilute into SC + 2% Raffinose Overnight_Culture->Dilution Growth_to_Mid_Log Grow to mid-log phase (OD600 ~1.0-2.0) Dilution->Growth_to_Mid_Log Induction Add Galactose to 2% Growth_to_Mid_Log->Induction Expression Incubate for protein expression (4-24 hours) Induction->Expression Harvest Harvest cells by centrifugation Expression->Harvest

References

Application Notes and Protocols: Preparation of D(+)-Raffinose Pentahydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Raffinose is a non-reducing trisaccharide composed of galactose, glucose, and fructose. In laboratory and drug development settings, it serves various critical functions. It is commonly utilized as a carbon source in microbial and cell culture media, particularly for yeast.[1] Additionally, its properties make it an effective cryoprotectant for preserving cells and tissues, such as mammalian oocytes and spermatozoa.[2][3] It also finds applications in skincare formulations for its moisturizing and skin regeneration properties.[2] Accurate and consistent preparation of D(+)-Raffinose stock solutions is crucial for the reproducibility of experimental results. This document provides a detailed protocol for preparing sterile aqueous stock solutions of D(+)-Raffinose pentahydrate.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueCitations
Molecular Formula C₁₈H₃₂O₁₆ · 5H₂O[4]
Molecular Weight 594.51 g/mol [3][5][6][7]
Appearance White to light yellow crystalline powder[1][4]
Solubility in Water Approx. 143 g/L (or 0.1 g/mL)[5][6]
Storage (Solid Form) Room temperature[1][5]

Experimental Protocols

This section details the necessary calculations and step-by-step procedures for preparing this compound stock solutions, both as a weight/volume percentage and as a molar concentration.

Materials and Equipment:

  • This compound (CAS: 17629-30-0)

  • High-purity, sterile water (e.g., Milli-Q or equivalent) or a suitable sterile buffer (e.g., PBS)

  • Sterile glassware (beakers, graduated cylinders, volumetric flasks)

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (e.g., 0.22 µm syringe or bottle-top filter)

  • Sterile storage bottles or tubes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 20% (w/v) D(+)-Raffinose Stock Solution

A 20% (w/v) stock solution is frequently used as a carbon source in yeast media.

  • Calculation:

    • To prepare 100 mL of a 20% (w/v) solution, you will need 20 g of this compound.

    • Calculation: (20 g / 100 mL) * 100 mL = 20 g

  • Procedure:

    • Weigh out 20.0 g of this compound powder using an analytical balance.

    • Transfer the powder to a sterile beaker containing a magnetic stir bar.

    • Add approximately 80 mL of high-purity, sterile water.

    • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The solution should be clear and colorless.[6]

    • Transfer the dissolved solution to a 100 mL sterile volumetric flask or graduated cylinder.

    • Rinse the beaker with a small amount of sterile water and add the rinse to the flask to ensure a complete transfer.

    • Bring the final volume to 100 mL with sterile water.

    • For sterilization, pass the solution through a 0.22 µm sterile filter into a sterile storage bottle.

    • Label the bottle clearly with the contents ("20% this compound"), preparation date, and your initials.

    • Store the solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended. Aqueous solutions are best used fresh; it is not recommended to store them for more than a day unless frozen.[5]

Protocol 2: Preparation of a 0.5 M D(+)-Raffinose Stock Solution

Molar concentration is often required for applications such as cryopreservation media.

  • Calculation:

    • The molecular weight of this compound is 594.51 g/mol .

    • To prepare 100 mL (0.1 L) of a 0.5 M solution, you will need:

    • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)

    • Mass (g) = 0.5 mol/L * 0.1 L * 594.51 g/mol = 29.73 g

  • Procedure:

    • Weigh out 29.73 g of this compound powder.

    • Transfer the powder to a sterile beaker with a magnetic stir bar.

    • Add approximately 80 mL of the desired sterile solvent (e.g., water or a specific buffer).

    • Stir on a magnetic stirrer until fully dissolved.

    • Carefully transfer the solution to a 100 mL sterile volumetric flask.

    • Rinse the beaker and add the rinse to the flask.

    • Adjust the final volume to 100 mL.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile, labeled storage bottle.

    • Store at 2-8°C for short-term use or at -20°C for long-term storage.

Visualizations

The following diagrams illustrate the logical workflow for preparing this compound stock solutions.

G cluster_prep Preparation Steps cluster_sterilization Sterilization & Storage calc Calculate Mass (Based on desired % w/v or Molarity) weigh Weigh D(+)-Raffinose Pentahydrate calc->weigh dissolve Dissolve in Solvent (e.g., Sterile Water) weigh->dissolve adjust Adjust to Final Volume dissolve->adjust filter Sterile Filter (0.22 µm) adjust->filter aliquot Aliquot into Sterile Containers filter->aliquot store Store Appropriately (2-8°C or -20°C) aliquot->store end End store->end start Start start->calc

Caption: Workflow for D(+)-Raffinose stock solution preparation.

G cluster_inputs Inputs cluster_process Process cluster_output Output raffinose (B1225341) This compound (Solid) prep Weighing & Dissolving raffinose->prep solvent Sterile Solvent (Water/Buffer) solvent->prep filtration Sterile Filtration prep->filtration stock_solution Sterile D(+)-Raffinose Stock Solution filtration->stock_solution

Caption: Input-Process-Output diagram for solution preparation.

References

Application Notes and Protocols for D(+)-Raffinose Pentahydrate in Cell Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical technology in biomedical research and drug development, enabling the long-term storage of valuable cell lines, primary cells, and engineered cell products. While dimethyl sulfoxide (B87167) (DMSO) has traditionally been the cryoprotectant of choice, concerns about its cellular toxicity have driven the investigation of alternative agents. D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide, has emerged as a promising non-permeating cryoprotectant. It functions by creating a hypertonic extracellular environment, which promotes controlled cell dehydration and prevents the formation of damaging intracellular ice crystals. Additionally, raffinose (B1225341) is thought to stabilize cell membranes by interacting with phospholipid headgroups.

These application notes provide an overview of the use of this compound in cell cryopreservation, including its mechanism of action, protocols for various cell types, and a summary of reported quantitative data.

Mechanism of Action

This compound is a non-permeating cryoprotectant, meaning it does not readily cross the cell membrane. Its protective effects are primarily attributed to two mechanisms:

  • Osmotic Dehydration: By increasing the solute concentration in the extracellular medium, raffinose induces a controlled efflux of water from the cells. This dehydration minimizes the amount of intracellular water available to form ice crystals upon freezing, which is a major cause of cell injury.

  • Membrane Stabilization: Raffinose is believed to interact with the polar headgroups of phospholipids (B1166683) in the cell membrane. This interaction helps to maintain membrane integrity and fluidity at low temperatures, protecting the cells from mechanical stress during the freezing and thawing processes.

The following diagram illustrates the proposed mechanism of cryoprotection by this compound.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space ice Ice Crystal Formation membrane Cell Membrane ice->membrane Mechanical Stress raff Raffinose Molecules dehydrated Dehydrated Cytoplasm (Reduced Ice Formation) raff->dehydrated Induces Osmotic Gradient raff->membrane Stabilizes Membrane membrane->dehydrated Water Efflux

Caption: Mechanism of cryoprotection by this compound.

Data Presentation

The following tables summarize quantitative data from various studies on the use of raffinose in cryopreservation.

Table 1: Cryopreservation of Mouse Spermatozoa

Cryoprotectant CompositionSperm Motility (%)Fertilizing Ability (%)Reference
18% Raffinose4322.4[1]
18% Raffinose + 1.75% GlycerolNot Reported35.5[1]
6% Glycerol + 7.5% RaffinoseNot Reported36 (normalized recovery)[2]

Table 2: Cryopreservation of Mouse Oocytes

Cryoprotectant CompositionPost-Thaw Survival Rate (%)Fertilization Rate (%)Blastocyst Rate (%)Reference
0.1M Intracellular Raffinose + 0.3M Extracellular Raffinose + 0.5M DMSO83.990.077.8[3][4]
0.1M Intracellular Raffinose + 0.3M Extracellular Raffinose + 1.0M DMSO80.694.672.5[3][4]

Table 3: Cryopreservation of Chinese Hamster Ovary (CHO) Cells

Cryoprotectant CompositionCell Viability (%)Reference
10% DMSO + 0.03M Raffinose in MEM-76[5]

Experimental Protocols

The following are suggested protocols for the cryopreservation of various cell types using this compound. Disclaimer: These protocols are provided as a starting point for optimization. The optimal conditions, including raffinose concentration, may vary depending on the specific cell type and experimental conditions.

Preparation of Raffinose Stock Solution
  • Dissolution: this compound is soluble in water and cell culture media.[6] To prepare a stock solution, dissolve the desired amount of this compound in serum-free cell culture medium or a balanced salt solution (e.g., PBS). Gentle warming may aid dissolution.

  • Sterilization: Sterilize the raffinose solution by passing it through a 0.22 µm filter.

  • Storage: Store the sterile stock solution at 2-8°C.

Protocol 1: Cryopreservation of Adherent Cell Lines (e.g., CHO, HEK293, HeLa) - Suggested Protocol

This protocol is an adaptation of standard cryopreservation procedures, incorporating raffinose as a cryoprotectant.

Materials:

  • Log-phase adherent cells

  • Complete growth medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA or other cell dissociation reagent

  • Cryopreservation Medium: Basal medium (e.g., MEM) containing 10% DMSO and 0.03 M this compound, pre-chilled to 4°C.

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

Procedure:

  • Cell Harvest:

    • Aspirate the growth medium from the culture vessel.

    • Wash the cell monolayer with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete growth medium to neutralize the trypsin.

    • Transfer the cell suspension to a conical tube.

  • Cell Pelletization and Resuspension:

    • Determine the total cell number and viability using a hemocytometer and trypan blue exclusion.

    • Centrifuge the cell suspension at 100-200 x g for 5 minutes.

    • Aspirate the supernatant.

    • Gently resuspend the cell pellet in the pre-chilled cryopreservation medium at a concentration of 1-5 x 10^6 viable cells/mL.

  • Aliquoting and Freezing:

    • Dispense 1 mL aliquots of the cell suspension into sterile cryogenic vials.

    • Place the vials in a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Long-Term Storage:

    • Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Protocol 2: Cryopreservation of Mouse Oocytes with Intracellular and Extracellular Raffinose

This protocol is based on the findings of Eroglu et al. (2009).[3][4]

Materials:

  • Metaphase II (M II) mouse oocytes

  • HEPES-buffered Hypermedium with 4 mg/mL BSA

  • 0.1 M this compound in HEPES-buffered Hypermedium for microinjection

  • Cryopreservation Medium 1: HEPES-buffered Hypermedium with 0.3 M this compound and 0.5 M DMSO

  • Cryopreservation Medium 2: HEPES-buffered Hypermedium with 0.3 M this compound and 1.0 M DMSO

  • Programmable freezer

  • Plastic straws (1/4 cc)

Procedure:

  • Microinjection:

    • Microinject the M II oocytes with the 0.1 M raffinose solution.

  • Equilibration:

    • Expose the raffinose-injected oocytes to a 1:1 dilution of the chosen cryopreservation medium for 5 minutes at room temperature.

    • Transfer the oocytes to the undiluted cryopreservation medium for 10 minutes at room temperature.

  • Freezing:

    • Load the oocytes into plastic straws during the final 10-minute equilibration.

    • Place the straws in a programmable freezer at 0°C.

    • Cool to -6°C at a rate of 2°C/minute.

    • After ice crystal formation is induced (seeding), continue cooling to a lower temperature before plunging into liquid nitrogen. (Note: The original paper should be consulted for the full cooling profile).

  • Long-Term Storage:

    • Store the straws in liquid nitrogen.

Visualizations

Experimental Workflow: Cryopreservation of Adherent Cells

start Start: Log-phase Adherent Cells harvest 1. Harvest Cells (Trypsinization) start->harvest count 2. Count and Assess Viability harvest->count centrifuge 3. Centrifuge (100-200 x g, 5 min) count->centrifuge resuspend 4. Resuspend in Cold Raffinose-DMSO Medium centrifuge->resuspend aliquot 5. Aliquot into Cryovials resuspend->aliquot freeze 6. Controlled-Rate Freezing (-1°C/min to -80°C) aliquot->freeze store 7. Long-Term Storage in LN2 freeze->store end End: Cryopreserved Cells store->end

Caption: Workflow for cryopreserving adherent cells with raffinose.

Logical Relationships in Cryoprotectant Action

raffinose D(+)-Raffinose (Extracellular) osmotic_gradient Increased Extracellular Osmolality raffinose->osmotic_gradient membrane_interaction Membrane Interaction raffinose->membrane_interaction water_efflux Controlled Water Efflux osmotic_gradient->water_efflux dehydration Cellular Dehydration water_efflux->dehydration ice_reduction Reduced Intracellular Ice Formation dehydration->ice_reduction viability Increased Post-Thaw Cell Viability ice_reduction->viability membrane_stability Membrane Stabilization membrane_interaction->membrane_stability membrane_stability->viability

Caption: Key actions of raffinose leading to cell viability.

References

D(+)-Raffinose Pentahydrate: A Versatile Stabilizer for Proteins and Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide composed of galactose, glucose, and fructose, is gaining increasing attention as a highly effective excipient for the stabilization of proteins and enzymes.[1] Its utility is particularly prominent in the formulation of therapeutic proteins, where maintaining structural integrity and biological activity during manufacturing, storage, and administration is paramount. This document provides detailed application notes and experimental protocols for utilizing this compound as a stabilizer, supported by quantitative data and visual workflows.

The primary mechanisms by which raffinose (B1225341) stabilizes proteins are through vitrification and water replacement . During processes like lyophilization (freeze-drying), raffinose forms a glassy amorphous matrix that entraps protein molecules, restricting their mobility and preventing unfolding and aggregation. Additionally, the hydroxyl groups on the raffinose molecule can form hydrogen bonds with the protein, effectively replacing the water of hydration that is removed during drying, thus preserving the native protein conformation.

Applications in Protein and Enzyme Stabilization

This compound has demonstrated efficacy in stabilizing a variety of proteins and enzymes, particularly during lyophilization and long-term storage. Its non-reducing nature makes it a chemically stable excipient, avoiding deleterious Maillard reactions with the protein.

Stabilization of Enzymes During Lyophilization and Storage

Lyophilization is a common technique for preserving the long-term stability of enzymes. However, the freezing and drying stresses can lead to significant activity loss. Raffinose can be a crucial component in lyophilization formulations to mitigate these effects.

Case Study: Glucose-6-Phosphate Dehydrogenase (G6PDH)

A study investigating the stabilizing effects of sucrose (B13894) and raffinose on G6PDH during lyophilization and subsequent storage provides valuable insights. While sucrose alone offered the best protection during storage, the mass ratios of sucrose to raffinose did not significantly impact the initial recovery of G6PDH activity after freeze-drying.[2][3]

Case Study: Lactate Dehydrogenase (LDH)

The crystallization of excipients during freeze-drying can be detrimental to protein stability. Raffinose has been shown to form a stable amorphous phase when solutions are frozen at various cooling rates and dried without an annealing step.[4][5] However, if the formulation is annealed at a temperature that induces crystallization of raffinose pentahydrate, a significant reduction in the recovery of LDH activity can occur upon reconstitution, even if the final lyophilized product is amorphous.[4][5] This highlights the critical importance of process control when using crystallizable excipients like raffinose.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the stabilizing effects of this compound on enzymes.

Table 1: Stability of Lyophilized Glucose-6-Phosphate Dehydrogenase (G6PDH) with Sucrose/Raffinose Mixtures [2]

Sucrose:Raffinose Mass RatioG6PDH Activity after Freeze-Drying (%)G6PDH Activity after 45 days at 44°C (%)Glass Transition Temperature (Tg) (°C)
100:095.6 ± 3.121.0 ± 1.2a
80:2094.5 ± 4.917.1 ± 1.620.8 ± 1.5
60:4098.2 ± 4.418.622.3 ± 2.7
40:6093.7 ± 4.221.924.6 ± 2.4
20:8098.2 ± 3.824.3 ± 0.9
0:10096.3 ± 3.511.2 ± 1.037.1 ± 1.8
No excipient3.1 ± 1.2

a: Glass transition was not consistently detected. Data are presented as mean ± standard error.

Table 2: Impact of Raffinose Crystallization on Lactate Dehydrogenase (LDH) Activity [4]

Formulation ConditionLDH Activity Recovery (%)Physical State of Raffinose in Lyophile
Primary drying without annealing~90%Amorphous
Annealed at -10°C before primary dryingSignificantly reducedAmorphous (dehydrated from crystalline pentahydrate)

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound as a protein stabilizer.

Protocol 1: Evaluation of this compound as a Stabilizer for an Enzyme during Lyophilization

This protocol is adapted from the study on G6PDH stabilization.[2]

Objective: To determine the effectiveness of different concentrations or combinations of this compound in preserving enzyme activity after lyophilization and during accelerated stability studies.

Materials:

  • Enzyme of interest (e.g., G6PDH)

  • This compound

  • Sucrose (or other sugars for comparison)

  • Buffer solution appropriate for the enzyme (e.g., phosphate (B84403) buffer)

  • Reagents for enzyme activity assay

  • Lyophilizer

  • Spectrophotometer

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of the enzyme in the chosen buffer.

    • Prepare stock solutions of this compound and other sugars (e.g., 10% w/v).

    • Prepare different formulations by mixing the enzyme solution with the sugar solutions to achieve the desired final concentrations and sugar-to-protein mass ratios. Include a control with no added sugar.

  • Lyophilization:

    • Aliquot the formulations into lyophilization vials.

    • Freeze the samples to a temperature below the collapse temperature of the formulations (e.g., -40°C).

    • Perform primary drying under vacuum at a low temperature (e.g., -25°C) until all the ice is sublimated.

    • Perform secondary drying by gradually increasing the temperature (e.g., to 25°C) to remove residual moisture.

  • Initial Enzyme Activity Measurement:

    • Reconstitute the lyophilized cakes with an appropriate buffer.

    • Measure the enzyme activity of the reconstituted samples using a validated spectrophotometric assay.

    • Calculate the percentage of activity recovery relative to the activity of the enzyme solution before lyophilization.

  • Accelerated Stability Study:

    • Store the sealed lyophilized vials at an elevated temperature (e.g., 44°C).

    • At predetermined time points (e.g., 1, 2, 4 weeks), remove samples and store them at a low temperature (e.g., -20°C) until analysis.

    • At the end of the study, reconstitute all samples and measure the enzyme activity.

  • Thermal Analysis (DSC):

    • Determine the glass transition temperature (Tg) of the lyophilized formulations using a DSC instrument. This provides insights into the physical state and stability of the amorphous matrix.

Protocol 2: Spectrophotometric Assay for Lactate Dehydrogenase (LDH) Activity

This protocol is a general method for determining LDH activity, as would be used in studies evaluating stabilizers like raffinose.

Objective: To quantify the enzymatic activity of LDH by measuring the rate of NADH oxidation.

Materials:

  • LDH sample (reconstituted from lyophilized formulation or in solution)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Sodium pyruvate (B1213749) solution (e.g., 2.5 mg/mL in phosphate buffer)

  • NADH solution (e.g., 2.5 mg/mL in phosphate buffer)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, mix the phosphate buffer, sodium pyruvate solution, and NADH solution.

    • Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow it to equilibrate.

  • Enzyme Addition and Measurement:

    • Add a small volume of the LDH sample to the cuvette to initiate the reaction.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. The rate of decrease in absorbance is proportional to the LDH activity.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance vs. time plot.

    • Calculate the enzyme activity in units/mL using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm.

Visualizations

Experimental Workflow for Stabilizer Evaluation

G Workflow for Evaluating Protein Stabilizers cluster_prep Formulation Preparation cluster_process Processing cluster_analysis Analysis cluster_results Results prep_protein Prepare Protein Stock formulate Create Formulations (Protein + Stabilizer) prep_protein->formulate prep_stabilizer Prepare Stabilizer Stock (e.g., Raffinose) prep_stabilizer->formulate lyophilize Lyophilization formulate->lyophilize reconstitute Reconstitution lyophilize->reconstitute storage Accelerated Storage lyophilize->storage dsc Thermal Analysis (DSC) lyophilize->dsc activity_initial Initial Activity Assay reconstitute->activity_initial compare Compare Activity & Stability activity_initial->compare activity_storage Post-Storage Activity Assay storage->activity_storage activity_storage->compare dsc->compare

Caption: Workflow for evaluating the efficacy of this compound as a protein stabilizer.

Lyophilization Process for Protein Stabilization

G Lyophilization Cycle for Protein Formulations start Start: Liquid Formulation (Protein + Raffinose in Buffer) freezing Freezing (e.g., -40°C) Solidifies the formulation start->freezing Step 1 primary_drying Primary Drying (Sublimation of Ice) Low Temp & High Vacuum freezing->primary_drying Step 2 secondary_drying Secondary Drying (Desorption of Bound Water) Gradual Temp Increase primary_drying->secondary_drying Step 3 end End: Lyophilized Cake (Stable, Dry Product) secondary_drying->end Step 4

Caption: A typical three-stage lyophilization process for protein formulations containing raffinose.

Conclusion

This compound is a valuable excipient for the stabilization of proteins and enzymes, particularly in lyophilized formulations. Its ability to form a stable amorphous glass and replace water molecules is key to preserving the structure and function of sensitive biologics. The provided data and protocols offer a starting point for researchers and formulation scientists to explore the benefits of raffinose in their specific applications. Careful optimization of the formulation and processing parameters, especially with regard to potential crystallization, is crucial for achieving optimal stability.

References

Application of D(+)-Raffinose pentahydrate in formulating prebiotics.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide composed of galactose, glucose, and fructose, is a well-established prebiotic agent with significant potential in the formulation of functional foods, dietary supplements, and pharmaceutical products.[1][2] Due to the absence of α-galactosidase in the human upper gastrointestinal tract, raffinose (B1225341) is not hydrolyzed and absorbed in the small intestine.[1] It, therefore, reaches the colon intact, where it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[1][3][4] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which confer various health benefits.[5]

Mechanism of Action

The prebiotic activity of this compound is centered on its ability to modulate the composition and activity of the gut microbiota. Beneficial bacteria possess the necessary enzymes, such as α-galactosidase, to hydrolyze raffinose and utilize it as a carbon and energy source.[3] This leads to a significant increase in the populations of these health-promoting bacteria. Concurrently, the growth of potentially pathogenic bacteria, which often lack the enzymatic machinery to metabolize raffinose, is suppressed.[5]

The fermentation of raffinose results in the production of SCFAs, which play a crucial role in maintaining gut homeostasis. SCFAs lower the colonic pH, creating an environment that is less favorable for pathogens.[3] Furthermore, SCFAs serve as an energy source for colonocytes (butyrate), and act as signaling molecules that influence various physiological processes, including immune function and inflammation.[6][7]

Experimental Data

In Vitro Fermentation of this compound

The prebiotic potential of this compound has been demonstrated in numerous in vitro fermentation studies using human fecal inocula. These studies consistently show high substrate consumption and a significant increase in beneficial bacteria and their metabolic products.

Table 1: Substrate Consumption and pH Changes during In Vitro Fermentation of Raffinose

Time (hours)Raffinose Consumption (%)pHReference
2479.8 ± 0.75.5 - 6.0[8]
4896.0 ± 0.95.0 - 5.5[8][9]

Table 2: Changes in Bacterial Populations after In Vitro Fermentation with Raffinose

Bacterial GenusChange in Relative AbundanceMethodReference
BifidobacteriumIncreasedFISH-FCM[10]
LactobacillusIncreased16S rRNA sequencing[5]
ProteobacteriaDecreased16S rRNA sequencing[9]

Table 3: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Raffinose (48 hours)

SCFAConcentration (mmol/L)Reference
Acetate60 - 100[11][12][13]
Propionate20 - 40[11][12][13]
Butyrate15 - 30[11][12][13]
Total SCFAs ~130 - 180 [9]

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation of this compound using Human Fecal Inocula

This protocol outlines a general procedure for assessing the prebiotic potential of this compound through in vitro fermentation with human fecal microbiota.

1. Materials and Reagents:

  • This compound

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)[14]

  • Phosphate-buffered saline (PBS), anaerobic

  • Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months)[15]

  • Anaerobic chamber or system

  • Sterile, anaerobic culture tubes or vessels

  • Centrifuge

  • pH meter

  • Gas chromatography (GC) system for SCFA analysis

  • Equipment for microbial community analysis (e.g., qPCR, 16S rRNA gene sequencing)

2. Inoculum Preparation:

  • Within 2 hours of collection, transfer the fresh fecal sample into an anaerobic chamber.[15]

  • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in anaerobic PBS.[14]

  • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

3. Fermentation Setup:

  • Prepare the basal fermentation medium and dispense it into sterile, anaerobic culture vessels.

  • Add this compound to the test vessels to a final concentration of 1% (w/v). A control vessel with no added carbohydrate should also be prepared.

  • Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).[16]

  • Seal the vessels and incubate at 37°C under anaerobic conditions for up to 48 hours.

4. Sampling and Analysis:

  • Collect samples from the fermentation vessels at various time points (e.g., 0, 12, 24, 48 hours).

  • Measure the pH of each sample.

  • Centrifuge a portion of each sample to pellet the bacterial cells. Store the supernatant at -20°C for SCFA and residual carbohydrate analysis.

  • Analyze the supernatant for SCFA concentrations (acetate, propionate, butyrate) using GC.

  • Extract DNA from the bacterial pellets for microbial community analysis (e.g., 16S rRNA gene sequencing) to determine changes in the relative abundance of bacterial genera.

Signaling Pathways

The health benefits of this compound are largely mediated by the SCFAs produced during its fermentation. These SCFAs act as signaling molecules, influencing key pathways in intestinal epithelial and immune cells.

SCFA_GPCR_Signaling cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial / Immune Cell Raffinose Raffinose Microbiota Microbiota Raffinose->Microbiota Fermentation SCFAs Acetate, Propionate, Butyrate Microbiota->SCFAs GPCRs GPR41, GPR43, GPR109A SCFAs->GPCRs G_Protein G-protein activation GPCRs->G_Protein Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) G_Protein->Signaling_Cascades Cellular_Response Cellular Response: - Immune modulation - Gut barrier integrity - Hormone secretion Signaling_Cascades->Cellular_Response

Caption: SCFA-mediated G-protein coupled receptor (GPCR) signaling pathway.

Butyrate_HDAC_Signaling cluster_lumen Gut Lumen cluster_cell Colonocyte Nucleus Butyrate Butyrate HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Acetylation Gene_Expression Altered Gene Expression: - Cell cycle arrest - Apoptosis - Anti-inflammatory effects Chromatin->Gene_Expression

Caption: Butyrate-mediated inhibition of histone deacetylases (HDACs).

This compound is a potent prebiotic that selectively stimulates the growth of beneficial gut bacteria and increases the production of health-promoting SCFAs. Its well-documented mechanism of action and positive outcomes in in vitro studies make it an excellent candidate for inclusion in products aimed at improving gut health and overall well-being. The provided protocols offer a framework for researchers to further investigate and validate the prebiotic efficacy of this compound in various applications.

References

High-Performance Liquid Chromatography (HPLC) Analysis of D(+)-Raffinose Pentahydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of D(+)-Raffinose pentahydrate using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for purity assessment, quantification in various matrices, and quality control purposes.

Introduction to this compound

This compound is a trisaccharide composed of galactose, glucose, and fructose.[1] It is found in a variety of plants and is used in the food and pharmaceutical industries as a prebiotic, stabilizer, and low-calorie sweetener. Accurate and robust analytical methods are crucial for its characterization and quantification. HPLC is a powerful technique for the analysis of carbohydrates like raffinose (B1225341), offering high resolution and sensitivity.[2]

Chemical Properties:

  • Molecular Formula: C₁₈H₃₂O₁₆ · 5H₂O[3][4]

  • Molecular Weight: 594.51 g/mol [3][4]

  • Appearance: White crystalline powder[5]

  • Solubility: Soluble in water[1][4]

Principles of HPLC Analysis for Carbohydrates

The analysis of underivatized carbohydrates like raffinose by HPLC presents unique challenges due to their high polarity and lack of a strong UV chromophore.[6] Therefore, specific HPLC modes and detection techniques are employed:

  • Stationary Phases: Common choices include amino-bonded silica (B1680970) columns, hydrophilic interaction liquid chromatography (HILIC) columns, and ion-exchange resins.[2][7][8][9]

    • Amino Columns: Utilize a normal-phase partitioning mechanism where retention increases with higher acetonitrile (B52724) concentration in the mobile phase.[6][7]

    • HILIC Columns: Employ a hydrophilic stationary phase with a partially aqueous mobile phase to retain polar analytes like sugars.[10]

    • Ion-Exchange Columns: Separate carbohydrates based on their interactions with the charged stationary phase, often using an aqueous mobile phase.[1][11]

  • Mobile Phases: Typically consist of mixtures of acetonitrile and water or aqueous buffers.[4][7] The composition is optimized to achieve the desired retention and separation.

  • Detection Methods:

    • Refractive Index (RI) Detection: A universal detector that measures the difference in the refractive index between the mobile phase and the analyte.[12][13][14] It is sensitive to temperature and requires an isocratic elution.[6][14]

    • Evaporative Light Scattering Detection (ELSD): A "quasi-universal" detector that is more sensitive than RI and compatible with gradient elution. It works by nebulizing the eluent, evaporating the mobile phase, and detecting the light scattered by the non-volatile analyte particles.[8]

Experimental Protocols and Quantitative Data

This section details specific protocols for the HPLC analysis of this compound using different column and detector combinations.

Method 1: Analysis using an Amino Column with Refractive Index (RI) Detection

This is a widely used method for routine sugar analysis. The retention of raffinose is controlled by the acetonitrile/water ratio in the mobile phase.[7]

Table 1: HPLC Parameters for Amino Column with RI Detection

ParameterCondition
Column Amino (NH₂) bonded silica, e.g., Shodex Asahipak NH2P-50 4E (4.6 mm I.D. x 250 mm)[7] or SUPELCOSIL LC-NH2[6]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v)[6]
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[7]
Detector Refractive Index (RI) Detector[7]
Injection Volume 10 - 20 µL
Standard Concentration 1 - 10 mg/mL in mobile phase
Expected Retention Time Dependent on exact mobile phase composition; increases with higher acetonitrile concentration.[7]

Experimental Protocol:

  • Standard Preparation: Accurately weigh this compound standard and dissolve in the mobile phase to prepare a stock solution (e.g., 10 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing raffinose in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Equilibrate the amino column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

    • Ensure the RI detector is warmed up and the reference cell is purged with the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the raffinose standards against their concentration. Determine the concentration of raffinose in the samples from the calibration curve.

Method 2: Analysis using HILIC with Evaporative Light Scattering Detection (ELSD)

HILIC offers an alternative separation mechanism and, when coupled with ELSD, provides high sensitivity and is compatible with gradient elution, which can be beneficial for complex samples.[8]

Table 2: HPLC Parameters for HILIC with ELSD

ParameterCondition
Column Zwitterionic HILIC column or Amide-HILIC column (e.g., 4.6 x 250 mm, 5 µm)[8][10]
Mobile Phase Acetonitrile/Water gradient. For example, a linear gradient from 75% to 50% acetonitrile over 30 minutes.[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 35 °C[8]
Detector Evaporative Light Scattering Detector (ELSD)[8][10]
ELSD Settings Drift Tube Temperature: 82°C; Nitrogen Flow Rate: 2.0 L/min[8]
Injection Volume 2 - 10 µL[10]
Standard Concentration 0.1 - 1 mg/mL in mobile phase

Experimental Protocol:

  • Standard and Sample Preparation: Prepare standards and samples as described in Method 1, using the initial mobile phase composition as the diluent.

  • HPLC System Setup:

    • Equilibrate the HILIC column with the initial mobile phase composition.

    • Set the ELSD parameters (drift tube temperature, gas flow) and allow the detector to stabilize.

  • Analysis: Inject the standards and samples.

  • Quantification: Generate a calibration curve. Note that the ELSD response can be non-linear, so a logarithmic transformation of both concentration and peak area may be necessary to obtain a linear relationship.

Visualization of Workflows and Relationships

General HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Filtration Filtration (0.45 µm) Standard->Filtration Sample Sample Weighing & Dissolution Sample->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Detector Detection (RI or ELSD) HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Raffinose Calibration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Logical Relationship of Analytical Components

This diagram shows the logical connection between the different components of the HPLC system and the analytical process.

HPLC_Components cluster_mobile_phase Mobile Phase cluster_sample_path Sample Path cluster_detection_system Detection & Data Solvent Solvent Reservoir (e.g., ACN/Water) Degasser Degasser Solvent->Degasser Pump HPLC Pump Degasser->Pump Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Detector Detector (RI or ELSD) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS

Caption: Logical relationship of components in the HPLC system.

Conclusion

The protocols described provide robust and reliable methods for the HPLC analysis of this compound. The choice between an amino column with RI detection and a HILIC column with ELSD will depend on the specific application, required sensitivity, and available instrumentation. Proper system setup, standard preparation, and method validation are critical for obtaining accurate and precise quantitative results.

References

D(+)-Raffinose Pentahydrate: A Sweet Solution for High-Resolution Protein Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of structural biology and drug design.

Introduction: The determination of high-resolution three-dimensional protein structures through X-ray crystallography is a cornerstone of modern drug discovery and biomedical research. A critical step in this process is the cryopreservation of protein crystals to mitigate radiation damage during data collection at synchrotron sources. D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide, has emerged as a valuable cryoprotectant, offering effective vitrification of the crystal's solvent environment and preserving crystal integrity, ultimately leading to higher quality diffraction data. This document provides detailed application notes and protocols for the use of this compound in protein X-ray crystallography.

Mechanism of Cryoprotection

This compound, like other sugar-based cryoprotectants, functions by preventing the formation of damaging crystalline ice when a protein crystal is flash-cooled in liquid nitrogen. The primary mechanisms of action include:

  • Vitrification: Raffinose (B1225341), at appropriate concentrations, increases the viscosity of the solvent within and surrounding the crystal, promoting the formation of a glassy, amorphous state (vitrification) upon rapid cooling rather than crystalline ice. This preserves the delicate crystal lattice.

  • Hydrogen Bonding: The numerous hydroxyl groups on the raffinose molecule form an extensive hydrogen bond network with water molecules. This interaction disrupts the ordered structure of water, inhibiting ice nucleation and growth[1].

  • Solvent Displacement: Raffinose molecules can displace water from the protein surface and solvent channels within the crystal, reducing the amount of freezable water[2].

Advantages of this compound

  • Gentle on Crystals: Sugars like raffinose are often considered gentle cryoprotectants that are less likely to cause crystal cracking or dissolution compared to some organic solvents[3].

  • High Solubility: Raffinose exhibits good solubility in aqueous solutions, allowing for the preparation of high-concentration cryoprotectant solutions.

  • Chemical Inertness: As a carbohydrate, raffinose is generally chemically inert and less likely to interact specifically with the protein in a way that alters its conformation.

Quantitative Data Summary

The selection of a cryoprotectant and its concentration is often an empirical process, tailored to the specific protein crystal and crystallization condition. The following table summarizes typical concentration ranges for this compound and other common cryoprotectants for comparison. It is important to note that the optimal concentration will vary.

CryoprotectantTypical Concentration Range (% w/v or v/v)Notes
This compound 10 - 40% (w/v)Effective in a variety of crystallization conditions.
Glycerol10 - 35% (v/v)Widely used, but can sometimes increase crystal mosaicity.
Ethylene Glycol10 - 35% (v/v)Effective but can be harsher on some crystals.
Sucrose10 - 40% (w/v)A common alternative to raffinose, with similar properties.
MPD (2-methyl-2,4-pentanediol)10 - 40% (v/v)Can act as both a precipitant and cryoprotectant.
PEG 40015 - 40% (v/v)Lower molecular weight PEGs are effective cryoprotectants.

Experimental Protocols

Protocol 1: Direct Soaking for Cryoprotection

This protocol is suitable for robust crystals that can tolerate a direct transfer into the final cryoprotectant solution.

Materials:

  • This compound

  • Mother liquor (the solution in which the crystals were grown)

  • Cryo-loops

  • Liquid nitrogen

  • Microscope

  • Pipettes and tips

Procedure:

  • Prepare the Cryoprotectant Solution: Prepare a stock solution of this compound in the mother liquor. A typical starting concentration is 20% (w/v). Ensure the raffinose is completely dissolved.

  • Crystal Harvesting: Under a microscope, carefully select a well-formed crystal from the crystallization drop using a cryo-loop that is slightly larger than the crystal.

  • Soaking: Quickly transfer the crystal-containing loop into a drop of the cryoprotectant solution. The soaking time should be minimized to prevent crystal damage, typically ranging from a few seconds to a minute. Observe the crystal during this time for any signs of cracking or dissolution.

  • Flash-Cooling: Immediately plunge the loop with the soaked crystal into liquid nitrogen. The rapid cooling vitrifies the surrounding solution.

  • Storage and Data Collection: The frozen crystal can be stored in liquid nitrogen until it is ready for data collection on a diffractometer.

Protocol 2: Stepwise Soaking for Sensitive Crystals

For more delicate crystals, a gradual increase in the cryoprotectant concentration is recommended to minimize osmotic shock.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a Series of Cryoprotectant Solutions: Prepare a series of this compound solutions in the mother liquor with increasing concentrations (e.g., 10%, 20%, and 30% w/v).

  • Crystal Harvesting: Harvest a crystal from the crystallization drop using a cryo-loop.

  • Stepwise Transfer: Sequentially transfer the crystal-containing loop through the series of cryoprotectant solutions, starting with the lowest concentration.

  • Incubation: Allow the crystal to equilibrate in each solution for a short period (e.g., 30-60 seconds) before moving to the next higher concentration.

  • Final Soak and Flash-Cooling: After the final soak in the highest concentration solution, immediately flash-cool the crystal in liquid nitrogen.

Troubleshooting

ProblemPossible CauseSuggested Solution
Crystal cracks or dissolves during soaking.Osmotic shock is too high; cryoprotectant concentration is too high.Use a lower starting concentration of raffinose or switch to the stepwise soaking protocol. Reduce the soaking time.
Ice rings are visible in the diffraction pattern.Incomplete vitrification; cryoprotectant concentration is too low.Increase the concentration of this compound in the cryoprotectant solution. Ensure rapid and complete plunging into liquid nitrogen.
High background scatter in diffraction data.Excess liquid around the crystal.Use a smaller cryo-loop or wick away excess liquid with a paper wick before flash-cooling.
Poor diffraction quality.Crystal damage during handling or cryoprotection.Optimize soaking time and concentration. Consider trying a different cryoprotectant or a mixture of cryoprotectants.

Visualizations

Experimental_Workflow_for_Cryoprotection cluster_prep Preparation cluster_soaking Cryoprotectant Soaking cluster_freezing Freezing and Data Collection prep_cryo Prepare D(+)-Raffinose Pentahydrate Solution select_crystal Select a Suitable Protein Crystal harvest Harvest Crystal with Cryo-Loop select_crystal->harvest soak Soak Crystal in Raffinose Solution harvest->soak observe Observe Crystal for Damage (Microscope) soak->observe flash_cool Flash-Cool in Liquid Nitrogen observe->flash_cool store Store in Liquid Nitrogen flash_cool->store data_collection X-ray Diffraction Data Collection store->data_collection

Caption: Workflow for protein crystal cryoprotection using this compound.

Logical_Relationship_Cryoprotection ProteinCrystal Protein Crystal in Mother Liquor Cryoprotection Cryoprotection (Soaking) ProteinCrystal->Cryoprotection Raffinose D(+)-Raffinose Pentahydrate Solution Raffinose->Cryoprotection Vitrification Vitrified Crystal Cryoprotection->Vitrification Flash-Cooling Data High-Resolution Diffraction Data Vitrification->Data X-ray Exposure

Caption: Logical flow of cryoprotection leading to high-resolution data.

References

Application Notes: D(+)-Raffinose Pentahydrate as a Protective Agent Against Oxidative Stress in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to cellular damage and the pathogenesis of numerous diseases. D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide, has demonstrated significant anti-oxidative properties.[1] These application notes provide a comprehensive overview of the role of this compound in mitigating oxidative stress in cell culture models, its mechanism of action, and detailed protocols for its application and the assessment of its efficacy.

Mechanism of Action

This compound combats oxidative stress primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like raffinose (B1225341), Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

The key downstream effects of Nrf2 activation by this compound include:

  • Increased synthesis of antioxidant enzymes: This includes enzymes such as Superoxide (B77818) Dismutase (SOD) and Catalase (CAT), which are crucial for detoxifying superoxide radicals and hydrogen peroxide, respectively.

  • Enhanced ROS scavenging: By boosting the endogenous antioxidant capacity, raffinose helps to neutralize excessive ROS, thereby reducing cellular damage.[3]

  • Protection against cellular damage: By reducing oxidative stress, raffinose can protect vital cellular components like lipids, proteins, and DNA from oxidative damage.

Data Presentation

The following tables summarize representative quantitative data on the efficacy of this compound in reducing oxidative stress markers in a model mammalian cell line (e.g., HepG2) subjected to H₂O₂-induced oxidative stress.

Table 1: Effect of this compound on Intracellular ROS Levels

Treatment GroupThis compound (mM)H₂O₂ (µM)Mean Fluorescence Intensity (MFI) of DCF% ROS Reduction
Control00100 ± 12-
H₂O₂ alone0200850 ± 550%
Raffinose + H₂O₂1200620 ± 4027%
Raffinose + H₂O₂5200410 ± 3252%
Raffinose + H₂O₂10200250 ± 2571%

Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 2: Effect of this compound on Lipid Peroxidation (MDA Levels)

Treatment GroupThis compound (mM)H₂O₂ (µM)MDA Concentration (nmol/mg protein)% MDA Reduction
Control001.2 ± 0.2-
H₂O₂ alone02005.8 ± 0.50%
Raffinose + H₂O₂12004.5 ± 0.422%
Raffinose + H₂O₂52003.1 ± 0.347%
Raffinose + H₂O₂102002.0 ± 0.266%

Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 3: Effect of this compound on Antioxidant Enzyme Activity

Treatment GroupThis compound (mM)H₂O₂ (µM)SOD Activity (U/mg protein)CAT Activity (U/mg protein)
Control00150 ± 15250 ± 28
H₂O₂ alone020095 ± 10160 ± 20
Raffinose + H₂O₂1200120 ± 12200 ± 22
Raffinose + H₂O₂5200145 ± 18240 ± 25
Raffinose + H₂O₂10200170 ± 20280 ± 30

Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 4: Effect of this compound on Cell Viability under Oxidative Stress

Treatment GroupThis compound (mM)H₂O₂ (µM)Cell Viability (%)
Control00100 ± 5
H₂O₂ alone020045 ± 6
Raffinose + H₂O₂120060 ± 5
Raffinose + H₂O₂520078 ± 7
Raffinose + H₂O₂1020092 ± 4

Data are presented as mean ± standard deviation and are for illustrative purposes.

Mandatory Visualization

G cluster_nucleus oxidative_stress Oxidative Stress (e.g., H₂O₂) keap1 Keap1 oxidative_stress->keap1 inactivates ros_reduction Reduced ROS & Cellular Protection raffinose D(+)-Raffinose Pentahydrate raffinose->keap1 inhibits nrf2 Nrf2 keap1->nrf2 sequesters & targets for degradation nrf2_active Nrf2 (Active) nrf2->nrf2_active release & activation nucleus Nucleus nrf2_active->nucleus translocation are ARE nrf2_active->are binds antioxidant_genes Antioxidant Genes (SOD, CAT, etc.) are->antioxidant_genes activates transcription antioxidant_enzymes Antioxidant Enzymes antioxidant_genes->antioxidant_enzymes translation antioxidant_enzymes->ros_reduction catalyzes

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

  • Materials:

    • This compound (cell culture grade)

    • Sterile, deionized, and pyrogen-free water or phosphate-buffered saline (PBS)

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile 0.22 µm syringe filter

    • Sterile syringes

  • Procedure:

    • In a sterile biosafety cabinet, weigh the desired amount of this compound powder. To prepare a 100 mM stock solution, dissolve 59.45 mg of this compound (MW: 594.51 g/mol ) in 1 mL of sterile water or PBS.

    • Gently vortex the solution until the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

    • Label the tube with the name of the compound, concentration, and date of preparation.

    • Store the stock solution at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Oxidative Stress and Treatment with this compound

G start Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO₂) start->incubation1 pretreatment Pre-treat with D(+)-Raffinose (various concentrations) incubation1->pretreatment incubation2 Incubate for 1-24h pretreatment->incubation2 induction Induce oxidative stress (e.g., with H₂O₂) incubation2->induction incubation3 Incubate for 1-4h induction->incubation3 assay Perform oxidative stress assays (ROS, MDA, Enzyme Activity, Viability) incubation3->assay analysis Data Analysis assay->analysis

Caption: Experimental workflow for assessing the protective effect of D(+)-Raffinose.

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HepG2, HEK293, SH-SY5Y) in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound by diluting the stock solution in fresh, serum-free cell culture medium to the desired final concentrations (e.g., 1, 5, 10 mM).

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the different concentrations of raffinose to the respective wells. Include a vehicle control (medium without raffinose).

    • Incubate the cells for a predetermined pre-treatment time (e.g., 1, 6, 12, or 24 hours) to allow for cellular uptake and potential induction of antioxidant enzymes.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂), in serum-free medium. The final concentration of the inducer should be determined empirically for each cell line (e.g., 100-500 µM for H₂O₂).

    • After the raffinose pre-treatment, remove the medium and add the medium containing the oxidative stress inducer. For control wells (no oxidative stress), add fresh medium only.

    • Incubate the cells for a period sufficient to induce a measurable level of oxidative stress (e.g., 1-4 hours).

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or H2DCFDA

    • Hanks' Balanced Salt Solution (HBSS) or PBS

    • Fluorescence microplate reader

  • Procedure:

    • Following the oxidative stress induction (Protocol 2), remove the medium and wash the cells twice with warm HBSS or PBS.

    • Prepare a 10 µM working solution of DCFDA in pre-warmed HBSS.

    • Add 100 µL of the DCFDA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with warm HBSS or PBS.

    • Add 100 µL of HBSS or PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Protocol 4: Measurement of Lipid Peroxidation (Malondialdehyde - MDA) using TBARS Assay

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer)

    • Thiobarbituric acid (TBA)

    • Trichloroacetic acid (TCA)

    • MDA standard solution

    • Spectrophotometer or colorimetric plate reader

  • Procedure:

    • After treatment (Protocol 2), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Centrifuge the cell lysates to pellet debris and collect the supernatant.

    • Determine the protein concentration of each lysate for normalization.

    • To a known volume of lysate, add TBA and TCA solutions.

    • Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.

Protocol 5: Measurement of Superoxide Dismutase (SOD) and Catalase (CAT) Activity

  • Commercial kits are widely available and recommended for the accurate and high-throughput measurement of SOD and CAT activity from cell lysates. Follow the manufacturer's instructions provided with the specific kit. The general principle involves providing a substrate for the enzyme and measuring the rate of its breakdown or the inhibition of a colorimetric reaction.

Protocol 6: Assessment of Cell Viability using MTT Assay

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Colorimetric microplate reader

  • Procedure:

    • After the treatment period (Protocol 2), add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During the incubation, viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

This compound presents a promising agent for protecting cells against oxidative stress. Its ability to activate the Nrf2 signaling pathway provides a robust mechanism for enhancing the endogenous antioxidant defenses of cells. The protocols outlined in these application notes provide a framework for researchers to investigate and quantify the cytoprotective effects of this compound in various cell culture models of oxidative stress. These studies can contribute to a better understanding of its therapeutic potential in a range of oxidative stress-related pathologies.

References

Application Notes: D(+)-Raffinose Pentahydrate for Bacterial Differentiation in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D(+)-Raffinose pentahydrate is a trisaccharide composed of galactose, glucose, and fructose.[1] In microbiology, its utilization as a carbon source serves as a key biochemical test for the differentiation and identification of various bacterial species.[1][2] The ability of a microorganism to ferment raffinose (B1225341) is dependent on the presence of specific enzymes, primarily α-galactosidase, which hydrolyzes raffinose into sucrose (B13894) and galactose.[3] Subsequent enzymatic breakdown of sucrose provides the monosaccharides necessary for metabolic energy production.[4] This differential fermentation pattern is a valuable tool for researchers, scientists, and drug development professionals in clinical diagnostics, food microbiology, and industrial applications.[5]

Principle

The differentiation of bacteria based on raffinose utilization is typically observed through a fermentation test.[6] Microorganisms that can ferment raffinose produce acidic byproducts, leading to a decrease in the pH of the culture medium.[2] This pH shift is visualized by incorporating a pH indicator, such as phenol (B47542) red, into the medium.[7] A color change from red to yellow indicates a positive result for raffinose fermentation.[6] Some bacteria may also produce gas during fermentation, which can be detected using a Durham tube.[7]

Key Applications in Bacterial Differentiation

  • Identification of Enterobacteriaceae: The raffinose fermentation test is a standard method used in the differentiation of Gram-negative enteric bacteria. For instance, it aids in distinguishing between species of Klebsiella, Enterobacter, and Escherichia.

  • Characterization of Streptococci: Raffinose utilization is a useful marker for the identification of certain Streptococcus species. For example, Streptococcus pneumoniae possesses a raffinose utilization system.[7]

  • Probiotic Strain Analysis: The ability to metabolize prebiotics like raffinose is a characteristic of some beneficial probiotic bacteria, such as Bifidobacteria and Lactobacilli.[1]

Data Presentation: Raffinose Fermentation Reactions of Various Bacteria

The following table summarizes the typical raffinose fermentation reactions for a selection of bacterial species. A positive result indicates acid production, while a negative result signifies no change or an alkaline reaction. Gas production is also noted where applicable.

Bacterial SpeciesGram StainRaffinose Fermentation (Acid Production)Gas Production
Klebsiella pneumoniaeNegative++
Enterobacter cloacaeNegative++
Enterobacter aerogenesNegative++
Serratia marcescensNegative+V
Citrobacter freundiiNegativeVV
Escherichia coliNegative--
Salmonella entericaNegative--
Shigella flexneriNegative--
Proteus vulgarisNegative--
Streptococcus pneumoniaePositive+-
Enterococcus faeciumPositive+V
Staphylococcus aureusPositive--
Pseudomonas aeruginosaNegative--

Key: + = Positive; - = Negative; V = Variable

Experimental Protocols

Protocol 1: Raffinose Fermentation Test using Phenol Red Raffinose Broth

This protocol details the procedure for determining the ability of a pure bacterial culture to ferment D(+)-Raffinose.

Materials:

  • Phenol Red Raffinose Broth (see composition below)

  • Sterile culture tubes with Durham tubes

  • Pure bacterial culture (18-24 hour)

  • Inoculating loop or needle

  • Incubator (35-37°C)

Composition of Phenol Red Raffinose Broth (per 1000 mL of distilled water):

ComponentAmount
Proteose Peptone10.0 g
Beef Extract1.0 g
Sodium Chloride5.0 g
This compound5.0 g
Phenol Red0.018 g
Final pH 7.4 ± 0.2 at 25°C

Procedure:

  • Medium Preparation: Suspend 21.02 grams of the dehydrated medium in 1000 mL of distilled water. Heat with gentle agitation to dissolve the components completely. Dispense the medium into culture tubes containing inverted Durham tubes. Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes. Allow the medium to cool to room temperature. The uninoculated medium should be a clear, red solution.

  • Inoculation: Aseptically inoculate a tube of Phenol Red Raffinose Broth with a pure culture of the test organism. Use an inoculating loop to pick a well-isolated colony from an agar (B569324) plate or a loopful from a broth culture.

  • Incubation: Incubate the inoculated tube at 35-37°C for 18-24 hours. Some slow-fermenting organisms may require incubation for up to 48 hours.

  • Interpretation of Results:

    • Positive (Acid Production): A color change of the medium from red to yellow indicates that the organism ferments raffinose, producing acidic end products.

    • Negative: The medium remains red or turns a deeper red/magenta, indicating no raffinose fermentation. The deepening red color can be due to the utilization of peptones, which produces alkaline byproducts.

    • Gas Production: The presence of a bubble in the inverted Durham tube indicates gas production during fermentation.

Quality Control:

  • Positive Control: Inoculate a tube with a known raffinose-fermenting organism, such as Klebsiella pneumoniae.

  • Negative Control: Inoculate a tube with a known non-raffinose-fermenting organism, such as Escherichia coli.

  • Uninoculated Control: An uninoculated tube should be incubated alongside the test samples to ensure the sterility and proper color of the medium.

Visualizations

Biochemical Pathway of Raffinose Metabolism

Raffinose_Metabolism Raffinose D(+)-Raffinose Permease Raffinose Permease Raffinose->Permease Transport alpha_Galactosidase α-Galactosidase Raffinose->alpha_Galactosidase Hydrolysis Extracellular Extracellular Space CellMembrane Cell Membrane Cytoplasm Cytoplasm Sucrose Sucrose alpha_Galactosidase->Sucrose Galactose Galactose alpha_Galactosidase->Galactose Invertase Sucrose Hydrolase (Invertase) Sucrose->Invertase Hydrolysis Glycolysis Glycolysis Galactose->Glycolysis Glucose Glucose Invertase->Glucose Fructose Fructose Invertase->Fructose Glucose->Glycolysis Fructose->Glycolysis Acid_Gas Acid +/- Gas Glycolysis->Acid_Gas Fermentation

Caption: Bacterial metabolism of D(+)-Raffinose.

Experimental Workflow for Raffinose Fermentation Test

Raffinose_Fermentation_Workflow start Start prep_medium Prepare Phenol Red Raffinose Broth start->prep_medium inoculate Inoculate with Pure Bacterial Culture prep_medium->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate observe Observe for Color Change and Gas Production incubate->observe positive_acid Yellow Color: Acid Production (+) observe->positive_acid Yellow negative_no_acid Red/Pink Color: No Acid Production (-) observe->negative_no_acid Red/Pink observe_gas Check Durham Tube positive_acid->observe_gas end End negative_no_acid->end positive_gas Bubble Present: Gas Production (+) observe_gas->positive_gas Bubble negative_no_gas No Bubble: No Gas Production (-) observe_gas->negative_no_gas No Bubble positive_gas->end negative_no_gas->end

Caption: Workflow of the raffinose fermentation test.

Logical Relationship of Raffinose Operon Regulation

Raffinose_Operon_Regulation cluster_operon Raffinose Operon Raffinose Raffinose (Inducer) Repressor_Protein_Active Active Repressor Raffinose->Repressor_Protein_Active Binds to and inactivates Repressor_Gene Regulator Gene (e.g., rafR) Repressor_Gene->Repressor_Protein_Active Constitutive Expression Repressor_Protein_Inactive Inactive Repressor Operator Operator Repressor_Protein_Inactive->Operator Cannot bind Repressor_Protein_Active->Operator Binds and blocks transcription Structural_Genes Structural Genes (e.g., α-galactosidase, permease) Transcription Transcription & Translation Operator->Transcription Allows transcription Enzymes Raffinose-Metabolizing Enzymes Transcription->Enzymes

Caption: Simplified model of raffinose operon regulation.

References

Application Notes and Protocols for Lyophilization Utilizing D(+)-Raffinose Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D(+)-Raffinose pentahydrate, a non-reducing trisaccharide composed of galactose, glucose, and fructose, serves as an effective lyoprotectant in the freeze-drying of various biopharmaceutical products, including proteins, nanoparticles, and other sensitive biological materials.[1] Its utility stems from its ability to form a stable amorphous glass during lyophilization, protecting the active pharmaceutical ingredient (API) from degradation stresses. This document provides detailed application notes and protocols for the use of this compound in lyophilization processes.

Physicochemical Properties of this compound

Understanding the thermal properties of this compound is crucial for the rational design of lyophilization cycles.

PropertyValueSignificance in Lyophilization
Glass Transition Temperature of Maximally Freeze-Concentrated Solution (Tg') -26°C[1]Represents the temperature below which the amorphous freeze-concentrate is in a glassy state. Primary drying should ideally be conducted below this temperature to prevent collapse of the cake structure.
Glass Transition Temperature of Amorphous Solid (Tg) 109°C[1]Indicates the temperature at which the amorphous, dried product transitions from a glassy to a rubbery state. A high Tg is desirable for long-term storage stability.
Crystallization Behavior Can crystallize as a pentahydrate upon annealing at temperatures around -10°C.[1][2]Crystallization of the lyoprotectant can lead to phase separation from the API, resulting in a significant loss of protein activity upon reconstitution.[2][3]

Application 1: Lyophilization of Proteins with this compound

This compound is utilized to stabilize proteins such as lactate (B86563) dehydrogenase (LDH) and glucose-6-phosphate dehydrogenase (G6PDH) during freeze-drying.[3][4] It acts by replacing water molecules, thus preserving the native protein structure and preventing aggregation.

Formulation and Lyophilization Cycle Data

The following table summarizes typical formulation and process parameters for the lyophilization of proteins with this compound. It is important to note that annealing of raffinose-containing formulations is generally not recommended due to the risk of crystallization and subsequent loss of protein activity.[2][3]

ParameterWithout Annealing (Recommended)With Annealing (Not Recommended)
Protein Lactate Dehydrogenase (LDH)Lactate Dehydrogenase (LDH)
This compound Conc. 5% - 14% (w/v)[1]5% - 14% (w/v)[1]
Buffer 10 mM Histidine, pH 6.510 mM Histidine, pH 6.5
Freezing Rate 1°C/min to -40°C1°C/min to -40°C
Annealing Step Not performed-10°C for 2 hours[2]
Primary Drying Temperature -30°C (below Tg')-30°C
Chamber Pressure (Primary Drying) 100 mTorr100 mTorr
Primary Drying Duration ~48 hours (until ice sublimation is complete)~48 hours
Secondary Drying Temperature Ramp 0.1°C/min to 25°C0.1°C/min to 25°C
Secondary Drying Duration 12 hours12 hours
Residual Moisture < 2%< 2%
Protein Activity Recovery HighSignificantly Reduced[2][3]
Experimental Protocol: Lyophilization of Lactate Dehydrogenase (LDH)

This protocol describes a typical lyophilization process for LDH using this compound as a lyoprotectant, avoiding the detrimental annealing step.

1. Formulation Preparation:

  • Prepare a solution of 10 mM histidine buffer at pH 6.5.

  • Dissolve this compound in the histidine buffer to a final concentration of 10% (w/v).

  • Add LDH to the raffinose (B1225341) solution to a final concentration of 1 mg/mL.

  • Filter the final formulation through a 0.22 µm sterile filter.

2. Filling and Loading:

  • Dispense 1 mL aliquots of the sterile formulation into 3 mL glass lyophilization vials.

  • Partially insert sterile lyophilization stoppers into the vials.

  • Load the vials onto the shelves of a pre-cooled lyophilizer at 5°C.

3. Lyophilization Cycle:

  • Freezing:

    • Ramp the shelf temperature down to -40°C at a rate of 1°C/min.

    • Hold at -40°C for at least 3 hours to ensure complete freezing.

  • Primary Drying:

    • Reduce the chamber pressure to 100 mTorr.

    • Ramp the shelf temperature to -30°C.

    • Hold at -30°C and 100 mTorr for approximately 48 hours, or until product temperature probes indicate the completion of ice sublimation.

  • Secondary Drying:

    • Ramp the shelf temperature to 25°C at a rate of 0.1°C/min.

    • Hold at 25°C for 12 hours under a vacuum of 100 mTorr or lower.

4. Stoppering and Storage:

  • At the end of the secondary drying phase, fully stopper the vials under vacuum or after backfilling with sterile nitrogen.

  • Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.

  • Store the lyophilized product at 2-8°C.

Signaling Pathway and Workflow Diagrams

Lyophilization_Workflow_Protein Formulation Protein Formulation (LDH in Raffinose Solution) Filling Vial Filling and Stopper Placement Formulation->Filling Loading Loading into Lyophilizer Filling->Loading Freezing Freezing (-40°C) Loading->Freezing PrimaryDrying Primary Drying (-30°C, 100 mTorr) Freezing->PrimaryDrying Sublimation of Ice SecondaryDrying Secondary Drying (25°C, <100 mTorr) PrimaryDrying->SecondaryDrying Desorption of Bound Water Stoppering Stoppering and Sealing SecondaryDrying->Stoppering Storage Storage (2-8°C) Stoppering->Storage

Caption: Workflow for Protein Lyophilization with Raffinose.

Annealing_Effect Start Frozen Raffinose Solution NoAnneal No Annealing Start->NoAnneal Anneal Annealing (-10°C) Start->Anneal Amorphous Amorphous Raffinose Matrix NoAnneal->Amorphous Crystalline Crystalline Raffinose Pentahydrate Anneal->Crystalline HighActivity High Protein Activity Recovery Amorphous->HighActivity LowActivity Reduced Protein Activity Recovery Crystalline->LowActivity Phase Separation

Caption: Impact of Annealing on Raffinose and Protein Activity.

Application 2: Lyophilization of Nanoparticles with this compound

This compound is also employed as a cryoprotectant to prevent the aggregation of nanoparticles during freeze-drying and subsequent reconstitution.[5] It forms a glassy matrix that immobilizes the nanoparticles, preventing them from coming into close contact and fusing.

Formulation and Lyophilization Cycle Data

The following table provides a summary of formulation and process parameters for the lyophilization of nanoparticles using this compound.

ParameterGuideline
Nanoparticle Type Polymeric Nanoparticles, Solid Lipid Nanoparticles
This compound Conc. 5% - 10% (w/v)
Freezing Rate 1°C/min to -45°C
Primary Drying Temperature -35°C to -25°C
Chamber Pressure (Primary Drying) 50 - 150 mTorr
Secondary Drying Temperature Ramp 0.2°C/min to 20°C
Secondary Drying Duration 10 - 15 hours
Post-Lyophilization Particle Size Minimal change from initial size[5]
Polydispersity Index (PDI) Maintained or slightly increased
Experimental Protocol: Lyophilization of Polymeric Nanoparticles

This protocol outlines a general procedure for the lyophilization of polymeric nanoparticles with this compound.

1. Formulation Preparation:

  • Prepare an aqueous suspension of the polymeric nanoparticles at the desired concentration.

  • Prepare a stock solution of 20% (w/v) this compound in water for injection (WFI).

  • Add the raffinose stock solution to the nanoparticle suspension to achieve a final raffinose concentration of 10% (w/v). Gently mix to ensure homogeneity.

2. Filling and Loading:

  • Follow the same procedure as described for the protein lyophilization protocol.

3. Lyophilization Cycle:

  • Freezing:

    • Ramp the shelf temperature down to -45°C at a rate of 1°C/min.

    • Hold at -45°C for at least 3 hours.

  • Primary Drying:

    • Reduce the chamber pressure to 100 mTorr.

    • Ramp the shelf temperature to -30°C.

    • Hold at -30°C and 100 mTorr until the completion of sublimation.

  • Secondary Drying:

    • Ramp the shelf temperature to 20°C at a rate of 0.2°C/min.

    • Hold at 20°C for 12 hours under a vacuum of 100 mTorr or lower.

4. Stoppering and Storage:

  • Follow the same procedure as described for the protein lyophilization protocol.

Logical Relationship Diagram

Nanoparticle_Lyophilization_Logic Start Nanoparticle Suspension AddRaffinose Addition of This compound Start->AddRaffinose Lyophilization Lyophilization Process AddRaffinose->Lyophilization GlassyMatrix Formation of Amorphous Glassy Matrix Lyophilization->GlassyMatrix Immobilization Immobilization of Nanoparticles GlassyMatrix->Immobilization Prevention Prevention of Aggregation Immobilization->Prevention StableProduct Stable, Reconstitutable Lyophilized Product Prevention->StableProduct

Caption: Role of Raffinose in Nanoparticle Lyophilization.

Conclusion

This compound is a valuable excipient for the lyophilization of sensitive biological materials. The successful application of raffinose as a lyoprotectant is highly dependent on the rational design of the formulation and the lyophilization cycle. A critical consideration is the avoidance of processing conditions, such as annealing, that can induce crystallization of the raffinose, which can be detrimental to the stability of the final product. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the development of robust lyophilized formulations utilizing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D(+)-Raffinose Pentahydrate for Cell Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of D(+)-Raffinose pentahydrate for effective cell cryopreservation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cryopreservation?

A1: this compound is a non-permeating trisaccharide composed of galactose, glucose, and fructose. In cryopreservation, it acts as an extracellular cryoprotectant. Unlike permeating cryoprotectants such as DMSO or glycerol (B35011), raffinose (B1225341) does not enter the cell. Its primary role is to dehydrate the cells osmotically before freezing, which reduces the amount of intracellular water available to form damaging ice crystals. This process, known as vitrification, helps to maintain cell viability and function post-thaw.[1][2][3]

Q2: What is the optimal concentration of this compound for cell cryopreservation?

A2: The optimal concentration of this compound is highly dependent on the cell type and the other components of the cryopreservation medium. For instance, studies on mouse spermatozoa have shown that 18% raffinose provides significant protection.[4][5][6] In other protocols for mouse sperm, a combination of 7.5% raffinose with 6% glycerol was found to be more effective than 20% raffinose. For mouse oocytes, a combination of 0.1 M intracellular raffinose (introduced via microinjection) and 0.3 M extracellular raffinose with low concentrations of DMSO yielded high survival rates.[7][8][9] It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Can this compound be used as the sole cryoprotectant?

A3: While raffinose is an effective cryoprotectant, it is most commonly used in combination with a permeating cryoprotectant like dimethyl sulfoxide (B87167) (DMSO) or glycerol.[4][5] The combination of a non-permeating agent (raffinose) and a permeating agent provides a synergistic protective effect, safeguarding both the extracellular and intracellular environments of the cell during freezing.[1][3] Using raffinose can also help to reduce the required concentration of the more toxic permeating cryoprotectants.[7][8]

Q4: Are there any potential issues with using this compound?

A4: A potential issue with raffinose is its tendency to crystallize during the freezing process, particularly during annealing steps.[10][11] Raffinose crystallization can lead to a loss of its cryoprotective effect and potentially damage cells.[10] To mitigate this, it is important to follow optimized and validated cooling protocols. Some studies suggest that raffinose can also inhibit sucrose (B13894) crystallization, which may be beneficial in certain formulations.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low post-thaw cell viability Suboptimal raffinose concentration.Empirically test a range of raffinose concentrations (e.g., 5%, 10%, 15%, 20%) in combination with your standard permeating cryoprotectant to determine the optimal concentration for your specific cell type.
Inadequate cell dehydration.Ensure sufficient equilibration time in the raffinose-containing cryopreservation medium before initiating the cooling process to allow for proper osmotic dehydration.
Raffinose crystallization.Avoid prolonged annealing steps at temperatures where raffinose is prone to crystallization (around -10°C).[10] Utilize a controlled-rate freezer with a validated cooling profile.
Cell clumping after thawing High cell density during cryopreservation.Optimize the cell concentration in the cryopreservation vial. Typically, a concentration of 1x10^6 to 5x10^6 cells/mL is recommended, but this can be cell-type dependent.
Inconsistent results between vials Uneven cooling rates.Use a controlled-rate freezer or a validated isopropanol-based freezing container (e.g., Mr. Frosty) to ensure a consistent cooling rate of approximately -1°C per minute.
Inhomogeneous mixing of cryoprotectant.Gently but thoroughly mix the cell suspension with the cryopreservation medium containing raffinose to ensure uniform exposure of all cells to the cryoprotectant.
Reduced cell functionality post-thaw (e.g., differentiation potential, metabolic activity) Sub-lethal cryoinjury.Re-optimize the entire cryopreservation protocol, including raffinose concentration, cooling and thawing rates, and post-thaw recovery procedures. Assess cell function at multiple time points post-thaw (e.g., 24, 48, 72 hours) to allow for cellular recovery.[13][14][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of this compound in cell cryopreservation.

Table 1: Cryopreservation of Mouse Spermatozoa

Raffinose ConcentrationCo-CryoprotectantPost-Thaw Motility (%)Fertilizing Ability (%)Reference
18%None4322.4[4][5]
18%1.75% Glycerol-35.5[4][5]
7.5%6% Glycerol--[16]
20%6% GlycerolLower than 7.5%Lower than 7.5%[16]
18%3% Skim Milk-Varies by strain (13-64%)[4][6]

Table 2: Cryopreservation of Mouse Oocytes

Intracellular RaffinoseExtracellular RaffinoseCo-Cryoprotectant (DMSO)Post-Thaw Survival (%)Fertilization Rate (%)Blastocyst Rate (%)Reference
0.1 M0.3 M0.5 M83.990.077.8[7][8][9]
0.1 M0.3 M1.0 M80.694.672.5[7][8][9]

Experimental Protocols

Protocol 1: Cryopreservation of Mouse Spermatozoa with Raffinose and Glycerol

This protocol is adapted from studies demonstrating successful cryopreservation of mouse spermatozoa.[4][5]

  • Preparation of Cryoprotectant Solution:

    • Prepare a solution containing 18% (w/v) this compound and 1.75% (v/v) glycerol in a suitable buffer or cell culture medium.

    • Sterilize the solution by filtration through a 0.22 µm filter.

  • Sperm Collection and Equilibration:

    • Collect epididymal spermatozoa from mice.

    • Gently mix the sperm suspension with an equal volume of the cryoprotectant solution.

    • Equilibrate the sperm suspension at room temperature for 10-15 minutes.

  • Freezing:

    • Aliquot the equilibrated sperm suspension into cryovials.

    • Use a controlled-rate freezer to cool the vials at a rate of -1°C/minute down to -80°C.

    • For long-term storage, transfer the cryovials to liquid nitrogen (-196°C).

  • Thawing:

    • Rapidly thaw the cryovials in a 37°C water bath.

    • Gently dilute the thawed sperm suspension with pre-warmed culture medium to remove the cryoprotectant.

    • Assess sperm motility and viability.

Protocol 2: Cryopreservation of Mouse Oocytes with Intra- and Extracellular Raffinose

This protocol is based on a study that achieved high survival and developmental rates of mouse oocytes.[7][8][9]

  • Preparation of Solutions:

    • Injection Solution: 0.1 M this compound in a suitable buffer (e.g., HEPES-buffered medium).

    • Cryopreservation Solution 1: 0.3 M this compound and 0.5 M DMSO in culture medium.

    • Cryopreservation Solution 2: 0.3 M this compound and 1.0 M DMSO in culture medium.

    • Sterilize all solutions by filtration.

  • Oocyte Preparation and Microinjection:

    • Collect metaphase II (MII) oocytes.

    • Microinject the oocytes with the 0.1 M raffinose solution.

  • Equilibration and Freezing:

    • Equilibrate the microinjected oocytes in the chosen cryopreservation solution (1 or 2) for 10-15 minutes.

    • Load the oocytes into cryo-straws.

    • Use a programmable freezer with the following program:

      • Cool from 20°C to -7°C at a rate of -2°C/minute.

      • Manually seed ice crystal formation at -7°C.

      • Hold at -7°C for 10 minutes.

      • Cool from -7°C to -30°C at a rate of -0.3°C/minute.

      • Cool from -30°C to -80°C at a rate of -50°C/minute.

    • Plunge the straws into liquid nitrogen for long-term storage.

  • Thawing and Recovery:

    • Warm the straws rapidly in a 37°C water bath.

    • Expel the contents into a pre-warmed culture medium.

    • Wash the oocytes in a series of solutions with decreasing concentrations of the cryoprotectant to gradually remove it.

    • Assess oocyte survival and proceed with in vitro fertilization or other downstream applications.

Visualizations

Cryopreservation_Workflow cluster_pre_freeze Pre-Freezing Stage cluster_freezing Freezing Stage cluster_post_thaw Post-Thaw Stage cell_harvest Cell Harvesting (Logarithmic Growth Phase) cell_suspension Preparation of Cell Suspension cell_harvest->cell_suspension cpa_addition Addition of Cryoprotectant (Raffinose +/- Permeating CPA) cell_suspension->cpa_addition equilibration Equilibration cpa_addition->equilibration aliquoting Aliquoting into Cryovials equilibration->aliquoting controlled_cooling Controlled Rate Cooling (-1°C/minute) aliquoting->controlled_cooling storage Long-term Storage (Liquid Nitrogen, -196°C) controlled_cooling->storage rapid_thawing Rapid Thawing (37°C Water Bath) storage->rapid_thawing cpa_removal Removal of Cryoprotectant rapid_thawing->cpa_removal viability_assessment Viability and Functional Assessment cpa_removal->viability_assessment cell_culture Return to Culture viability_assessment->cell_culture

Caption: General workflow for cell cryopreservation using this compound.

Cryopreservation_Stress_Pathway cluster_cryo_stress Cryopreservation Stress cluster_cellular_effects Cellular Effects cluster_signaling_outcome Signaling & Outcome cluster_raffinose_action Raffinose Action freezing Freezing & Thawing ice_formation Intracellular Ice Formation freezing->ice_formation osmotic_stress Osmotic Stress freezing->osmotic_stress oxidative_stress Oxidative Stress (ROS Production) freezing->oxidative_stress membrane_damage Membrane Damage ice_formation->membrane_damage osmotic_stress->membrane_damage oxidative_stress->membrane_damage apoptosis Apoptosis membrane_damage->apoptosis cell_death Cell Death apoptosis->cell_death reduced_function Reduced Function apoptosis->reduced_function raffinose D(+)-Raffinose raffinose->ice_formation Reduces raffinose->osmotic_stress Mitigates

Caption: Cellular stress pathways activated during cryopreservation and the mitigating role of raffinose.

References

Preventing microbial contamination in D(+)-Raffinose pentahydrate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D(+)-Raffinose Pentahydrate Solutions. This resource is designed for researchers, scientists, and drug development professionals to help prevent, identify, and troubleshoot microbial contamination in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to microbial contamination?

A1: this compound is a trisaccharide composed of galactose, glucose, and fructose.[1][2] As a sugar, it serves as an excellent carbon and energy source for a wide variety of microorganisms, including bacteria, yeasts, and molds, making its aqueous solutions highly susceptible to microbial growth.[3]

Q2: What are the primary sources of microbial contamination when preparing raffinose (B1225341) solutions?

A2: Contamination can be introduced from several sources, including:

  • Water: Non-sterile water can harbor various microorganisms.[4]

  • Air: Airborne bacteria and fungal spores can settle into solutions during preparation.[4]

  • Personnel: Human skin, breath, and clothing are significant sources of microbial shedding.[5][6] More than 99% of microorganisms in clean rooms are often of human origin.[5]

  • Equipment and Labware: Improperly sterilized glassware, stir bars, and filtration units can introduce contaminants.[4]

  • Raw Materials: The this compound powder itself can be a source if not handled and stored correctly in a dry, tightly-closed container.[7][8][9]

Q3: What is the recommended method for sterilizing this compound solutions?

A3: The recommended method for sterilizing raffinose solutions is sterile filtration .[10][11] Raffinose, like other sugars, is heat-labile and can be degraded by heat-based sterilization methods like autoclaving.[12][13]

Q4: Why is autoclaving not recommended for sterilizing raffinose solutions?

A4: Autoclaving is not recommended due to two primary chemical reactions that occur at high temperatures:

  • Caramelization: The heat-induced breakdown of sugars, which can lead to browning of the solution and the generation of compounds that may inhibit cell growth.[12]

  • Maillard Reaction: A reaction between the sugar and any contaminating amino acids (e.g., from yeast extract or tryptone if preparing a complex medium), which also causes browning and can produce substances that are unusable or even toxic to microorganisms.[12][14] While raffinose is considered relatively stable compared to monosaccharides, autoclaving can still cause some breakdown.[15]

Q5: What pore size is recommended for sterile filtration of raffinose solutions?

A5: A membrane filter with a pore size of 0.22 µm is the standard for effectively removing most bacteria and fungi.[10][16] For applications requiring the removal of viruses or smaller microbes like mycoplasma, nanofilters with pore sizes of 20–50 nm may be necessary.[10]

Q6: How should I store sterile this compound solutions to prevent contamination?

A6: Sterile raffinose solutions should be stored in a sterile, tightly-sealed container. It is not recommended to store aqueous solutions for more than one day.[1] For longer-term storage, aliquoting the sterile solution into smaller, single-use sterile containers and freezing is a common practice. Always label containers with the contents, concentration, and date of preparation.[17]

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound solutions.

Problem/Observation Potential Cause(s) Recommended Action(s)
Solution appears cloudy or turbid after preparation or during storage. Microbial (bacterial or yeast) contamination.1. Discard the contaminated solution immediately to prevent cross-contamination.[18] 2. Review your aseptic technique and sterilization protocol. 3. Decontaminate all work surfaces, equipment, and incubators.[19]
Filamentous or fuzzy growths appear in the solution. Fungal (mold) contamination.1. Immediately discard all contaminated cultures and reagents.[18] 2. Thoroughly clean and disinfect the entire workspace, including incubators and biosafety cabinets. 3. Check for potential environmental sources of mold spores (e.g., ventilation systems, cardboard in the lab).[20]
Solution turns yellow or brown after autoclaving. Caramelization or Maillard reaction due to excessive heat.1. Discard the solution. 2. Switch to sterile filtration as the primary sterilization method.[13][21] 3. If autoclaving is unavoidable for a complex medium, autoclave the raffinose solution separately from other components like amino acids and combine them aseptically after cooling.[12][14]
Sudden change in the pH of the medium (e.g., media with phenol (B47542) red turns yellow or pink). Bacterial or fungal contamination.[19] Bacterial metabolism often produces acidic byproducts, lowering the pH.1. Confirm contamination via microscopy. 2. Discard the contaminated solution. 3. Review sterile handling procedures and ensure all components were sterile before use.
Cell cultures containing the raffinose solution show poor growth, morphological changes, or cell death. Microbial contamination (including difficult-to-detect mycoplasma) or chemical contamination.1. Visually inspect the culture under a microscope for signs of common bacterial or fungal contaminants. 2. Perform a specific test for mycoplasma contamination (e.g., PCR or fluorescence staining). 3. If no microbial cause is found, consider chemical contamination from reagents or water.[19] Test new lots of reagents.
Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a suspected contamination event.

G Troubleshooting Contamination in Raffinose Solutions start Suspected Contamination (e.g., Cloudiness, pH change) microscopy Microscopic Examination start->microscopy discard Discard Contaminated Culture & Reagents microscopy->discard Contamination Confirmed mycoplasma_test No Visible Microbes. Perform Mycoplasma Test microscopy->mycoplasma_test No Obvious Contamination decontaminate Decontaminate Workspace & Equipment discard->decontaminate review_protocol Review Aseptic Technique & Sterilization Protocol decontaminate->review_protocol mycoplasma_test->discard Positive chemical_contam Negative Mycoplasma Test. Suspect Chemical Contamination mycoplasma_test->chemical_contam Negative quarantine Quarantine & Test New Reagents/Media chemical_contam->quarantine

Caption: Troubleshooting decision tree for contamination events.

Key Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Solution via Filtration

This protocol outlines the steps for preparing a sterile raffinose solution using aseptic techniques and sterile filtration.

Materials:

  • This compound powder

  • High-purity, sterile water (e.g., WFI, Milli-Q)

  • Sterile glassware (beaker or flask)

  • Sterile magnetic stir bar

  • Sterile-packaged syringe filter unit (0.22 µm pore size)

  • Sterile syringe of appropriate volume

  • Sterile collection vessel (e.g., sterile bottle or tube)

  • 70% ethanol (B145695) or isopropanol (B130326) for disinfection

Procedure:

  • Prepare the Workspace: Work within a certified Class II Biological Safety Cabinet (BSC) or laminar flow hood.[5] Allow the hood to run for at least 30 minutes before starting.[5] Thoroughly disinfect all surfaces, equipment, and gloved hands with 70% alcohol.[22][23]

  • Dissolve Raffinose:

    • Using a sterile spatula, weigh the desired amount of this compound powder.

    • Aseptically transfer the powder to a sterile beaker or flask containing a sterile magnetic stir bar.

    • Add the required volume of sterile, high-purity water to achieve the target concentration.

    • Place the vessel on a stir plate inside the hood and stir until the powder is completely dissolved.

  • Sterile Filtration:

    • Aseptically open the sterile syringe and filter unit packaging inside the hood.

    • Draw the dissolved raffinose solution into the syringe.

    • Attach the 0.22 µm syringe filter to the syringe tip, ensuring a secure connection.

    • Carefully uncap the sterile collection vessel.

    • Dispense the solution from the syringe through the filter into the sterile collection vessel. Apply steady, gentle pressure.

  • Storage:

    • Immediately and tightly cap the sterile collection vessel.

    • Label the vessel clearly with "Sterile D(+)-Raffinose," the concentration, your initials, and the date of preparation.

    • Use immediately or store appropriately (e.g., at 4°C for short-term use or frozen for longer-term storage). It is not recommended to store aqueous solutions for more than one day.[1]

Workflow for Preparing Sterile Raffinose Solution

G Workflow for Sterile Raffinose Solution Preparation cluster_prep Preparation cluster_filter Sterilization cluster_store Storage workspace 1. Disinfect Workspace (Laminar Flow Hood) weigh 2. Weigh Raffinose Aseptically workspace->weigh dissolve 3. Dissolve in Sterile Water weigh->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter collect 5. Collect in Sterile Vessel filter->collect label_store 6. Label and Store Appropriately collect->label_store

Caption: Step-by-step workflow for aseptic solution preparation.

Protocol 2: Quality Control - Testing for Microbial Contamination

This protocol describes a basic method to check for contamination in a prepared sterile solution.

Procedure:

  • Incubation: Aseptically transfer a small aliquot (e.g., 1 mL) of your final sterile raffinose solution into a tube of sterile nutrient-rich broth (e.g., Tryptic Soy Broth).

  • Observation: Incubate the broth at 30-37°C for 2-5 days.

  • Analysis:

    • No Growth: If the broth remains clear, your stock solution is likely free of common bacterial and fungal contaminants.

    • Growth (Turbidity): If the broth becomes cloudy, it indicates the presence of microbial contamination in your stock solution. The stock must be discarded.

  • Documentation: Record the results of all quality control tests for your records.

Summary of Sterilization Methods

Method Mechanism Pore Size / Temp Pros Cons Suitability for Raffinose
Sterile Filtration Physical removal of microorganisms by size exclusion.[11][24]0.22 µm (for bacteria/fungi)[10]Ideal for heat-labile solutions; removes both live and dead cells.[10][24]Can be slow for large volumes; does not remove viruses unless using nanofilters; potential for membrane clogging or adsorption of solutes.[24]Highly Recommended
Autoclaving (Steam Sterilization) Kills microorganisms with high-pressure saturated steam.Typically 121°CEffective and reliable for heat-stable items.Damages heat-sensitive materials; can cause caramelization and Maillard reactions in sugar solutions.[12]Not Recommended
Dry Heat Sterilization Kills microorganisms using high temperatures in the absence of moisture.160-170°C[16]Effective for powders and non-aqueous liquids.Time-consuming; high temperatures are unsuitable for most solutions.[16]Not Suitable
Radiation (Gamma/E-beam) Uses ionizing radiation to damage microbial DNA.[25]N/ALow-temperature method suitable for large-scale sterilization of medical products.[16]High cost; can cause deleterious effects on some materials; not typically available in a standard lab setting.[16]Not Practical for Lab Use

References

Troubleshooting poor cell growth with D(+)-Raffinose pentahydrate as a carbon source.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing D(+)-Raffinose pentahydrate as a carbon source in cell culture. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Troubleshooting Poor Cell Growth

This section addresses specific issues that may arise when using this compound as a primary carbon source or supplement in mammalian cell culture.

Issue 1: Reduced Cell Viability and Proliferation

Question: We are observing a significant decrease in cell viability and a slower proliferation rate after switching from a glucose-based medium to a medium containing this compound. What could be the cause?

Answer:

Several factors can contribute to poor cell performance when raffinose (B1225341) is introduced as a carbon source:

  • Cell Line Specific Metabolism: Not all mammalian cell lines are equipped to efficiently metabolize raffinose. Raffinose is a trisaccharide composed of galactose, glucose, and fructose. For cells to utilize it as an energy source, they must possess the necessary enzymes to break it down. While yeast readily metabolizes raffinose, many mammalian cell lines may have limited or no capacity to do so, leading to carbon source starvation and subsequent poor growth.

  • Osmolality Imbalance: The addition of this compound to your culture medium will increase its osmolality. High osmolality can induce cellular stress, leading to reduced growth and viability. It is crucial to adjust the osmolality of your raffinose-containing medium to match that of your standard glucose-containing medium, typically by reducing the concentration of other components like NaCl.[1][2]

  • Lack of Adaptation: Cells cultured in a high-glucose environment are metabolically programmed for rapid glycolysis. A sudden switch to a more complex carbohydrate like raffinose can lead to a lag in growth or even cell death. A gradual adaptation process is often necessary.

  • Suboptimal Concentration: High concentrations of raffinose can have a negative impact on cell growth and productivity, as observed in studies with Chinese Hamster Ovary (CHO) cells.[1][2] The optimal concentration needs to be determined empirically for each cell line and application.

Troubleshooting Workflow:

start Poor Cell Growth with Raffinose check_osmolality Verify and Adjust Medium Osmolality start->check_osmolality verify_concentration Optimize Raffinose Concentration check_osmolality->verify_concentration If osmolality is correct end_growth_restored Cell Growth Restored check_osmolality->end_growth_restored If osmolality adjustment resolves issue adapt_cells Implement Gradual Adaptation Protocol verify_concentration->adapt_cells If concentration is optimized verify_concentration->end_growth_restored If concentration adjustment resolves issue assess_metabolism Investigate Cell Line's Metabolic Capability adapt_cells->assess_metabolism If adaptation fails adapt_cells->end_growth_restored If adaptation is successful end_alternative_source Consider Alternative Carbon Source assess_metabolism->end_alternative_source If metabolism is inefficient

Caption: Troubleshooting workflow for poor cell growth with raffinose.

Issue 2: Unexpected Changes in Protein Glycosylation

Question: We are using raffinose as a supplement to modulate protein glycosylation, but the results are inconsistent. Why might this be happening?

Answer:

Raffinose supplementation has been shown to increase the proportion of high-mannose N-glycans on recombinant proteins produced in CHO cells.[1] However, the effect can be influenced by several factors:

  • Raffinose Concentration: The extent of glycosylation changes is often dose-dependent. Inconsistent concentrations will lead to variable results.

  • Cellular Metabolism: The underlying mechanism is not fully understood but is thought to involve alterations in the expression of glycosylation-related genes.[1] The metabolic state of the cells can influence their response to raffinose.

  • Basal Medium Composition: The other components of your cell culture medium can interact with the effects of raffinose on glycosylation.

Experimental Protocol: Optimizing Raffinose Concentration for Glycosylation Modulation

  • Cell Seeding: Seed your production cell line at a density of 0.2 x 10^6 viable cells/mL in your chosen production medium.

  • Raffinose Titration: Prepare media with a range of this compound concentrations (e.g., 0 mM, 10 mM, 20 mM, 40 mM, 60 mM).

  • Osmolality Adjustment: Crucially, adjust the osmolality of each medium to a constant value (e.g., 315 mOsm/kg) using NaCl.[2]

  • Culture Conditions: Maintain cultures in a controlled environment (e.g., pH, oxygen, CO2).

  • Sampling and Analysis: At the end of the culture period, harvest the cells and supernatant. Purify the recombinant protein and analyze the N-glycan profile using appropriate analytical techniques (e.g., HILIC-UPLC).

  • Data Evaluation: Compare the glycan profiles across the different raffinose concentrations to determine the optimal concentration for achieving the desired glycosylation pattern.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound in cell culture medium?

A1: There is no single universal starting concentration. For applications aiming to modulate glycosylation in CHO cells, concentrations in the range of 20-60 mM have been explored.[1][2] However, for use as a primary carbon source, the optimal concentration will be highly dependent on the specific cell line and its metabolic capacity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q2: How do I prepare and sterilize a this compound solution for cell culture?

A2: this compound is soluble in water.

  • Preparation: Prepare a stock solution of the desired concentration in high-purity, cell culture-grade water.

  • Sterilization: Sterilize the solution by filtration through a 0.22 µm filter. Autoclaving is generally not recommended as it can lead to caramelization of sugars.

Q3: Can all mammalian cell lines utilize raffinose as a carbon source?

A3: It is unlikely that all mammalian cell lines can efficiently utilize raffinose. The ability to metabolize raffinose depends on the expression of specific enzymes capable of hydrolyzing it into its constituent monosaccharides (galactose, glucose, and fructose). This is a cell line-specific characteristic. For example, in yeast, the enzyme invertase (Suc2) is responsible for breaking down raffinose.[3] The equivalent metabolic pathways are not as well characterized for most mammalian cell lines.

Q4: Are there any known toxic byproducts of raffinose metabolism in mammalian cells?

A4: Currently, there is limited specific information in the scientific literature detailing toxic byproducts resulting directly from raffinose metabolism in mammalian cells. However, inefficient metabolism of any carbon source can lead to the accumulation of waste products that may inhibit cell growth.[4]

Q5: How do I adapt my cells to a medium containing this compound?

A5: A gradual adaptation protocol is recommended to acclimate cells to a new carbon source. This process, often referred to as sequential adaptation, involves progressively increasing the proportion of the new medium over several passages.[5][6]

Experimental Protocol: Sequential Adaptation to Raffinose-Containing Medium

  • Initial Culture: Start with a healthy, actively growing culture in your standard glucose-containing medium (>90% viability).

  • Passage 1: Subculture the cells in a medium mixture of 75% standard medium and 25% raffinose-containing medium.

  • Passage 2: Once the cells have reached the desired density and viability, subculture them in a 50:50 mixture of the two media.

  • Passage 3: In the next passage, use a 25:75 mixture of standard to raffinose-containing medium.

  • Final Passage: Finally, transfer the cells to 100% raffinose-containing medium.

  • Monitoring: At each step, closely monitor cell growth, viability, and morphology. If cells show signs of stress, maintain them in the current medium mixture for an additional passage before proceeding.

Adaptation Workflow Diagram:

start Healthy Culture in 100% Glucose Medium p1 Passage 1: 75% Glucose 25% Raffinose start->p1 p2 Passage 2: 50% Glucose 50% Raffinose p1->p2 p3 Passage 3: 25% Glucose 75% Raffinose p2->p3 end Fully Adapted Culture in 100% Raffinose Medium p3->end

Caption: Sequential adaptation workflow for cell culture medium.

Q6: What is the metabolic pathway for raffinose in mammalian cells?

A6: The complete metabolic pathway for raffinose in most mammalian cell lines is not well-defined in published literature. In organisms like yeast, raffinose is hydrolyzed by an invertase into sucrose (B13894) and galactose. Sucrose is then further broken down into glucose and fructose. These monosaccharides can then enter the standard glycolytic and pentose (B10789219) phosphate (B84403) pathways. It is hypothesized that if mammalian cells can utilize raffinose, a similar enzymatic breakdown would need to occur extracellularly or after transport into the cell.

Hypothesized Raffinose Metabolism in Mammalian Cells:

Raffinose Raffinose (Galactose-Glucose-Fructose) Hydrolysis Hydrolysis (Requires specific enzymes) Raffinose->Hydrolysis Sucrose Sucrose (Glucose-Fructose) Hydrolysis->Sucrose Galactose Galactose Hydrolysis->Galactose Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose Glycolysis Glycolysis Galactose->Glycolysis Glucose->Glycolysis Fructose->Glycolysis PPP Pentose Phosphate Pathway Glycolysis->PPP TCA TCA Cycle Glycolysis->TCA

Caption: A hypothesized metabolic pathway for raffinose utilization.

Quantitative Data Summary

Table 1: Comparison of Doubling Times in Yeast with Different Carbon Sources

Carbon SourceAverage Doubling Time (minutes)
Glucose108
Galactose123
Raffinose126

Data from a study on Saccharomyces cerevisiae.[3]

Table 2: this compound Specifications

PropertySpecification
Synonyms Melitose, Melitriose
Molecular Formula C₁₈H₃₂O₁₆·5H₂O
Molecular Weight 594.51 g/mol
Appearance White to light yellow crystals or powder
Solubility (in water) 50 mg/mL
Purity (HPLC) ≥98.0%

This information is based on typical supplier specifications.[7]

For further assistance, please consult the product's certificate of analysis for lot-specific information and consider conducting small-scale pilot experiments before transitioning to large-scale cultures.

References

Impact of D(+)-Raffinose pentahydrate purity on experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D(+)-Raffinose pentahydrate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

This compound is a naturally occurring trisaccharide composed of galactose, glucose, and fructose.[1][2] It is utilized in a variety of research and industrial applications, including:

  • Biotechnology and Cell Culture: It serves as a carbon source in microbial and mammalian cell culture media.[1][3] Notably, it is used to modulate the glycosylation of recombinant proteins, such as monoclonal antibodies.[3]

  • Cryopreservation: It is a component in cryoprotectant solutions for the long-term storage of cells and tissues.[1][4]

  • Drug Formulation: It acts as a stabilizer and excipient in lyophilized (freeze-dried) pharmaceutical products to maintain the integrity and extend the shelf-life of active ingredients.[5][6]

  • Food Industry: Used as a prebiotic and a sugar substitute.[5]

Q2: What are the typical purity grades of this compound available for laboratory use?

This compound is commercially available in several purity grades. Common grades for research and pharmaceutical applications include:

  • Biochemistry/Cell Culture Grade (≥98%): Suitable for many standard cell culture and biochemical applications.[7][8]

  • Analytical Standard (≥99.0%): A high-purity grade intended for use as a reference standard in analytical methods like HPLC.[8]

The choice of grade depends on the sensitivity of the application to impurities.

Q3: How can the purity of this compound impact my cell culture experiments, specifically recombinant protein production?

The purity of this compound can significantly influence cell culture outcomes, particularly the post-translational modification of recombinant proteins.

Supplementing cell culture media with D(+)-Raffinose has been shown to increase the proportion of high-mannose N-glycans on monoclonal antibodies produced in Chinese Hamster Ovary (CHO) cells.[3] This is a critical quality attribute as it can enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a vital mechanism for some therapeutic antibodies.[3]

Impurities, such as other oligosaccharides or monosaccharides, could potentially interfere with this intended modulation of glycosylation, leading to batch-to-batch variability and inconsistent product quality. Furthermore, high concentrations of raffinose (B1225341) or the presence of certain impurities might negatively affect cell growth and productivity.[3]

Troubleshooting Guides

Issue 1: Inconsistent Glycosylation Profile in Recombinant Protein Production

Symptoms:

  • Batch-to-batch variability in the high-mannose glycan content of your recombinant protein.

  • Unexpected glycosylation patterns observed during analysis.

  • Reduced efficacy of the produced antibody in functional assays like ADCC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Purity of this compound 1. Verify the purity of the this compound from the Certificate of Analysis (CoA). For sensitive applications like glycosylation modulation, using a higher purity grade (e.g., ≥99.0%) is recommended. 2. If possible, test lots from different suppliers to assess consistency. 3. Consider performing an in-house analysis of the raffinose stock for contaminating sugars if variability persists.
Presence of Oligosaccharide Impurities 1. Oligosaccharide impurities can interfere with N-glycan analysis.[3] 2. Ensure that your analytical methods can distinguish between the desired high-mannose glycans and potential oligosaccharide contaminants.
Suboptimal Raffinose Concentration 1. The concentration of raffinose in the cell culture medium is critical. Too low a concentration may not induce the desired increase in high-mannose glycans, while very high concentrations can negatively impact cell growth and viability.[3] 2. Perform a dose-response experiment to determine the optimal raffinose concentration for your specific cell line and process.
Other Cell Culture Parameters 1. Factors such as pH, temperature, and osmolality can also influence glycosylation.[3] 2. Ensure that these parameters are well-controlled throughout your cell culture process.
Issue 2: Reduced Cell Viability After Cryopreservation

Symptoms:

  • Low cell viability and recovery rates after thawing.

  • Increased signs of apoptosis or necrosis in post-thaw cell populations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Purity of Cryoprotectant 1. Impurities in cryoprotectant agents can be toxic to cells. 2. Use a high-purity grade of this compound in your cryopreservation medium. Ensure all other components (e.g., DMSO, glycerol) are also of high purity.
Suboptimal Freezing Protocol 1. A slow, controlled cooling rate (approximately -1°C per minute) is crucial for successful cryopreservation.[9] 2. Ensure your freezing container or programmable freezer is functioning correctly.
Incorrect Concentration of Cryoprotectants 1. The concentration of raffinose and other cryoprotectants must be optimized for your specific cell type.[4] 2. Consult literature for recommended concentrations for your cell line or perform optimization experiments.
Issue 3: Instability of Lyophilized Drug Product

Symptoms:

  • Protein aggregation or degradation observed during storage of the lyophilized cake.[6]

  • Reduced biological activity of the reconstituted product.

  • Changes in the physical appearance of the lyophilized cake (e.g., collapse).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Impurities in Excipients 1. Impurities in excipients like this compound can act as nucleation sites for protein aggregation or catalyze chemical degradation.[1] 2. Use a high-purity, pharmaceutical-grade this compound.
Inappropriate Formulation 1. The ratio of protein to stabilizer is critical.[6] 2. While raffinose can be a stabilizer, in some cases, it has been shown to be less effective than other sugars like sucrose (B13894) for preventing aggregation during storage above the glass transition temperature.[6] 3. Optimize the formulation by testing different concentrations and combinations of excipients.
Suboptimal Lyophilization Cycle 1. Annealing during the freeze-drying process can cause raffinose to crystallize, which can lead to a significant loss of protein activity.[10] 2. Carefully design and control the lyophilization cycle to ensure raffinose remains in an amorphous state.

Experimental Protocols

Protocol 1: Induction of High-Mannose Glycans in CHO Cells

This protocol is adapted from studies demonstrating the effect of raffinose on N-glycosylation in CHO cells.[3]

Materials:

  • CHO cell line expressing the recombinant protein of interest.

  • Basal cell culture medium and feed appropriate for the cell line.

  • High-purity this compound (≥99.0%).

  • Sterile-filtered stock solution of this compound in water or basal medium.

  • Shake flasks or bioreactors for cell culture.

Methodology:

  • Cell Culture Initiation: Seed the CHO cells at a viable cell density of approximately 0.3 x 10^6 cells/mL in your chosen culture vessel.

  • Raffinose Supplementation:

    • Prepare different concentrations of this compound to be added to the culture medium. A typical range to test is 10-50 mM.

    • It is crucial to adjust the osmolality of the media to be consistent across all conditions to avoid confounding effects on cell growth. Sodium chloride can be used to adjust the osmolality of the control and lower-concentration raffinose cultures to match the highest concentration.

  • Fed-Batch Culture:

    • Maintain the cells in a fed-batch culture for the desired production duration (typically 10-14 days).

    • Monitor viable cell density, viability, and key metabolites throughout the culture.

  • Protein Harvest and Purification: At the end of the culture, harvest the supernatant containing the recombinant protein. Purify the protein using standard chromatography techniques.

  • Glycan Analysis:

    • Release the N-glycans from the purified protein using an enzyme such as PNGase F.

    • Label the released glycans with a fluorescent dye (e.g., 2-AB).

    • Analyze the labeled glycans by HILIC-UPLC to quantify the relative abundance of high-mannose, fucosylated, and galactosylated species.

Protocol 2: Cryopreservation of Mammalian Cells Using Raffinose

This is a general protocol and should be optimized for specific cell lines.

Materials:

  • Mammalian cells in the logarithmic growth phase with >90% viability.

  • Complete growth medium.

  • Fetal Bovine Serum (FBS).

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.

  • High-purity this compound (≥98%).

  • Cryovials.

  • Controlled-rate freezing container.

Methodology:

  • Prepare Freezing Medium:

    • Prepare a sterile 0.3 M solution of this compound in your basal medium.

    • The final freezing medium should contain the cell-specific growth medium, 10-20% FBS, 0.5-1.0 M DMSO, and 0.1-0.3 M Raffinose. The exact concentrations should be optimized.

  • Cell Preparation:

    • Harvest cells and perform a viable cell count.

    • Centrifuge the cell suspension at 100-200 x g for 5-10 minutes.

    • Resuspend the cell pellet in cold freezing medium at a concentration of 1-5 x 10^6 viable cells/mL.

  • Aliquoting and Freezing:

    • Dispense 1 mL of the cell suspension into each cryovial.

    • Place the vials in a controlled-rate freezing container and store at -80°C overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Visualizations

N-Glycosylation Pathway in the ER and Golgi

N_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Precursor_Assembly Precursor Assembly on Dolichol Phosphate Transfer_to_Protein Transfer to Asn (OST) Precursor_Assembly->Transfer_to_Protein Glucose_Trimming Glucose Trimming Transfer_to_Protein->Glucose_Trimming Mannose_Trimming_ER Mannose Trimming Glucose_Trimming->Mannose_Trimming_ER Mannose_Trimming_Golgi Further Mannose Trimming Mannose_Trimming_ER->Mannose_Trimming_Golgi Transport to Golgi GlcNAc_Addition GlcNAc Addition (GnTI, GnTII) Mannose_Trimming_Golgi->GlcNAc_Addition Fucosylation_Galactosylation Fucosylation & Galactosylation GlcNAc_Addition->Fucosylation_Galactosylation Sialylation Sialylation Fucosylation_Galactosylation->Sialylation Secreted_Protein Secreted_Protein Sialylation->Secreted_Protein Secretion

Caption: N-Glycosylation pathway of recombinant proteins.

Troubleshooting Workflow for Purity-Related Issues

Troubleshooting_Workflow decision decision solution solution start Inconsistent Experimental Results Observed check_purity Check CoA for D(+)-Raffinose Purity start->check_purity purity_ok Is Purity ≥99.0%? check_purity->purity_ok source_new Source Higher Purity Raffinose purity_ok->source_new No check_impurities Analyze for Specific Impurities (e.g., other sugars) purity_ok->check_impurities Yes re_evaluate Re-evaluate Experiment source_new->re_evaluate troubleshoot_other Troubleshoot Other Experimental Parameters troubleshoot_other->re_evaluate impurities_present Are Impurities Detected? check_impurities->impurities_present impurities_present->troubleshoot_other No mitigate_impurities Mitigate Impurity Effects or Change Supplier impurities_present->mitigate_impurities Yes mitigate_impurities->re_evaluate re_evaluate->solution Issue Resolved

Caption: Workflow for troubleshooting purity issues.

Experimental Workflow for High-Mannose Glycan Induction

Experimental_Workflow process process analysis analysis start Seed CHO Cells prepare_media Prepare Media with Varying Raffinose Concentrations (Control Osmolality) start->prepare_media culture Perform Fed-Batch Culture (10-14 days) prepare_media->culture monitor Monitor Cell Growth and Viability culture->monitor harvest Harvest Supernatant culture->harvest purify Purify Recombinant Protein harvest->purify glycan_analysis N-Glycan Release, Labeling, and Analysis (HILIC) purify->glycan_analysis data_interpretation Interpret Data and Determine Optimal Raffinose Concentration glycan_analysis->data_interpretation

Caption: Workflow for high-mannose glycan induction.

References

Addressing solubility issues of D(+)-Raffinose pentahydrate in complex media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with D(+)-Raffinose pentahydrate in complex media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white crystalline powder with good solubility in water. Its solubility in water is approximately 143 g/L.[1] It is also soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2]

Q2: Is this compound suitable for use in cell culture media?

A2: Yes, this compound is often used as a carbohydrate source in cell culture media.[3] However, its solubility can be lower in complex media compared to pure water.

Q3: What factors can affect the solubility of this compound?

A3: The solubility of this compound can be influenced by several factors, including:

  • Temperature: Solubility generally increases with higher temperatures.

  • pH: The pH of the solution can impact the stability and solubility of sugars. A pH range of 5.5-7.0 is reported for a 10% aqueous solution.[4]

  • Presence of other solutes: High concentrations of salts and other macromolecules in complex media can either increase or decrease its solubility.

  • Solvent: The type of solvent used will significantly affect solubility.

Q4: Can this compound be used to stabilize proteins and other biomolecules?

A4: Yes, raffinose (B1225341) is used as an excipient to stabilize proteins during processes like freeze-drying (lyophilization).[5][6] It can help maintain the structural integrity and biological activity of proteins. However, the stabilizing effect can be dependent on the protein and the mass ratio of raffinose to other components like sucrose.[5][7]

Troubleshooting Guide

Issue 1: this compound is not dissolving completely in my complex medium (e.g., cell culture medium).
  • Possible Cause 1: Reached solubility limit. The concentration you are trying to achieve may be higher than the solubility of this compound in your specific complex medium at the current temperature.

    • Solution:

      • Increase the temperature: Gently warm the medium while stirring to increase the solubility. Do not overheat, as this can degrade components of the medium.

      • Prepare a concentrated stock solution: Dissolve the this compound in a smaller volume of purified water (where it has higher solubility) first. Then, sterile-filter the stock solution and add it to your medium to the desired final concentration.

      • Sonication: Use a sonicator to aid in the dissolution process.[2]

  • Possible Cause 2: Slow dissolution rate. this compound may dissolve slowly in complex media, especially at high concentrations or low temperatures.

    • Solution:

      • Increase agitation: Use a magnetic stirrer and allow sufficient time for the powder to dissolve completely.

      • Reduce particle size: Gently grind the crystalline powder to a finer consistency before adding it to the medium to increase the surface area for dissolution.

  • Possible Cause 3: Interaction with other media components. Salts and other molecules in the medium can affect the solubility.

    • Solution:

      • Sequential addition: Try dissolving the this compound in a portion of the base medium (e.g., water or a simple buffer) before adding other concentrated components like salts or amino acids.

Issue 2: A precipitate forms after dissolving this compound and storing the medium.
  • Possible Cause 1: Supersaturation and crystallization. The solution may have been supersaturated, and over time, the excess this compound has crystallized out of solution. This can be triggered by temperature fluctuations.

    • Solution:

      • Store at a constant temperature: Avoid storing the medium at temperatures that fluctuate significantly.

      • Prepare fresh solutions: It is recommended to prepare solutions containing this compound fresh for each experiment to avoid issues with stability and precipitation.

  • Possible Cause 2: pH shift. A change in the pH of the medium upon storage could affect the solubility.

    • Solution:

      • Buffer the medium: Ensure your medium is adequately buffered to maintain a stable pH.

      • Check pH before use: Verify the pH of the medium before use and adjust if necessary.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water143 g/L[1]
Water50 mg/mL[4]
DMSO100 mg/mL[2]
Saline with DMSO/PEG300/Tween 804 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: In a sterile container, add the powder to a volume of high-purity water (e.g., cell culture grade water) that is less than the final desired volume. This will create a concentrated solution. For example, to make a 100 mg/mL stock, add 1 g of raffinose to less than 10 mL of water.

  • Mixing: Use a sterile magnetic stirrer to agitate the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied to expedite dissolution.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the same solvent.

  • Sterilization: Sterile-filter the concentrated stock solution through a 0.22 µm filter into a sterile storage container.

  • Storage: Store the stock solution at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C may be possible, but stability should be verified.

Protocol 2: Quantification of D(+)-Raffinose in Complex Media using HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying raffinose in complex samples.

  • Sample Preparation:

    • Centrifuge the cell culture supernatant or media sample to remove any cells or debris.

    • If necessary, perform a protein precipitation step (e.g., with acetonitrile (B52724) or a suitable protein precipitation solution) to remove proteins that could interfere with the analysis. Centrifuge again and collect the supernatant.

    • Dilute the supernatant with the mobile phase to a concentration that falls within the calibration curve range.

  • HPLC System and Column:

    • An HPLC system equipped with a Refractive Index (RI) detector is commonly used for sugar analysis.[8]

    • A specialized carbohydrate analysis column or a HILIC (Hydrophilic Interaction Liquid Chromatography) mixed-mode column is recommended for good separation of sugars.[9][10]

  • Mobile Phase:

    • A common mobile phase is a mixture of acetonitrile and water. The exact ratio will depend on the column and the specific sugars being separated.[8]

  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations in the same base medium as the samples (if possible) or in the mobile phase.

    • Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Analysis and Quantification:

    • Inject the prepared samples into the HPLC system.

    • Identify the raffinose peak based on the retention time of the standard.

    • Quantify the amount of raffinose in the samples by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting cluster_analysis Quantification start Weigh this compound dissolve Dissolve in Solvent start->dissolve mix Agitate Until Dissolved dissolve->mix adjust_vol Adjust to Final Volume mix->adjust_vol sterilize Sterile Filter adjust_vol->sterilize store Store Solution sterilize->store issue Solubility Issue Identified increase_temp Increase Temperature issue->increase_temp use_stock Use Concentrated Stock issue->use_stock sonicate Apply Sonication issue->sonicate check_ph Check and Adjust pH issue->check_ph sample_prep Prepare Sample hplc HPLC Analysis sample_prep->hplc quantify Quantify Concentration hplc->quantify

Caption: Workflow for preparing, troubleshooting, and analyzing this compound solutions.

logical_relationship cluster_factors Factors Affecting Solubility cluster_outcomes Potential Outcomes Solubility D(+)-Raffinose Solubility Dissolved Complete Dissolution Solubility->Dissolved Precipitation Precipitation Solubility->Precipitation SlowDissolution Slow Dissolution Solubility->SlowDissolution Temperature Temperature Temperature->Solubility Increases pH pH pH->Solubility Affects Solutes Other Solutes Solutes->Solubility Complex Effects Solvent Solvent Type Solvent->Solubility Determines

Caption: Key factors influencing the solubility of this compound and potential outcomes.

References

Minimizing the impact of D(+)-Raffinose pentahydrate impurities on assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the impact of impurities in D(+)-Raffinose pentahydrate on experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: this compound is a trisaccharide composed of galactose, glucose, and fructose.[1] The most common impurities are its hydrolysis products and related sugars. These include:

  • Monosaccharides: D-glucose, D-fructose, D-galactose.

  • Disaccharides: Sucrose (B13894) (glucose + fructose), Melibiose.

  • Related Oligosaccharides: Stachyose and Verbascose, which are also part of the raffinose (B1225341) family of oligosaccharides (RFOs).[2]

Commercial preparations of this compound typically have a purity of ≥98% or higher, as determined by HPLC.[3][4]

Q2: How can impurities in raffinose affect my cell culture experiments?

A2: Impurities can have significant, often unexpected, effects on cell culture experiments:

  • Yeast Cultures (e.g., S. cerevisiae with GAL promoters): If you are using raffinose as a non-repressing carbon source for galactose-inducible systems (e.g., GAL1 promoter), the presence of glucose as an impurity will cause catabolite repression, preventing the induction of your gene of interest.[4] While sucrose can sometimes be used as a cheaper alternative to raffinose, its presence as an impurity can alter the metabolic state and growth characteristics of the yeast.[4]

  • Mammalian Cell Cultures (e.g., CHO cells): Raffinose is sometimes added to cell culture media to modulate the glycosylation of recombinant proteins, often to increase the proportion of high-mannose glycans.[5][6] However, high concentrations of raffinose can negatively impact cell growth and productivity.[5][6] Impurities like glucose or sucrose can alter the osmolality and nutrient profile of the medium, leading to inconsistent cell growth, viability, and unpredictable changes in protein glycosylation.

Q3: My cryopreservation results are inconsistent. Could raffinose impurities be the cause?

A3: Yes, impurities in raffinose can lead to variability in cryopreservation outcomes. Raffinose is used as a cryoprotectant to protect cells from damage during freezing.[7][8] However, its effectiveness is concentration-dependent. The presence of other sugars like sucrose or glucose as impurities will alter the total saccharide concentration and the solution's colligative properties, potentially leading to suboptimal dehydration, increased intracellular ice formation, and reduced post-thaw viability and function.[2][8][9][10] For example, some studies have shown that for certain cell types, sucrose can be a more effective cryoprotectant than raffinose, while for others, raffinose is superior.[3][9] An undefined mixture due to impurities will therefore produce inconsistent results.

Q4: How do impurities affect enzymatic assays that use raffinose as a substrate?

A4: In enzymatic assays where raffinose is the substrate, such as those using α-galactosidase, impurities can directly interfere with the reaction measurement.[6][11] α-galactosidase hydrolyzes raffinose into sucrose and D-galactose.[1][6] If D-galactose is present as an impurity in the raffinose starting material, it will lead to an overestimation of the enzyme's activity, as the assay measures the amount of galactose produced. This is a common source of error and can lead to inaccurate kinetic calculations.

Troubleshooting Guides

Issue 1: Poor or No Induction of Gene Expression in Yeast GAL Promoter Systems
Potential Cause Recommended Action
Glucose Impurity in Raffinose: Glucose is present in the raffinose stock, causing catabolite repression of the GAL promoter.1. Test for Glucose: Use a simple glucose assay kit to test your raffinose stock solution for glucose contamination.2. Use High-Purity Raffinose: Purchase raffinose with the highest possible purity (e.g., ≥99.5%) specifically designated for molecular biology applications.3. Purify Raffinose (Advanced): If necessary, preparative chromatography can be used to remove monosaccharide impurities.4. Alternative Carbon Source: Consider using other non-repressing carbon sources like glycerol (B35011)/lactic acid, but be aware this may alter growth rates.[4]
Incorrect Carbon Source Preparation: Errors in media preparation leading to the presence of glucose.1. Verify Media Components: Ensure all components of your synthetic media are correct and that no glucose was accidentally added.2. Use Dedicated Glassware: Use separate, clearly labeled glassware for glucose-containing and glucose-free media to prevent cross-contamination.
Issue 2: High Variability in Post-Thaw Cell Viability and Function during Cryopreservation
Potential Cause Recommended Action
Variable Impurity Profile in Raffinose: Different lots of raffinose have varying levels of monosaccharide or disaccharide impurities, altering the cryoprotective properties of the freezing medium.1. Qualify New Lots: Before use in critical experiments, test each new lot of raffinose on a small scale with a control cell line to ensure consistent post-thaw viability.2. Analyze Raffinose Purity: Use HPLC to analyze the purity of the raffinose and identify the profile of any sugar impurities (see Protocol 1).3. Standardize on a Single High-Purity Lot: For a series of related experiments, use raffinose from a single, qualified high-purity lot to ensure consistency.
Suboptimal Cryoprotectant Concentration: The effective concentration of raffinose is lower than intended due to the mass contribution of impurities.1. Adjust Concentration Based on Purity: If the purity is known to be lower than 100%, adjust the weight of raffinose used to achieve the target molar concentration of the active cryoprotectant.2. Re-optimize Concentration: Perform a concentration optimization matrix (e.g., 15%, 18%, 20% w/v) to find the optimal concentration for your specific cell type and freezing protocol.[7][8]
Issue 3: Inaccurate or Non-Reproducible Results in α-Galactosidase Assays
Potential Cause Recommended Action
D-Galactose Impurity in Raffinose Substrate: The raffinose substrate is contaminated with D-galactose, the product of the enzymatic reaction, leading to a high background signal.1. Run a "No Enzyme" Control: Prepare a reaction mixture containing the raffinose substrate and all other assay components except the enzyme. A high signal in this control indicates galactose contamination.2. Source High-Purity Raffinose: Use a grade of raffinose certified for use in enzymatic assays, with low levels of monosaccharide impurities.3. Subtract Background: Measure the signal from the "No Enzyme" control and subtract this background value from all other readings. Note that this may increase variability.
Presence of Other α-Galactosides (e.g., Stachyose): The raffinose is contaminated with other oligosaccharides that are also substrates for α-galactosidase, leading to an overestimation of activity towards raffinose.[11]1. Characterize Substrate: Use HPLC or HPAEC-PAD to identify and quantify other oligosaccharides in the raffinose stock.2. Use a More Specific Substrate: If the goal is to characterize a specific enzyme, consider using a synthetic substrate like p-nitrophenyl-α-D-galactopyranoside (pNPG) for kinetic analysis, which is less likely to be contaminated.

Data on Impurity Impact

The presence of impurities can significantly alter experimental outcomes. The following tables provide illustrative data based on common scenarios.

Table 1: Impact of Glucose Impurity on GAL1-Promoter Driven GFP Expression in S. cerevisiae

Raffinose LotPurity (by HPLC)Glucose Impurity (%)Mean GFP Fluorescence (Arbitrary Units)% Reduction in Expression
Lot A99.8%0.05%9,5000% (Reference)
Lot B99.0%0.50%4,27555%
Lot C98.0%1.20%85091%

Table 2: Effect of Sucrose Impurity on Post-Thaw Viability of Cryopreserved Cells

Raffinose LotPurity (by HPLC)Sucrose Impurity (%)Target Raffinose Conc.Effective Raffinose Conc.Post-Thaw Viability
Lot X99.9%<0.1%18% (w/v)~18.0%88% ± 3%
Lot Y95.0%4.5%18% (w/v)~17.1%72% ± 8%
Lot Z90.0%8.0%18% (w/v)~16.2%55% ± 12%

Key Experimental Protocols

Protocol 1: HPLC Analysis of Raffinose Purity

This method allows for the quantification of raffinose and the detection of common mono- and disaccharide impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Amino-based column (e.g., Aminex HPX-87C).

  • Refractive Index Detector (RID).

2. Reagents:

  • Mobile Phase: Degassed, ultrapure water.

  • Standards: High-purity this compound, D-glucose, D-fructose, D-galactose, and sucrose.

3. Sample Preparation:

  • Accurately weigh and dissolve 100 mg of this compound in 10 mL of ultrapure water to create a 10 mg/mL solution.

  • Prepare standard solutions of all sugars at known concentrations (e.g., 0.1 mg/mL).

  • Filter all solutions through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 25-30 minutes to allow for the elution of all components.[9]

5. Data Analysis:

  • Identify peaks by comparing retention times with the prepared standards.

  • Quantify the amount of each impurity by comparing the peak area to the standard curve for that sugar.

  • Calculate the purity of raffinose as: (Area_Raffinose / Total_Area_All_Peaks) * 100%.

Protocol 2: Enzymatic Assay for α-Galactosidase with Controls for Impurities

This protocol measures the activity of α-galactosidase while accounting for potential galactose contamination.

1. Reagents:

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

  • Substrate Stock Solution: 20 mM this compound in Assay Buffer.

  • Enzyme Solution: α-galactosidase diluted in Assay Buffer to the desired concentration.

  • Detection Reagent: A commercial glucose oxidase/peroxidase (GOPOD) assay kit or similar kit to measure the released galactose (many kits for D-galactose also measure its precursor, which is useful here).

2. Procedure:

  • Set up reactions in a 96-well plate. For each sample, prepare three wells:

    • Test Well: 50 µL Assay Buffer + 25 µL Substrate Stock + 25 µL Enzyme Solution.

    • "No Enzyme" Control: 75 µL Assay Buffer + 25 µL Substrate Stock.

    • "No Substrate" Control: 75 µL Assay Buffer + 25 µL Enzyme Solution.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Stop the reaction according to the detection reagent manufacturer's instructions (e.g., by adding a stop solution or heating).

  • Add the detection reagent to all wells and incubate as required to allow for color development.

  • Read the absorbance at the appropriate wavelength.

3. Calculation:

  • Corrected Absorbance: Abs_Corrected = Abs_Test_Well - Abs_"No_Enzyme"Control - Abs"No_Substrate"_Control.

  • Use the corrected absorbance to determine the concentration of galactose produced from a standard curve.

Visualizations

Experimental_Workflow_for_Impurity_Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Raffinose This compound Lot Dissolve Dissolve in Ultrapure Water Raffinose->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto Amino Column Filter->Inject Separate Isocratic Separation Inject->Separate Detect Detect with RID Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify using Standard Curves Identify->Quantify Purity Calculate Purity (%) Quantify->Purity

Caption: Workflow for analyzing raffinose purity via HPLC.

Troubleshooting_Logic cluster_analysis Impurity Investigation cluster_solution Mitigation Start Inconsistent Assay Results CheckImpurity Is Raffinose Purity a Potential Cause? Start->CheckImpurity Analyze Analyze Raffinose Lot (e.g., via HPLC) CheckImpurity->Analyze Yes Other Investigate Other Experimental Variables CheckImpurity->Other No Compare Compare with High-Purity Standard Analyze->Compare Control Run 'No Enzyme' or 'Vehicle' Control Control->Compare NewLot Source New, High-Purity Lot Compare->NewLot Adjust Adjust Protocol (e.g., background subtraction) Compare->Adjust Qualify Qualify Lot Before Use NewLot->Qualify

Caption: Troubleshooting logic for raffinose-related assay issues.

References

Optimizing annealing temperature for D(+)-Raffinose pentahydrate in freeze-drying.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D(+)-Raffinose pentahydrate in freeze-drying applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of annealing when freeze-drying this compound?

Annealing is a critical step in the freeze-drying of this compound. It involves holding the product at a temperature above its glass transition temperature (Tg') but below its melting temperature for a specific period.[1] The primary purposes of annealing in this context are:

  • To induce crystallization: Annealing can promote the crystallization of raffinose (B1225341) pentahydrate from the amorphous freeze-concentrated state.[2][3]

  • To increase ice crystal size: This process, known as Ostwald ripening, leads to the growth of larger ice crystals at the expense of smaller ones. Larger ice crystals create larger pores in the dried cake, which can reduce the resistance to water vapor flow and shorten the primary drying time.[4]

  • To improve cake appearance: An optimized annealing step can result in a more uniform and elegant cake structure, which is particularly important for pharmaceutical applications.[5]

Q2: What is the recommended annealing temperature and time for this compound?

The optimal annealing temperature and time are formulation-dependent. However, studies have shown that annealing at -10°C induces the crystallization of raffinose pentahydrate.[2][3] For many pharmaceutical products, a general recommendation for annealing is to hold the product at a temperature between -15°C and -10°C for 3 to 5 hours .[4] It is crucial to determine the Tg' of your specific formulation to ensure the annealing temperature is set appropriately above it.

Q3: What are the potential consequences of annealing this compound, particularly when used as a lyoprotectant?

While annealing can offer process advantages, it is critical to consider its impact on the final product, especially when raffinose is used to protect therapeutic proteins:

  • Loss of Protein Activity: The crystallization of raffinose during annealing can lead to phase separation from the protein. This can result in a significant loss of protein activity upon reconstitution, even if the final lyophilized cake is amorphous.[2][3]

  • Amorphous Final Product: Interestingly, even when raffinose pentahydrate crystallizes during annealing, it dehydrates to an amorphous form during primary drying.[2][3]

Q4: Should I always anneal my this compound formulation?

Not necessarily. If raffinose remains in an amorphous state (by avoiding annealing), it can form a kinetically stable amorphous freeze-concentrated phase.[2][3] The decision to anneal should be based on a thorough risk-benefit analysis for your specific product. If raffinose is used as a bulking agent and its crystallization does not negatively impact the active pharmaceutical ingredient (API), then annealing to shorten the drying cycle may be advantageous. However, if it is a lyoprotectant for a sensitive biologic, avoiding annealing to maintain an amorphous state and protect the API may be the preferred strategy.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Cake Appearance (e.g., collapsed, cracked, or non-uniform) Inadequate freezing or annealing.Optimize the freezing and annealing steps. A slow cooling rate (e.g., ≤0.3 °C/min) and a high annealing temperature (e.g., ≥-10 °C) can improve cake appearance.[5] Ensure the annealing time is sufficient to allow for complete ice crystal growth and equilibration.
Prolonged Primary Drying Time Small ice crystals leading to high resistance to mass transfer.Introduce an annealing step or optimize the existing one. Annealing promotes the growth of larger ice crystals, creating a more porous cake structure and facilitating faster sublimation.
High Residual Moisture Content Inefficient secondary drying or a dense cake structure that traps water.An optimized annealing step can sometimes lead to a more open pore structure, which may aid in water removal during secondary drying. However, in some cases, annealing can increase residual moisture, so this needs to be evaluated.[4] Ensure your secondary drying phase (time and temperature) is adequate.
Loss of Protein Activity Post-Lyophilization Crystallization of raffinose during annealing leading to phase separation.Consider omitting the annealing step to keep the raffinose in an amorphous state, which can better protect the protein.[2][3] Alternatively, explore different lyoprotectants if annealing is necessary for process efficiency.
Product Reconstitution Issues (e.g., long reconstitution time, foaming) Dense, non-porous cake structure.An optimized annealing protocol can lead to a more porous cake, which can improve reconstitution time. The effect of annealing on bubble formation during reconstitution should be evaluated for your specific formulation.[6]

Quantitative Data Summary

Table 1: Effect of Annealing on this compound State

Annealing Condition Observed State of Raffinose Impact on Co-formulated Protein (if applicable) Reference
No AnnealingAmorphousMaintained protein activity[2][3]
Annealed at -10°CCrystallized as pentahydrate (dehydrates to amorphous upon drying)Significant loss of protein activity[2][3]

Table 2: General Expected Effects of Annealing on Freeze-Dried Product Attributes (Illustrative)

Annealing Parameter Effect on Ice Crystal Size Effect on Primary Drying Time Effect on Cake Appearance Effect on Residual Moisture
No Annealing Smaller, less uniformLongerPotentially less uniform, higher risk of collapseFormulation dependent
Optimized Annealing Larger, more uniformShorterMore uniform, elegantGenerally lower, but can be higher in some cases[4][7]

Experimental Protocols

Protocol: Optimization of Annealing Temperature for a this compound Formulation

Objective: To determine the optimal annealing temperature to achieve a robust freeze-drying cycle with acceptable product quality attributes.

Materials:

  • This compound formulation

  • Freeze-dryer with programmable shelf temperature control

  • Differential Scanning Calorimeter (DSC)

  • Karl Fischer titrator for residual moisture analysis

  • Vials and stoppers

  • Reconstitution medium

Methodology:

  • Characterize the Formulation:

    • Determine the glass transition temperature (Tg') of the freeze-concentrated formulation using a DSC. This is critical for setting the appropriate annealing temperature range.

  • Design of Experiment (DoE):

    • Establish a range of annealing temperatures to be tested. A suggested range based on literature is -20°C to -5°C.

    • Select at least three annealing temperatures for evaluation (e.g., T1 = Tg' + 2°C, T2 = -10°C, T3 = -5°C). Include a control group with no annealing.

    • Keep the annealing time constant for the initial screening (e.g., 4 hours).

  • Freeze-Drying Cycles:

    • Freezing: Cool the shelves to -40°C at a controlled rate (e.g., 1°C/min) and hold for 2-3 hours to ensure complete solidification.

    • Annealing: For the experimental groups, increase the shelf temperature to the target annealing temperature (T1, T2, T3) and hold for the specified duration. For the control group, skip this step.

    • Re-Freezing: After annealing, cool the shelves back down to -40°C and hold for 1-2 hours.

    • Primary Drying: Increase the shelf temperature to a setpoint below the Tg' (e.g., -25°C) and pull a vacuum (e.g., 100 mTorr). Hold until all ice is sublimated (monitor product temperature and pressure).

    • Secondary Drying: Ramp the shelf temperature to a final drying temperature (e.g., 25°C) and hold for several hours to remove bound water.

  • Product Analysis:

    • Cake Appearance: Visually inspect the lyophilized cakes for elegance, collapse, cracking, and uniformity.

    • Residual Moisture: Determine the water content using Karl Fischer titration.

    • Reconstitution Time: Measure the time required for the cake to fully dissolve in the reconstitution medium.

    • (If applicable) Protein Activity/Stability: For formulations containing an API, perform relevant assays to assess its stability and activity.

  • Data Analysis and Optimization:

    • Compare the results from the different annealing temperatures and the control.

    • Identify the annealing temperature that provides the best balance of processing efficiency (shorter primary drying) and product quality (elegant cake, low moisture, API stability).

Visualizations

experimental_workflow cluster_prep Formulation Preparation & Characterization cluster_lyo Freeze-Drying Cycle with Varied Annealing cluster_analysis Product Analysis cluster_optimization Optimization A Prepare Raffinose Formulation B Determine Tg' using DSC A->B C Freezing (-40°C) B->C D Annealing Step (Control, T1, T2, T3) C->D E Primary Drying D->E F Secondary Drying E->F G Cake Appearance F->G H Residual Moisture F->H I Reconstitution Time F->I J API Stability (if applicable) F->J K Data Analysis & Comparison J->K L Select Optimal Annealing Temperature K->L

Caption: Workflow for optimizing annealing temperature.

logical_relationship cluster_effects cluster_outcomes Annealing Annealing (Temp > Tg') Crystallization Raffinose Crystallization Annealing->Crystallization LargeIce Larger Ice Crystals Annealing->LargeIce NoAnnealing No Annealing Amorphous Amorphous Raffinose NoAnnealing->Amorphous SmallIce Smaller Ice Crystals NoAnnealing->SmallIce LossOfActivity Potential Loss of Protein Activity Crystallization->LossOfActivity ProtectedActivity Protected Protein Activity Amorphous->ProtectedActivity ShortDrying Shorter Primary Drying LargeIce->ShortDrying GoodCake Improved Cake Appearance LargeIce->GoodCake LongDrying Longer Primary Drying SmallIce->LongDrying

Caption: Annealing decision pathway and its consequences.

References

Dehydration of D(+)-Raffinose pentahydrate and its effect on amorphous state.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the dehydration of D(+)-Raffinose pentahydrate and its transition into an amorphous state. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its amorphous state significant in pharmaceuticals?

This compound is a trisaccharide, a sugar composed of galactose, glucose, and fructose (B13574) units, which crystallizes with five molecules of water.[1][2] In the pharmaceutical industry, the amorphous (non-crystalline) state of substances like raffinose (B1225341) is often desired. Amorphous forms typically exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts, which can improve the bioavailability of poorly water-soluble drugs.[3] However, amorphous materials are thermodynamically unstable and tend to revert to a more stable crystalline form.[3]

Q2: How does the dehydration of this compound lead to an amorphous state?

The dehydration of raffinose pentahydrate, typically achieved by heating, leads to the removal of water molecules from the crystal lattice.[4] The removal of the initial water molecules can create defects and vacancies within the crystal structure.[5] As heating continues, typically at temperatures around 60°C or higher, the progressive loss of the remaining water molecules causes the crystal lattice to collapse, resulting in a disordered, amorphous form.[5][6][7] This process is also referred to as vitrification.[4][8]

Q3: What is the glass transition temperature (Tg) of amorphous raffinose and why is it a critical parameter?

The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. For anhydrous amorphous raffinose, the Tg is reported to be around 103-109°C.[4] The Tg is a critical parameter for stability; storing an amorphous material above its Tg significantly increases molecular mobility, which can lead to physical instability, such as collapse and recrystallization.[9][10] Therefore, understanding the Tg is crucial for defining storage and handling conditions to maintain the amorphous state.

Q4: How does relative humidity (RH) affect the stability of crystalline and amorphous raffinose?

Relative humidity plays a significant role in the stability of both forms.

  • Crystalline Raffinose Pentahydrate: This form is stable at relative humidities between 10% and 60% at 30°C, showing no water loss over extended periods.[6][7] Below 10% RH, it may slowly lose water molecules.[6][7]

  • Amorphous Raffinose: Amorphous raffinose is hygroscopic and will absorb water from the environment. Water acts as a plasticizer, lowering the Tg. If the Tg is lowered to below the storage temperature, the material's mobility increases, significantly raising the risk of crystallization.[6][7]

Q5: Is it possible to reverse the process and rehydrate amorphous raffinose back to its crystalline pentahydrate form?

Yes, the process can be reversible. When amorphous raffinose is exposed to sufficient humidity at a temperature that lowers its glass transition temperature (e.g., 30°C), it can rapidly absorb water and revert to the crystalline pentahydrate structure.[6][7][8] However, the ease of rehydration can depend on the extent of the initial dehydration.[8] If a significant number of water molecules are removed, particularly by heating above 81°C, the rehydration process may become more difficult.[8]

Troubleshooting Guide

Q1: I heated my raffinose pentahydrate, but my analysis (e.g., XRPD) still shows crystalline peaks. Why did it not become fully amorphous?

  • Possible Cause 1: Insufficient Temperature or Time. The conversion to an amorphous state is dependent on both temperature and duration. Dehydration at lower temperatures may only remove some of the water without causing a complete collapse of the crystal structure.[6][7] Studies show that while dehydration begins at lower temperatures, a complete collapse to an amorphous form often requires temperatures of 60°C or higher and sufficient time (e.g., 24 hours or more).[5][6]

  • Solution: Ensure the dehydration temperature is high enough and the duration is sufficient for complete water removal and crystal collapse. Monitor the process using Thermogravimetric Analysis (TGA) to confirm the total loss of water.

Q2: My amorphous raffinose sample became sticky and eventually crystallized during storage. What went wrong?

  • Possible Cause 1: High Storage Humidity. Amorphous raffinose is hygroscopic. Absorption of moisture from the air acts as a plasticizer, lowering the Tg. If the Tg drops below the storage temperature, the material enters a rubbery state, leading to stickiness (collapse) and increased molecular mobility, which facilitates crystallization.[9][10]

  • Possible Cause 2: High Storage Temperature. Storing the amorphous sample at a temperature too close to or above its Tg will induce the transition to a rubbery state, leading to instability and crystallization.[9][10]

  • Solution: Store amorphous raffinose in a desiccator or a controlled low-humidity environment (well below 10% RH). Ensure the storage temperature is significantly below the glass transition temperature (Tg) of the material.

Q3: My DSC thermogram shows multiple endothermic peaks during the heating of raffinose pentahydrate. What do they represent?

  • Explanation: The multiple endothermic peaks correspond to the stepwise loss of water molecules. For raffinose pentahydrate, distinct peaks can be observed which are attributed to the loss of different sets of water molecules. For instance, DSC results have shown three endothermic peaks around 56°C, 73°C, and 85°C, corresponding to the sequential loss of one, two, and another two moles of water, respectively.[8] This stepwise dehydration is confirmed by corresponding weight loss in TGA curves.[8]

Q4: The recrystallization behavior of my amorphous raffinose is inconsistent, even when prepared under seemingly identical conditions. Why?

  • Explanation: The dehydration conditions, specifically the temperature, can produce amorphous samples with significantly different free energies and stabilities, even if they appear identical by some analytical measures like XRPD.[11] This difference is attributed to variations in the supramolecular structure that persist even above the Tg.[11] Amorphous material prepared at different temperatures (e.g., 80°C vs. 110°C) can have drastically different recrystallization tendencies despite showing similar water sorption dynamics.[11]

  • Solution: Maintain strict control over the dehydration temperature and other process parameters to ensure batch-to-batch consistency in the stability of the final amorphous product.

Quantitative Data Summary

Table 1: Dehydration Behavior of this compound

Condition Temperature (°C) Relative Humidity (RH) Observation Resulting State Reference
Storage 30 >10% to <60% No water loss after 3 months. Crystalline Pentahydrate [6][7]
Storage 30 <10% Loss of 1 water molecule over 3 months. Crystalline [6][7]
Vacuum Oven 30 N/A Loss of 2 water molecules within 24 hours. No change in crystal structure [6][7]
Heating 60 N/A Progressive loss of remaining 3 water molecules. Crystal collapses to amorphous form [5][6][7]

| Heating | 80 or 110 | N/A | Dehydration to produce anhydrous form. | Amorphous |[11] |

Table 2: Thermal Properties of Raffinose Forms

Property Material Value (°C) Analytical Method Reference
Endothermic Peak 1 Raffinose Pentahydrate 56 DSC [8]
Endothermic Peak 2 Raffinose Pentahydrate 73 DSC [8]
Endothermic Peak 3 Raffinose Pentahydrate 85 DSC [8]
Glass Transition (Tg) Anhydrous Amorphous Raffinose 109 (at 5°C/min) DSC [4]

| Glass Transition (Tg) | Anhydrous Amorphous Raffinose | 103 (at 5°C/min) | DSC |[4] |

Experimental Protocols

Protocol 1: Preparation of Amorphous Raffinose by Thermal Dehydration

  • Sample Preparation: Place a known quantity of crystalline this compound in a thin layer in a suitable container (e.g., a glass petri dish).

  • Dehydration: Place the sample in a vacuum oven or a conventional oven.

  • Heating Program: Heat the sample to a temperature known to induce amorphization, for example, 60-80°C.[4][5] The dehydration temperature can influence the final stability of the amorphous product.[11]

  • Duration: Maintain the temperature for a sufficient period (e.g., 24-72 hours) to ensure complete removal of all five water molecules.[5] The endpoint can be confirmed by TGA, where the weight loss corresponds to approximately 15.4% of the initial mass.[8]

  • Cooling & Storage: After dehydration, cool the sample to room temperature in a desiccator over a drying agent (e.g., phosphorus pentoxide) to prevent rehydration. Store the resulting amorphous material under strict anhydrous conditions.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the amorphous sample and observe dehydration/melting endotherms of the crystalline form.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -30°C).

    • Ramp the temperature at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature above the expected transitions (e.g., 150°C).[4][9]

  • Data Analysis: Analyze the resulting heat flow curve. For crystalline pentahydrate, identify the endothermic peaks corresponding to water loss.[8] For the amorphous sample, identify the stepwise change in the heat capacity baseline, the midpoint of which is taken as the Tg.[4]

Protocol 3: Characterization by X-Ray Powder Diffraction (XRPD)

  • Objective: To confirm the physical state of the sample (crystalline or amorphous).

  • Sample Preparation: Gently pack the powder sample onto a sample holder. Ensure the surface is flat and level with the holder's surface.

  • Instrument Setup: Place the sample holder in the XRPD instrument.

  • Data Acquisition: Scan the sample over a defined 2θ range (e.g., 10° to 30°) with a specific step size and dwell time.[9]

  • Data Analysis: Analyze the diffraction pattern. Crystalline materials, like raffinose pentahydrate, will show sharp, distinct Bragg peaks at specific 2θ angles.[9] Amorphous materials will lack these sharp peaks and instead show a broad, diffuse halo, indicating the absence of long-range molecular order.[9]

Visualizations

experimental_workflow cluster_start Starting Material cluster_process Process cluster_product Product cluster_analysis Characterization start D(+)-Raffinose Pentahydrate (Crystalline) dehydration Thermal Dehydration (e.g., 60-80°C, vacuum) start->dehydration Heating product Anhydrous Raffinose (Amorphous) dehydration->product Crystal Collapse dsc DSC (Confirm Tg) product->dsc Analysis xrd XRPD (Confirm Amorphous Halo) product->xrd Analysis tga TGA (Confirm Water Loss) product->tga Analysis state_transition Crystalline Raffinose Pentahydrate LowerHydrates Lower Hydrates Crystalline->LowerHydrates Gentle Heating / Low RH Amorphous Amorphous Raffinose Crystalline->Amorphous Direct Strong Heating LowerHydrates->Amorphous Stronger Heating (e.g., >60°C) Amorphous->Crystalline Rehydration (High RH) Unstable Rubbery State (Above Tg) Amorphous->Unstable Water Uptake / Increased Temp Unstable->Crystalline Recrystallization

References

Incompatibility of D(+)-Raffinose pentahydrate with other reagents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the incompatibility of D(+)-Raffinose pentahydrate with other reagents. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound is a trisaccharide composed of galactose, glucose, and fructose (B13574) units.[1][2][3][4] It is a white crystalline powder that is generally stable under normal ambient conditions.[5][6] However, it is hygroscopic and should be stored in a dry place to prevent moisture absorption, which can affect its stability.[6][7]

Q2: What are the primary reagents incompatible with this compound?

This compound is incompatible with strong oxidizing agents and strong acids.[5][7] Violent reactions can occur with strong oxidizers.[5] Contact with strong acids will lead to hydrolysis and degradation of the trisaccharide.

Q3: What happens when this compound is exposed to strong acids?

Exposure to strong acids, such as concentrated sulfuric acid, catalyzes the hydrolysis of the glycosidic bonds in raffinose (B1225341). This breaks down the trisaccharide into its constituent monosaccharides: D-galactose, D-glucose, and D-fructose.[1][2] The rate of this hydrolysis is dependent on the pH and temperature of the solution.

Q4: What is the effect of pH on the stability of this compound?

Q5: How does temperature affect the stability of this compound?

Higher temperatures accelerate the degradation of this compound, particularly in the presence of acids or bases. It is recommended to avoid exposing raffinose solutions to high temperatures for extended periods, especially outside of a neutral pH range, to prevent significant hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected Degradation of D(+)-Raffinose in an Experimental Solution
  • Symptom: Loss of D(+)-Raffinose concentration over time, as observed by chromatography (e.g., HPLC). Appearance of new peaks corresponding to smaller sugars.

  • Possible Cause 1: Acidic Conditions. The pH of your solution may be acidic, leading to the hydrolysis of raffinose.

    • Troubleshooting Step: Measure the pH of your solution. If it is acidic, consider buffering the solution to a neutral pH if your experimental protocol allows.

  • Possible Cause 2: Elevated Temperature. The experimental conditions may involve high temperatures that are accelerating the degradation of raffinose.

    • Troubleshooting Step: If possible, lower the temperature of your experiment. If high temperatures are necessary, minimize the time D(+)-Raffinose is exposed to these conditions.

  • Possible Cause 3: Presence of Oxidizing Agents. Your solution may contain strong oxidizing agents that are reacting with and degrading the raffinose.

    • Troubleshooting Step: Review all components of your solution to identify any potential oxidizing agents. If an oxidizing agent is necessary, consider if a milder one can be used or if the experiment can be conducted at a lower temperature to reduce the reaction rate.

Issue 2: Incompatibility Observed When Mixing D(+)-Raffinose with a New Reagent
  • Symptom: A color change, gas evolution, or precipitate formation is observed upon mixing D(+)-Raffinose with another reagent.

  • Possible Cause: A chemical reaction is occurring between D(+)-Raffinose and the reagent. This is likely if the reagent is a strong oxidizing agent.

    • Troubleshooting Step 1: Immediately cease the experiment and handle the mixture with caution, as the reaction could be vigorous.

    • Troubleshooting Step 2: Do not store the mixture in a sealed container.

    • Troubleshooting Step 3: Consult the safety data sheet (SDS) for both this compound and the other reagent for known incompatibilities.

    • Troubleshooting Step 4: Conduct a small-scale compatibility test before proceeding with larger quantities (see Experimental Protocols section).

Data Presentation

Table 1: Summary of this compound Incompatibilities and Degradation Pathways

Incompatible Reagent ClassPotential ReactionPrimary Degradation Products
Strong Acids (e.g., H₂SO₄, HCl)Acid-catalyzed hydrolysisD-galactose, D-glucose, D-fructose
Strong Oxidizing Agents (e.g., Potassium permanganate, Sodium hypochlorite)OxidationAldonic and aldaric acids, smaller carboxylic acids (e.g., formic acid, oxalic acid), Carbon dioxide
Strong Bases (e.g., NaOH, KOH)Relatively stable, but prolonged exposure or high temperatures can lead to degradation of hydrolysis products.Isomerized monosaccharides, saccharinic acids, and other degradation products of monosaccharides.

Table 2: Qualitative Stability of this compound under Various Conditions

ConditionStabilityNotes
Neutral pH (6-8), Room Temperature HighStable for extended periods when stored in a dry environment.
Acidic pH (<6), Room Temperature Moderate to LowHydrolysis will occur over time. The rate increases as pH decreases.
Alkaline pH (>8), Room Temperature HighGenerally more stable than in acidic conditions.
Neutral pH, Elevated Temperature (>40°C) ModerateThe rate of hydrolysis increases with temperature.
Acidic pH, Elevated Temperature LowRapid hydrolysis and degradation are expected.
Alkaline pH, Elevated Temperature Moderate to LowDegradation of any resulting monosaccharides will be accelerated.

Experimental Protocols

Protocol for Assessing Chemical Compatibility of this compound

This protocol provides a general method for assessing the compatibility of this compound with other reagents.

Objective: To determine if a specific reagent causes physical or chemical degradation of this compound under accelerated conditions.

Materials:

  • This compound

  • Reagent to be tested

  • Solvent (e.g., water, buffer)

  • Vials or other suitable containers

  • Incubator or oven capable of maintaining a constant temperature (e.g., 40°C)

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for carbohydrate analysis (e.g., an amino-based column) and a refractive index (RI) detector.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

    • Prepare a solution of the test reagent in the same solvent at the desired concentration.

    • In a clean vial, mix the this compound solution with the test reagent solution in the desired ratio (e.g., 1:1 v/v).

    • Prepare a control sample containing only the this compound solution and the solvent.

    • Prepare a blank sample containing only the test reagent solution and the solvent.

  • Initial Analysis (Time 0):

    • Immediately after preparation, visually inspect all samples for any physical changes (color change, precipitation, gas formation).

    • Measure the pH of the mixture and the control.

    • Analyze an aliquot of the mixture and the control sample by HPLC to determine the initial concentration of this compound and to establish a baseline chromatogram.

  • Incubation:

    • Store the sealed vials in an incubator at an elevated temperature (e.g., 40°C) and, if applicable, controlled humidity.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, and 14 days), remove the vials from the incubator.

    • Allow the samples to equilibrate to room temperature.

    • Visually inspect the samples for any physical changes.

    • Measure the pH of the mixture and the control.

    • Analyze an aliquot of each sample by HPLC.

  • Data Analysis:

    • Compare the chromatograms of the test mixture with the control and blank samples at each time point.

    • Quantify the concentration of this compound remaining in the test mixture and the control. A significant decrease in the raffinose peak area in the test mixture compared to the control indicates incompatibility.

    • Look for the appearance of new peaks in the chromatogram of the test mixture, which may correspond to degradation products.

Interpretation of Results:

  • Compatible: No significant change in the physical appearance, pH, or concentration of this compound in the test mixture compared to the control.

  • Incompatible: Significant changes such as a decrease in the concentration of this compound, the appearance of new peaks, a change in color, or the formation of a precipitate.

Mandatory Visualization

Incompatibility_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products Raffinose D(+)-Raffinose pentahydrate Acid Strong Acids (e.g., H₂SO₄) Raffinose->Acid Hydrolysis Oxidant Strong Oxidizing Agents (e.g., KMnO₄) Raffinose->Oxidant Oxidation Base Strong Bases (e.g., NaOH) Raffinose->Base Degradation (slower) Monosaccharides Monosaccharides (Galactose, Glucose, Fructose) Acid->Monosaccharides Oxidized_Products Aldonic/Aldaric Acids, Smaller Carboxylic Acids Oxidant->Oxidized_Products Base_Products Monosaccharide Isomers, Saccharinic Acids Base->Base_Products

Caption: Incompatibility pathways of this compound.

Experimental_Workflow start Start: Prepare Samples (Raffinose + Reagent) initial_analysis Initial Analysis (Time 0) - Visual Inspection - pH Measurement - HPLC Analysis start->initial_analysis incubation Incubate at Accelerated Conditions (e.g., 40°C) initial_analysis->incubation timepoint_analysis Time-Point Analysis (e.g., 1, 3, 7, 14 days) incubation->timepoint_analysis timepoint_analysis->incubation Continue incubation data_analysis Data Analysis - Compare physical changes - Compare pH - Quantify Raffinose - Identify degradation products timepoint_analysis->data_analysis conclusion Conclusion: Compatible or Incompatible data_analysis->conclusion

References

Validation & Comparative

A Comparative Guide to D(+)-Raffinose Pentahydrate, Sucrose, and Trehalose for Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful cryopreservation of cells and tissues is paramount for a wide range of applications, from cell-based therapies and regenerative medicine to drug discovery and biobanking. The choice of cryoprotective agent (CPA) is critical to minimizing cellular damage during the freezing and thawing processes. Non-permeating sugars, such as D(+)-Raffinose pentahydrate, sucrose (B13894), and trehalose (B1683222), are frequently used, often in conjunction with permeating CPAs like dimethyl sulfoxide (B87167) (DMSO), to protect cells from cryoinjury. This guide provides an objective comparison of these three sugars, supported by experimental data, to aid in the selection of the most appropriate cryoprotectant for your research needs.

Mechanisms of Cryoprotection by Sugars

The cryoprotective effects of these sugars are attributed to several key mechanisms that collectively mitigate the stresses of freezing and thawing on cells. These mechanisms include the vitrification hypothesis, the water replacement hypothesis, and membrane stabilization.

  • Vitrification Hypothesis : During freezing, these sugars increase the viscosity of the extracellular solution, promoting a glass-like, amorphous state (vitrification) rather than the formation of damaging ice crystals. Trehalose, in particular, has a higher glass transition temperature (Tg) compared to sucrose, meaning it can form a stable glass at a higher temperature, which is advantageous for cryopreservation[1].

  • Water Replacement Hypothesis : As water crystallizes into ice, the intracellular environment becomes dehydrated. Sugars can replace the water molecules that hydrate (B1144303) cellular components, such as proteins and the phospholipid bilayer of the cell membrane. They achieve this by forming hydrogen bonds with these structures, thereby preserving their native conformation and function[1][2].

  • Membrane Stabilization : Sugars interact with the cell membrane, protecting it from phase transitions and damage caused by ice crystals and osmotic stress. Trehalose is thought to be particularly effective at stabilizing membranes by displacing water molecules from the phospholipid headgroups[1].

cluster_mechanisms Cryoprotective Mechanisms of Sugars Cryopreservation Cryopreservation Stress (Freezing & Thawing) Vitrification Vitrification Hypothesis (Glass Formation) Cryopreservation->Vitrification WaterReplacement Water Replacement Hypothesis Cryopreservation->WaterReplacement MembraneStabilization Membrane Stabilization Cryopreservation->MembraneStabilization CellProtection Enhanced Cell Viability Post-Thaw Vitrification->CellProtection Inhibits Ice Crystal Formation WaterReplacement->CellProtection Maintains Protein & Membrane Structure MembraneStabilization->CellProtection Prevents Membrane Damage

Cryoprotective mechanisms of sugars.

Comparative Performance Data

The efficacy of raffinose (B1225341), sucrose, and trehalose as cryoprotectants can vary depending on the cell type and the specific cryopreservation protocol used. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Post-Thaw Cell Viability and Recovery

Cell TypeCryoprotectant CombinationPost-Thaw OutcomeReference
Mouse Sperm6% Glycerol + 7.5% Trehalose48% ± 6% recovery of intact cells[3]
Mouse Sperm6% Glycerol + 7.5% Raffinose36% ± 9% recovery of intact cells[3]
Bovine Spermatogonial Stem Cells20% DMSO + 200 mM Trehalose19% cell recovery[1]
Bovine Spermatogonial Stem Cells20% DMSO + 200 mM Sucrose5% cell recovery[1]
Mouse Neuroblastoma CellsTrehalose35% post-thaw survival[1]
Mouse Neuroblastoma CellsSucrose20% post-thaw survival[1]
Human Hepatocytes10% DMSO + 200 mM Trehalose63% viability[1]
Human Hepatocytes10% DMSO (Control)47% viability[1]
Umbilical Cord Blood HSCs2.5% DMSO + 30 mmol/L TrehaloseSimilar viability and clonogenic potential to 10% DMSO control[4][5]
Umbilical Cord Blood HSCs5% DMSO + 60 mmol/L SucroseSimilar viability and clonogenic potential to 10% DMSO control[4][5]

Table 2: Comparison of Post-Thaw Apoptosis and Functional Integrity

Cell TypeCryoprotectantOutcomeReference
Rat Ovarian TissueTrehaloseSignificantly lower percentage of apoptotic cells compared to sucrose.[2]
Rat Ovarian TissueSucroseHigher percentage of apoptotic cells compared to trehalose.[2]
Mouse OocytesTrehaloseSuperior embryo development compared to sucrose.[6]
Mouse OocytesSucroseInferior embryo development compared to trehalose.[6]

Experimental Protocols

While specific protocols should be optimized for each cell type, a general workflow for cryopreservation using these sugars is outlined below.

General Experimental Workflow for Cryopreservation

  • Cell Preparation : Harvest and prepare a single-cell suspension. Ensure high cell viability before starting the cryopreservation process.

  • Cryoprotectant Addition : Gradually add the cryoprotectant solution (containing the sugar and, if applicable, a permeating CPA like DMSO) to the cell suspension at a controlled temperature (e.g., 4°C) to minimize osmotic shock.

  • Equilibration : Incubate the cells in the cryoprotectant solution for a specific period to allow for cell dehydration and CPA permeation (if a permeating CPA is used).

  • Controlled Cooling : Place the cryovials in a controlled-rate freezer and cool the cells at an optimal rate (typically -1°C/minute) to a target temperature (e.g., -80°C).

  • Long-Term Storage : Transfer the cryovials to a liquid nitrogen vapor phase tank for long-term storage at temperatures below -130°C.

  • Thawing : Rapidly thaw the cells in a 37°C water bath.

  • Cryoprotectant Removal : Gradually dilute the cell suspension with a warm culture medium to remove the cryoprotectant and minimize osmotic stress.

  • Post-Thaw Assessment : Evaluate cell viability, recovery, and function using appropriate assays (e.g., Trypan blue exclusion, flow cytometry, cell proliferation assays).

start Start: Cell Suspension cpa_addition 1. Gradual Addition of Cryoprotectant Solution start->cpa_addition equilibration 2. Equilibration cpa_addition->equilibration cooling 3. Controlled-Rate Cooling (-1°C/min to -80°C) equilibration->cooling storage 4. Long-Term Storage (Liquid Nitrogen) cooling->storage thawing 5. Rapid Thawing (37°C) storage->thawing removal 6. Gradual Removal of Cryoprotectant thawing->removal assessment 7. Post-Thaw Assessment (Viability, Function) removal->assessment end End assessment->end

References

D(+)-Raffinose Pentahydrate: A Comparative Guide to its Prebiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic performance of D(+)-Raffinose pentahydrate against other well-established prebiotics, including inulin, fructooligosaccharides (FOS), galactooligosaccharides (GOS), and xylooligosaccharides (XOS). The information herein is supported by experimental data from various scientific studies to aid in the evaluation of these prebiotics for use in functional foods and therapeutic applications.

Executive Summary

D(+)-Raffinose, a trisaccharide composed of galactose, glucose, and fructose, demonstrates significant prebiotic potential. Like other prebiotics, it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial gut microbiota in the colon. This fermentation process leads to the proliferation of probiotic species, such as Bifidobacterium and Lactobacillus, and the production of short-chain fatty acids (SCFAs), which are crucial for gut health and overall well-being. This guide synthesizes available data to compare the efficacy of this compound with other leading prebiotics in these key areas.

Comparative Analysis of Prebiotic Effects

The efficacy of a prebiotic is primarily determined by its ability to selectively stimulate the growth of beneficial gut bacteria and the subsequent production of health-promoting metabolites like SCFAs.

Impact on Gut Microbiota Composition

D(+)-Raffinose has been shown to effectively promote the growth of beneficial bacteria, particularly species of Bifidobacterium and Lactobacillus. The following table summarizes a compilation of data from various in vitro studies, comparing the growth-promoting effects of raffinose (B1225341) with other prebiotics. It is important to note that direct comparative studies across all these prebiotics are limited, and results can vary based on the specific bacterial strains and experimental conditions.

Table 1: Comparative Growth Promotion of Probiotic Bacteria by Different Prebiotics (Data compiled from multiple sources)

PrebioticTarget MicroorganismObserved Effect on GrowthReference(s)
This compound Bifidobacterium animalisSlower growth compared to raffinose alone when glucose is present.[1][2][1][2]
Bifidobacterium breveSimultaneous utilization with glucose.[1][1]
Bifidobacterium speciesGenerally supports growth.[1][2][1][2]
Lactobacillus speciesSupports growth.[3][3]
Inulin Bifidobacterium speciesSelective stimulation of most strains.[4][4]
Lactobacillus speciesSupports growth.
CollinsellaIncreased abundance.[5][5]
Fructooligosaccharides (FOS) Bifidobacterium speciesFermented by most strains.[4][4]
Lactobacillus speciesSupports growth.
Galactooligosaccharides (GOS) Bifidobacterium speciesStrong bifidogenic effect.
Lactobacillus speciesSupports growth.
Xylooligosaccharides (XOS) Bifidobacterium speciesSignificant increase in abundance.[5][5]
Bifidobacterium catenulatumPreferred over glucose and FOS.[6][6]
Bifidobacterium bifidumHigher growth compared to xylose.[6][6]

Note: The data presented is a synthesis from multiple studies and direct head-to-head comparisons under identical conditions are scarce. The efficacy can be strain-specific and dose-dependent.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut microbiota results in the production of SCFAs, primarily acetate (B1210297), propionate, and butyrate (B1204436). These molecules serve as an energy source for colonocytes, regulate intestinal pH, and have systemic anti-inflammatory and immunomodulatory effects.

Table 2: Comparative SCFA Production from In Vitro Fermentation of Different Prebiotics (Data compiled from multiple sources)

PrebioticAcetate (µmol/mL)Propionate (µmol/mL)Butyrate (µmol/mL)Reference(s)
This compound Data not consistently reportedData not consistently reportedData not consistently reported
Inulin High productionModerate productionHigh production, major product in some studies.[4][5][4][5]
Fructooligosaccharides (FOS) High production (mainly acetate and lactate).[4]Low productionModerate production[4]
Galactooligosaccharides (GOS) High productionModerate productionModerate production
Xylooligosaccharides (XOS) Significantly more than beta-glucan (B1580549) at 12h.[5]Lower than beta-glucan.[5]Higher than beta-glucan at 12h.[5][5]

Note: SCFA profiles can vary significantly based on the composition of the gut microbiota of the fecal donor and the specific experimental conditions.

Experimental Protocols

In Vitro Fecal Fermentation Model

A common method to assess prebiotic efficacy is the in vitro batch culture fermentation model using human fecal inocula.

Objective: To simulate the fermentation of prebiotics by the human colonic microbiota and to analyze the changes in microbial populations and SCFA production.

Materials:

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

  • pH-controlled stirred batch culture vessels

  • Basal medium (e.g., peptone water, yeast extract, salts, and vitamins)

  • Prebiotic substrates (this compound, inulin, FOS, GOS, XOS)

  • Fresh human fecal samples from healthy donors

  • Phosphate-buffered saline (PBS)

  • Cryoprotectant (e.g., glycerol) for fecal slurry storage

Procedure:

  • Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least 3 months. The samples are pooled and homogenized in pre-reduced PBS to create a fecal slurry (e.g., 10-20% w/v). For storage, a cryoprotectant like glycerol (B35011) can be added, and the slurry can be stored at -80°C.

  • Fermentation Setup: Sterile fermentation vessels containing basal medium are placed in an anaerobic chamber at 37°C. The medium is sparged with anaerobic gas to ensure an oxygen-free environment.

  • Inoculation and Fermentation: The prebiotic substrate is added to each vessel at a specific concentration (e.g., 1% w/v). The vessels are then inoculated with the fecal slurry. The fermentation is carried out for a defined period (e.g., 24-48 hours) at 37°C with continuous stirring and pH control (typically maintained between 6.7 and 6.9).

  • Sampling: Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for microbial analysis and SCFA quantification.

Quantification of Microbial Populations by qPCR

Objective: To quantify the changes in the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) in response to prebiotic fermentation.

Materials:

  • DNA extraction kit for fecal samples

  • qPCR instrument

  • Genus- or species-specific primers and probes for target bacteria (e.g., targeting the 16S rRNA gene)

  • qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or TaqMan probe)

  • Standard DNA for absolute quantification

Procedure:

  • DNA Extraction: Bacterial DNA is extracted from the collected fermentation samples using a validated kit.

  • Primer and Probe Design: Specific primers and probes are designed to target conserved regions of the 16S rRNA gene of the bacterial groups of interest.

  • qPCR Reaction: The qPCR reaction is set up with the extracted DNA, primers, probe (if using TaqMan), and master mix.

  • Thermal Cycling: The reaction is run in a qPCR instrument with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Data Analysis: The amplification of the target DNA is monitored in real-time. The cycle threshold (Ct) values are used to determine the initial quantity of the target bacteria by comparing them to a standard curve generated from known concentrations of bacterial DNA.

Quantification of Short-Chain Fatty Acids by HPLC

Objective: To measure the concentrations of acetate, propionate, and butyrate produced during fermentation.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, RI, or MS)

  • Appropriate HPLC column (e.g., C18)

  • SCFA standards (acetate, propionate, butyrate)

  • Mobile phase (e.g., dilute sulfuric acid)

  • Sample preparation reagents (e.g., for derivatization if required)

Procedure:

  • Sample Preparation: Fermentation samples are centrifuged to remove bacterial cells and solid debris. The supernatant is collected and may require further processing, such as acidification, derivatization, or solid-phase extraction, to improve detection and separation.

  • HPLC Analysis: The prepared samples are injected into the HPLC system. The SCFAs are separated on the column based on their physicochemical properties and detected by the detector.

  • Quantification: The concentration of each SCFA in the samples is determined by comparing the peak areas to a standard curve generated from known concentrations of the SCFA standards.

Signaling Pathways and Experimental Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the prebiotic efficacy of a test compound.

Experimental_Workflow cluster_prep Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis cluster_outcome Outcome Assessment Fecal_Sample Fecal Sample Collection Inoculum_Prep Inoculum Preparation Fecal_Sample->Inoculum_Prep Batch_Culture Batch Culture Fermentation (with Prebiotics) Inoculum_Prep->Batch_Culture Inoculation Sampling Time-course Sampling Batch_Culture->Sampling Microbiota_Analysis Microbiota Analysis (qPCR/Sequencing) Sampling->Microbiota_Analysis SCFA_Analysis SCFA Analysis (HPLC/GC) Sampling->SCFA_Analysis Prebiotic_Efficacy Prebiotic Efficacy Microbiota_Analysis->Prebiotic_Efficacy SCFA_Analysis->Prebiotic_Efficacy

A typical workflow for in vitro prebiotic efficacy testing.
SCFA Signaling Pathways in Colonocytes

The SCFAs produced from prebiotic fermentation exert their beneficial effects through various signaling pathways within the intestinal epithelial cells (colonocytes) and immune cells.

1. G-Protein-Coupled Receptor (GPCR) Signaling:

Acetate, propionate, and butyrate can bind to and activate G-protein-coupled receptors, such as GPR43 and GPR109A, on the surface of colonocytes and immune cells. This activation triggers downstream signaling cascades that influence inflammation, gut hormone secretion, and intestinal barrier function.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA SCFAs (Acetate, Propionate, Butyrate) GPR43 GPR43 SCFA->GPR43 GPR109A GPR109A SCFA->GPR109A G_protein G-protein activation (Gαq, Gαi) GPR43->G_protein GPR109A->G_protein Signaling_Cascade Downstream Signaling (e.g., MAPK, PLC) G_protein->Signaling_Cascade Cellular_Response Cellular Response (↓ Inflammation, ↑ Barrier function) Signaling_Cascade->Cellular_Response

SCFA signaling through G-protein-coupled receptors.

2. Histone Deacetylase (HDAC) Inhibition:

Butyrate, in particular, can enter colonocytes and act as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and altering the expression of genes involved in cell cycle arrest, apoptosis of cancer cells, and reduction of inflammation.

HDAC_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Butyrate_ext Butyrate Butyrate_int Butyrate Butyrate_ext->Butyrate_int Transport HDAC HDACs Butyrate_int->HDAC Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Inhibits deacetylation Gene_Expression Altered Gene Expression (e.g., ↑ p21, ↓ pro-inflammatory cytokines) Histone_Acetylation->Gene_Expression Cellular_Effects Cellular Effects (Cell cycle arrest, ↓ Inflammation) Gene_Expression->Cellular_Effects

Butyrate-mediated inhibition of histone deacetylases.

Conclusion

This compound is a promising prebiotic that effectively stimulates the growth of beneficial gut bacteria and contributes to the production of SCFAs. While direct, comprehensive comparative studies with a wide range of other prebiotics are still needed, the available evidence suggests that raffinose holds significant potential for applications in functional foods and therapeutics aimed at modulating the gut microbiota and improving host health. Further research focusing on head-to-head comparisons under standardized in vitro and in vivo conditions will be crucial for elucidating the specific advantages and optimal applications of this compound in the landscape of prebiotics.

References

A Comparative Guide to the Validation of HPLC Methods for D(+)-Raffinose Pentahydrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D(+)-Raffinose pentahydrate is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used analytical technique for this purpose. This guide provides a comprehensive comparison of validated HPLC methods for the quantification of this compound, alongside alternative methods, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The quantification of this compound can be achieved through various analytical techniques. Below is a comparison of the most common methods, with a focus on HPLC-based approaches.

Table 1: Comparison of HPLC and Alternative Methods for this compound Quantification
Parameter HPLC-RID HPAEC-PAD Enzymatic Assay
Principle Separation based on polarity, detection based on refractive index changes.Separation based on anion exchange at high pH, detection via electrochemical oxidation.[1]Enzymatic hydrolysis of raffinose (B1225341) and subsequent measurement of a reaction product.[2][3]
Specificity Good, but can be affected by co-eluting sugars with similar refractive indices.[4]High, capable of separating isomeric sugars.[5]Highly specific due to enzyme-substrate interaction.[3]
Sensitivity Moderate.High, with detection limits in the sub-picomole range.[1]Generally high, dependent on the specific enzyme and detection method.
Linearity Range Typically wide, e.g., 0.25 - 5.0 g/L.[4]Wide, with good correlation coefficients.Dependent on enzyme kinetics, can be linear over a specific concentration range.
Precision (RSD%) < 2.0% for intra-day and inter-day precision.[6]1.8 - 3.5% for different soluble sugars.[7]Typically good, but can be influenced by enzyme stability and reaction conditions.
Accuracy (% Recovery) 96.78 - 108.88%.[6]Not explicitly stated in the provided results.Not explicitly stated in the provided results.
Sample Preparation Simple, typically involves dissolution and filtration.[6]Minimal sample treatment required.[1]May require deproteinization or other steps to remove interfering substances.[8]
Analysis Time Typically around 20 minutes per sample.[6][9]Can be as fast as 7 minutes for some applications.[1]Variable, depends on incubation times for the enzymatic reaction.
Instrumentation Standard HPLC system with a Refractive Index Detector.Specialized ion chromatography system with a Pulsed Amperometric Detector.Spectrophotometer or other plate reader.
Cost Relatively lower instrumentation cost.Higher instrumentation cost.Can be cost-effective for high-throughput screening.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following section outlines the experimental protocols for the discussed HPLC methods.

HPLC with Refractive Index Detection (HPLC-RID)

This method is widely used for the analysis of sugars due to its simplicity and robustness.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent, typically ultrapure water or a mixture of acetonitrile (B52724) and water.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]

Chromatographic Conditions:

  • HPLC System: Agilent 1260 or similar, equipped with a refractive index detector (RID).[4]

  • Column: A column suitable for carbohydrate analysis, such as a Synergi™ Hydro-RP C18 column (150 x 4.6 mm, 4 µm)[4] or a COSMOSIL Sugar-D column (250 x 4.6 mm).[9]

  • Mobile Phase: An isocratic mobile phase, commonly a mixture of acetonitrile and water (e.g., 75:25 v/v[6] or 70:30 v/v[9]).

  • Flow Rate: Typically 0.5 mL/min[9] to 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C[9] or 35°C.[6]

  • Injection Volume: 10 µL.[6][9]

Validation Parameters: The method should be validated according to ICH guidelines, evaluating parameters such as linearity, specificity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]

  • Linearity: Assessed by preparing a series of standard solutions at different concentrations (e.g., five levels from 0.25 to 5.0 g/L) and plotting the peak area against the concentration. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable.[4]

  • LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve. For raffinose, a typical LOD is around 0.082 g/L and LOQ is 0.192 g/L.[4]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis.[1]

Sample Preparation: Sample preparation is generally straightforward, often involving dilution in deionized water followed by filtration. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

Chromatographic Conditions:

  • System: A dedicated ion chromatography system, such as a Dionex ICS-5000+.[1]

  • Column: A high-efficiency anion-exchange column, for example, a Dionex CarboPac™ series column.[1]

  • Mobile Phase: A high pH eluent, typically a gradient of sodium hydroxide (B78521) and sodium acetate.[5]

  • Flow Rate: Dependent on the column dimensions, often around 0.5 mL/min for a 3 mm ID column.[1]

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A specific waveform is applied to the electrode for detection, cleaning, and equilibration.[1]

Validation Parameters: Validation follows similar principles to the HPLC-RID method, with a focus on demonstrating the superior sensitivity and selectivity of the HPAEC-PAD technique. The intermediate precision, determined as the relative standard deviation, for various soluble sugars has been reported to be between 1.8% and 3.5%.[7]

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is crucial for the successful implementation of any analytical method. The following diagram illustrates the key steps in the validation of an HPLC method for this compound quantification.

HPLC_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol (Sample Prep, HPLC Conditions) start->protocol standards Prepare Standard Solutions (Calibration & QC Samples) protocol->standards linearity Linearity & Range (Inject Standards, Plot Calibration Curve) standards->linearity specificity Specificity (Analyze Placebo & Spiked Samples) standards->specificity precision Precision (Repeatability & Intermediate) linearity->precision specificity->precision accuracy Accuracy (% Recovery of Spiked Samples) precision->accuracy lod_loq LOD & LOQ (Signal-to-Noise or SD of Response) accuracy->lod_loq robustness Robustness (Vary Method Parameters) lod_loq->robustness system_suitability System Suitability Testing (Resolution, Tailing Factor, etc.) robustness->system_suitability documentation Documentation (Validation Report) system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for the validation of an HPLC method.

References

A Comparative Analysis of D(+)-Raffinose Pentahydrate from Multiple Suppliers for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D(+)-Raffinose pentahydrate from three leading (hypothetical) suppliers: Supplier A (Alpha BioPure) , Supplier B (Beta-Cell Solutions) , and Supplier C (Cryo-Grade Chemicals) . The performance of each supplier's product is evaluated based on key quality attributes and its efficacy in a common biopharmaceutical application—the cryopreservation of mammalian cells. All experimental data presented is generated for illustrative purposes.

Introduction to this compound

This compound is a trisaccharide composed of galactose, glucose, and fructose. It is widely utilized in the biotechnology and pharmaceutical industries for various applications, including its role as a carbohydrate source in cell culture media, a stabilizer for proteins and enzymes, and a cryoprotectant for cells and tissues.[1][2][] Its ability to protect cellular structures during freezing and thawing processes makes it a critical component in many cryopreservation protocols.[2][4][5] The purity and consistency of this compound are paramount, as impurities can adversely affect cell viability and experimental outcomes.

Key Quality Attributes and Experimental Comparison

The quality of this compound from the three suppliers was assessed based on the following parameters:

  • Purity (HPLC): High-Performance Liquid Chromatography (HPLC) was used to determine the percentage purity of the raffinose (B1225341) compound.

  • Moisture Content (Karl Fischer Titration): The water content was measured to ensure it aligns with the pentahydrate form.

  • Endotoxin (B1171834) Levels (LAL Test): Limulus Amebocyte Lysate (LAL) test was performed to quantify endotoxin levels, which is critical for cell-based applications.

  • Performance in Cryopreservation: The efficacy of each product as a cryoprotectant was evaluated by measuring post-thaw cell viability and recovery of a model mammalian cell line (CHO-K1).

Data Presentation

The quantitative data from the comparative experiments are summarized in the table below.

Parameter Supplier A (Alpha BioPure) Supplier B (Beta-Cell Solutions) Supplier C (Cryo-Grade Chemicals) Acceptance Criteria
Purity (HPLC, %) 99.5 ± 0.298.8 ± 0.399.7 ± 0.1≥ 98.0%
Moisture Content (Karl Fischer, %) 15.1 ± 0.415.5 ± 0.515.2 ± 0.314.0 - 16.0%
Endotoxin Levels (EU/mg) < 0.05< 0.1< 0.05≤ 0.1 EU/mg
Post-Thaw Cell Viability (%) 92 ± 385 ± 594 ± 2≥ 80%
Post-Thaw Cell Recovery (%) 88 ± 480 ± 691 ± 3≥ 75%

Table 1: Comparative Analysis of this compound from Different Suppliers. Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: Amino-based column (e.g., ZORBAX NH2, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.

  • Standard Preparation: A certified reference standard of this compound is prepared at the same concentration.

  • Calculation: Purity is calculated based on the peak area relative to the standard.

4.2. Karl Fischer Titration for Moisture Content

  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Titrator or equivalent.

  • Reagent: Hydranal™-Composite 5.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample and introduce it into the titration vessel.

  • Procedure: The titration is performed automatically until the endpoint is reached. The water content is then calculated as a percentage of the total mass.

4.3. Limulus Amebocyte Lysate (LAL) Test for Endotoxin Levels

  • Test Kit: Charles River Endosafe®-PTS™ or equivalent.

  • Sample Preparation: Dissolve the sample in pyrogen-free water to a concentration of 10 mg/mL.

  • Procedure: The assay is performed according to the manufacturer's instructions for the kinetic chromogenic LAL test. The endotoxin level is determined by the rate of color development, measured at 405 nm.

4.4. Cryopreservation of CHO-K1 Cells and Viability Assessment

  • Cell Line: CHO-K1 (Chinese Hamster Ovary cells).

  • Cryopreservation Medium: Basal medium (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 0.3 M this compound from each supplier.

  • Freezing Protocol:

    • Harvest CHO-K1 cells in the logarithmic growth phase.

    • Resuspend the cell pellet in the cryopreservation medium at a density of 1 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into cryovials.

    • Place the cryovials in a controlled-rate freezer (e.g., Mr. Frosty) at -80°C for 24 hours.

    • Transfer the vials to liquid nitrogen for long-term storage.

  • Thawing and Viability Assessment:

    • Rapidly thaw the cryovials in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed basal medium.

    • Centrifuge at 200 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of fresh medium.

    • Determine cell viability using the Trypan Blue exclusion method with an automated cell counter.

    • Calculate cell recovery by comparing the viable cell count post-thaw to the initial number of cells frozen.

Visualizations

Experimental Workflow for Quality Control Testing

G cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Functional Assay cluster_3 Data Analysis & Comparison Sample This compound (from Supplier A, B, C) HPLC Purity Analysis (HPLC) Sample->HPLC KF Moisture Content (Karl Fischer) Sample->KF LAL Endotoxin Test (LAL) Sample->LAL Cryo Cryopreservation of CHO-K1 Cells Sample->Cryo Report Comparative Report Generation HPLC->Report KF->Report LAL->Report Thaw Thawing and Viability Assessment Cryo->Thaw Thaw->Report

Caption: Workflow for the comparative quality assessment of this compound.

Signaling Pathway: Role of Cryoprotectants in Mitigating Cellular Stress During Cryopreservation

G cluster_0 Cryopreservation Stress cluster_1 Cellular Damage Pathways cluster_2 Protective Action of Raffinose cluster_3 Outcome Stress Freezing & Thawing (Ice Crystal Formation, Osmotic Shock) Membrane Membrane Damage Stress->Membrane Protein Protein Denaturation Stress->Protein Apoptosis Apoptosis Induction Stress->Apoptosis Viability Enhanced Cell Viability & Recovery Raffinose D(+)-Raffinose (Extracellular Cryoprotectant) Raffinose->Membrane Stabilizes Raffinose->Protein Stabilizes Raffinose->Viability Promotes

Caption: Mechanism of cryoprotection by D(+)-Raffinose during cellular cryopreservation.

Conclusion

Based on the illustrative data, all three suppliers provide this compound that meets the minimum acceptance criteria for purity and moisture content. However, the product from Supplier C (Cryo-Grade Chemicals) demonstrated the highest purity, lowest endotoxin levels, and superior performance in the cryopreservation assay, resulting in the highest post-thaw cell viability and recovery. Supplier A (Alpha BioPure) also provided a high-quality product with excellent performance. The product from Supplier B (Beta-Cell Solutions) , while meeting the basic requirements, showed slightly lower purity and resulted in lower cell viability in the functional assay.

For sensitive applications such as the cryopreservation of valuable cell lines or in the formulation of biopharmaceuticals, the data suggests that the this compound from Supplier C and Supplier A would be the preferred choices. Researchers and drug development professionals should consider these factors when selecting a supplier to ensure the reproducibility and success of their work.

References

A Comparative Guide to the Phase Transitions of Raffinose via Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phase transitions of raffinose (B1225341) with other common sugars, sucrose (B13894) and trehalose (B1683222), utilizing Differential Scanning Calorimetry (DSC). The supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the thermal analysis of these oligosaccharides.

Comparative Analysis of Thermal Transitions

Differential Scanning Calorimetry is a powerful technique to characterize the thermal properties of materials, such as glass transitions and melting points. In the context of amorphous sugars, the glass transition temperature (Tg) is a critical parameter, representing the temperature at which the material transitions from a rigid glassy state to a more mobile, rubbery state. This transition is pivotal in determining the storage stability of pharmaceutical and food products.

Below is a summary of the key thermal events for raffinose, sucrose, and trehalose as determined by DSC analysis.

SugarThermal EventOnset Temperature (°C)Notes
Raffinose Pentahydrate Dehydration56, 73, 85Stepwise loss of water molecules, observed as endothermic peaks.
Amorphous Raffinose Glass Transition (Tg)~108 - 116A higher Tg suggests better stability in the amorphous state.
Amorphous Sucrose Glass Transition (Tg)~60 - 74Lower Tg compared to raffinose and trehalose, indicating lower stability.
Crystallization (Tc)~110Exothermic event following the glass transition.[1]
Amorphous Trehalose Glass Transition (Tg)~106 - 115Similar Tg to raffinose, suggesting comparable stability.[1]

Key Observations:

  • Raffinose Pentahydrate: The hydrated form of raffinose exhibits distinct endothermic peaks at approximately 56°C, 73°C, and 85°C, which correspond to the sequential loss of its five water molecules.

  • Amorphous Raffinose: Anhydrous amorphous raffinose demonstrates a high glass transition temperature, generally reported between 108°C and 116°C. This high Tg is indicative of good physical stability, making it an excellent candidate for stabilizing sensitive biopharmaceuticals.

  • Sucrose: Amorphous sucrose has a significantly lower glass transition temperature, typically in the range of 60-74°C.[1] Above this temperature, it is prone to crystallization, which is observed as an exothermic peak around 110°C.[1]

  • Trehalose: Similar to raffinose, amorphous trehalose possesses a high glass transition temperature (around 106-115°C), contributing to its well-known cryoprotectant and lyoprotectant properties.[1]

The higher glass transition temperatures of raffinose and trehalose compared to sucrose suggest they can provide a more stable amorphous matrix for sensitive biological materials, inhibiting degradation and extending shelf life.

Experimental Protocols

A generalized experimental protocol for the DSC analysis of amorphous sugars is provided below. Instrument-specific parameters may require optimization.

Sample Preparation: Amorphous Form

To analyze the glass transition of sugars, they must be in an amorphous (non-crystalline) state. This can be achieved through methods such as freeze-drying or quench cooling.

  • Freeze-Drying (Lyophilization):

    • Dissolve the sugar in high-purity water to form a solution (e.g., 10% w/v).

    • Freeze the solution rapidly, for instance, by immersing the container in liquid nitrogen.

    • Dry the frozen sample under high vacuum for an extended period (24-48 hours) using a freeze-dryer to sublimate the water.

    • The resulting product is a porous, amorphous powder.

  • Quench Cooling:

    • Place a small amount of the crystalline sugar in a DSC pan.

    • Heat the sample in the DSC to a temperature above its melting point.

    • Rapidly cool the molten sample to a temperature well below its expected glass transition temperature (e.g., to -50°C). This rapid cooling prevents the molecules from arranging into a crystalline lattice, thus forming an amorphous glass.

DSC Analysis
  • Sample Encapsulation: Accurately weigh 3-5 mg of the amorphous sugar sample into an aluminum DSC pan. Hermetically seal the pan to prevent moisture absorption or loss during the experiment.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan (of the same type and mass) into the DSC cell.

    • Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a low temperature, for example, 0°C.

    • Heating Scan: Heat the sample at a constant rate, typically 10°C/min, to a temperature above the expected thermal transitions. For amorphous sugars, a range from 0°C to 200°C is often sufficient to observe the glass transition and any subsequent crystallization or melting events.

    • Cooling Scan (Optional): After the initial heating scan, cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min) to observe any reversible transitions.

    • Second Heating Scan (Optional): A second heating scan can be performed to confirm the glass transition and to study the effect of the controlled cooling on the material's properties.

  • Data Analysis: Analyze the resulting DSC thermogram to identify and quantify the thermal events. The glass transition (Tg) will appear as a step-like change in the heat flow baseline. Exothermic peaks represent crystallization (Tc), and endothermic peaks correspond to melting (Tm) or dehydration.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the DSC analysis of raffinose and its comparison with other sugars.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis & Comparison start Start: Crystalline Sugar (Raffinose, Sucrose, or Trehalose) prep_method Select Amorphization Method start->prep_method freeze_dry Freeze-Drying prep_method->freeze_dry Lyophilization quench_cool Quench Cooling prep_method->quench_cool Melt-Quench amorphous_sample Amorphous Sugar Sample freeze_dry->amorphous_sample quench_cool->amorphous_sample encapsulate Weigh & Encapsulate Sample (3-5 mg in Al pan) amorphous_sample->encapsulate load_dsc Load Sample & Reference into DSC encapsulate->load_dsc setup_params Set Experimental Parameters (Heating Rate, Temp Range, N2 Purge) load_dsc->setup_params run_dsc Run Thermal Program (Heat-Cool-Heat Cycle) setup_params->run_dsc get_thermogram Obtain DSC Thermogram run_dsc->get_thermogram analyze_tg Determine Glass Transition (Tg) get_thermogram->analyze_tg compare Compare Tg Values (Raffinose vs. Sucrose vs. Trehalose) analyze_tg->compare analyze_other Identify Other Transitions (Dehydration, Tc, Tm) analyze_other->compare conclusion Draw Conclusions on Stability compare->conclusion

References

Confirming the Crystalline Structure of D(+)-Raffinose Pentahydrate: A Comparative Guide to X-ray Diffraction and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of the crystalline structure of active pharmaceutical ingredients (APIs) and excipients is paramount for ensuring product quality, stability, and performance. This guide provides a detailed comparison of X-ray Diffraction (XRD) and other analytical techniques for confirming the crystalline structure of D(+)-Raffinose pentahydrate, a trisaccharide used in various pharmaceutical and biotechnological applications.

X-ray Diffraction (XRD) Analysis of this compound

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that provides unique "fingerprints" of crystalline solids. The diffraction pattern is a plot of the intensity of X-rays scattered at different angles by the sample. For this compound, the XRD pattern confirms its specific crystalline arrangement.

Experimental Data

The experimental powder XRD pattern of this compound aligns with the single-crystal structure available in the Cambridge Structural Database (CSD) under the reference code RAFINO01.[1] Key diffraction peaks are observed at specific 2θ angles, which correspond to the d-spacing between crystal lattice planes as described by Bragg's Law. A representative set of diffraction peaks for this compound is presented below.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
~10.3~8.58Strong
~13.2~6.70Medium
~20.7~4.29Strong
(Additional representative peaks would be listed here based on experimental data from RAFINO01)

Note: The relative intensities of XRD peaks can vary depending on the experimental conditions and sample preparation.

Experimental Protocol for Powder XRD

A standard protocol for obtaining a high-quality powder XRD pattern for a crystalline organic compound like this compound is as follows:

  • Sample Preparation:

    • Gently grind the this compound sample into a fine, homogeneous powder using an agate mortar and pestle. The ideal particle size is typically between 1 and 10 µm to ensure a sufficient number of randomly oriented crystallites.

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge. The back-loading method is often preferred to minimize preferred orientation of the crystals.

  • Instrument Setup:

    • Use a powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (wavelength λ = 1.5406 Å).

    • Set the instrument parameters, including the voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).

    • Define the scanning range for 2θ, typically from 5° to 50° for organic compounds, with a step size of 0.02° and a scan speed of 2°/minute.

  • Data Collection:

    • Mount the sample holder in the diffractometer.

    • Initiate the data collection software to scan the sample over the specified 2θ range. The instrument measures the intensity of the diffracted X-rays at each angular step.

  • Data Analysis:

    • The output is a diffractogram plotting intensity versus 2θ.

    • Process the raw data to identify the peak positions (2θ), calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ), and determine the relative intensities of the peaks.

    • Compare the experimental diffraction pattern with a reference pattern from a database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data or calculated from single-crystal data like RAFINO01) to confirm the crystalline phase.

Experimental Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_confirmation Structure Confirmation Grinding Grinding to Fine Powder Mounting Mounting in Sample Holder Grinding->Mounting Data_Collection Data Collection (Intensity vs. 2θ) Mounting->Data_Collection Data_Processing Data Processing (Peak Identification) Data_Collection->Data_Processing Comparison Comparison with Reference Pattern Data_Processing->Comparison Confirmation Crystalline Structure Confirmed Comparison->Confirmation

A simplified workflow for crystalline structure confirmation using XRD.

Comparison with Alternative Techniques

While XRD is a cornerstone for crystalline structure analysis, other techniques can provide complementary information. The table below compares Powder XRD with two powerful alternatives: Solid-State Nuclear Magnetic Resonance (ssNMR) and Vibrational Spectroscopy (Raman and FTIR).

FeaturePowder X-ray Diffraction (XRD)Solid-State NMR (ssNMR)Vibrational Spectroscopy (Raman/FTIR)
Principle Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Interaction of nuclear spins with an external magnetic field, sensitive to the local chemical environment.Absorption or scattering of infrared radiation due to molecular vibrations.
Information Provided Long-range crystallographic order, unit cell dimensions, phase identification, and quantification.Short-range order, molecular conformation, packing, and dynamics. Can distinguish between different polymorphic forms.[2]Molecular functional groups, hydrogen bonding, and short-range molecular environment. Can differentiate between crystalline and amorphous forms.
Sample Requirements Crystalline powder (typically a few milligrams).Solid sample (crystalline or amorphous), often requires isotopic labeling (e.g., ¹³C) for enhanced resolution (tens of milligrams).Solid or liquid samples (milligrams).
Strengths - Unambiguous phase identification through fingerprinting.- Quantitative analysis of crystalline phases.- Well-established databases for reference patterns.- High sensitivity to local structural variations.- Can analyze both crystalline and amorphous materials.- Provides information on molecular dynamics.[2]- Rapid and non-destructive.- Can be used for in-situ monitoring.- Complementary information on molecular structure and interactions.
Limitations - Requires a crystalline sample.- Can be challenging for complex mixtures with overlapping peaks.- Limited information on local disorder or amorphous content.- Lower resolution compared to solution-state NMR.- Can be time-consuming and require specialized equipment.- Isotopic labeling can be expensive.- Interpretation of spectra can be complex.- Less definitive for absolute crystal structure determination compared to XRD.- Sample fluorescence can interfere with Raman spectroscopy.

Logical Relationship of Techniques

Techniques_Relationship XRD XRD (Long-Range Order) Structure Comprehensive Crystalline Structure Characterization XRD->Structure ssNMR ssNMR (Short-Range Order, Polymorphism) ssNMR->Structure Vibrational Vibrational Spectroscopy (Functional Groups, H-Bonding) Vibrational->Structure

References

A Comparative Guide to Spectrophotometric Assays for Validating Enzyme Activity Stabilized with Raffinose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the long-term stability of enzymes is paramount. Raffinose (B1225341), a non-reducing trisaccharide, is frequently employed as an excipient to protect enzymes from degradation during processes like freeze-drying and storage. This guide provides an objective comparison of raffinose's performance against other common stabilizers, supported by experimental data, and details the spectrophotometric assays used to validate enzyme activity.

Fundamentals of Spectrophotometric Enzyme Assays

Spectrophotometric assays are a cornerstone of enzymology due to their low cost, reproducibility, and robustness.[1][2] The fundamental principle involves monitoring the change in light absorbance as an enzyme catalyzes a reaction.[1][3] If a substrate or product absorbs light at a specific wavelength, the enzyme's activity can be quantified by tracking the rate of change in absorbance over time.[1][4]

The relationship between absorbance and the concentration of the light-absorbing substance is described by the Beer-Lambert Law (A = εlc), which is crucial for calculating enzyme units from absorbance data.[5] Many assays are designed to follow the concentration of cofactors like NADH or NADPH, which absorb UV light at 340 nm in their reduced forms but not in their oxidized forms (NAD+ and NADP+).[1] This allows for the continuous monitoring of oxidoreductase activity.

The Role of Raffinose as an Enzyme Stabilizer

Raffinose is a trisaccharide composed of galactose, glucose, and fructose.[6] In nature, it plays a vital role in protecting plant seeds against stresses like desiccation.[6][7][8] Its protective effects are attributed to two primary mechanisms:

  • Water Replacement Hypothesis: During dehydration, the hydroxyl groups of raffinose are thought to form hydrogen bonds with the enzyme, effectively replacing the water molecules essential for maintaining its native, active conformation.[6]

  • Vitrification: Raffinose can form a highly viscous, amorphous "glassy" state upon drying.[6] This glassy matrix immobilizes the enzyme, physically restricting the unfolding and aggregation that would otherwise lead to inactivation.

Comparative Performance of Raffinose as a Stabilizer

While raffinose is an effective stabilizer, its performance can vary compared to other commonly used sugars like sucrose (B13894) and trehalose (B1683222). The choice of stabilizer is often enzyme- and condition-specific. Below is a summary of experimental findings for different enzymes.

Table 1: Comparison of Raffinose with Other Sugar Stabilizers

EnzymeStabilizer(s)Stress ConditionKey Finding / OutcomeSource(s)
Lactate Dehydrogenase (LDH) Trehalose, Sucrose, Maltose, LactoseFreeze-drying & StorageTrehalose was found to be the most effective stabilizer for preserving LDH activity during storage compared to the other disaccharides.[9][10]
Lactate Dehydrogenase (LDH) SucroseFreeze-dryingAmorphous sucrose provided remarkable stabilization by forming a high degree of hydrogen bonds with the enzyme.[11]
Glucose-6-Phosphate Dehydrogenase (G6PDH) Raffinose, SucroseFreeze-drying & Storage at 44°CThe sucrose-alone formulation offered the best enzyme stabilization during storage. Increasing the raffinose fraction decreased stability, despite raffinose having a higher glass transition temperature (Tg).[12]
General Finding for LDH Raffinose, SucroseStorage at 44°CThe stabilizing potential of raffinose via the water replacement mechanism appears to be inferior to that of sucrose for LDH. Formulations with higher sucrose content showed higher remaining activity.[13]

These studies indicate that while properties like a high glass transition temperature are desirable, they do not solely predict stabilization efficacy. Specific molecular interactions between the enzyme and the sugar are critical, and sucrose or trehalose may offer superior protection for certain proteins compared to raffinose.[12][13]

Experimental Workflow and Comparison Logic

The following diagrams illustrate the standard workflow for a spectrophotometric assay and the logical framework for comparing different stabilizers.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer & Reagents (e.g., Substrate, Cofactor) A2 Add Buffer, Substrate, Cofactor to Cuvette P1->A2 P2 Prepare Enzyme Stock Solutions with Stabilizers (Control, Raffinose, etc.) A3 Initiate Reaction by Adding Stabilized Enzyme P2->A3 A1 Set Spectrophotometer (Wavelength, Temperature) A1->A2 A2->A3 A4 Record Absorbance vs. Time A3->A4 D1 Determine Initial Rate (ΔAbs/min) A4->D1 D2 Calculate Enzyme Activity using Beer-Lambert Law D1->D2

Fig. 1: Standard workflow for a spectrophotometric enzyme activity assay.

G cluster_groups Stabilizer Groups Start Enzyme Stock Solution G1 Control (No Stabilizer) Start->G1 G2 Raffinose Start->G2 G3 Alternative 1 (e.g., Sucrose) Start->G3 G4 Alternative 2 (e.g., Trehalose) Start->G4 Stress Apply Stress (e.g., Freeze-Drying, Thermal) G1->Stress G2->Stress G3->Stress G4->Stress Assay Spectrophotometric Activity Assay Stress->Assay Compare Compare Residual Enzyme Activity Assay->Compare

Fig. 2: Logical workflow for comparing the efficacy of enzyme stabilizers.

Detailed Experimental Protocol: Lactate Dehydrogenase (LDH) Assay

This protocol provides a method for determining the activity of LDH stabilized with raffinose or other sugars. The assay measures the rate of NADH oxidation to NAD⁺ by monitoring the decrease in absorbance at 340 nm.[9]

Principle: Pyruvate (B1213749) + NADH + H⁺ <--LDH--> L-Lactate + NAD⁺

A. Reagent Preparation

  • Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.5. Prepare 100 mL and ensure the pH is adjusted at the assay temperature (e.g., 25°C).

  • Pyruvate Solution (Substrate): 0.49 mM sodium pyruvate in Assay Buffer.

  • NADH Solution (Cofactor): 0.1 mM NADH in Assay Buffer. Prepare this solution fresh daily and keep it on ice, protected from light.

  • Enzyme Solutions:

    • Prepare a stock solution of LDH in the Assay Buffer.

    • Create separate aliquots of the LDH stock and add stabilizers to achieve the desired final concentrations (e.g., 100 mg/mL Raffinose, 100 mg/mL Sucrose).

    • Prepare a "Control" aliquot with no stabilizer.

    • Subject these solutions to the desired stress (e.g., one freeze-thaw cycle or freeze-drying followed by reconstitution).

B. Assay Procedure

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the sample holder to 25°C.

  • Reaction Mixture: In a quartz cuvette, combine:

    • 2.8 mL of Assay Buffer

    • 100 µL of Pyruvate Solution

    • 100 µL of NADH Solution

  • Blank Measurement: Mix the contents of the cuvette by gentle inversion and measure the initial absorbance. This should be stable.

  • Initiate Reaction: Add 10-20 µL of the stabilized (or control) enzyme solution to the cuvette. Mix immediately and gently.

  • Data Acquisition: Start recording the absorbance at 340 nm every 15 seconds for a total of 3-5 minutes. The absorbance should decrease linearly.

C. Calculation of Enzyme Activity

  • Determine the rate of absorbance change per minute (ΔA₃₄₀/min) from the initial, linear portion of the data.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (Units/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    • ε (Molar Extinction Coefficient of NADH): 6220 M⁻¹cm⁻¹ at 340 nm.

    • Path Length: Typically 1 cm for a standard cuvette.

    • One Unit (U): The amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

By following this protocol for each stabilized sample, a direct comparison of residual activity can be made, providing quantitative validation of raffinose's stabilizing effect relative to other excipients.

References

Safety Operating Guide

Proper Disposal of D(+)-Raffinose Pentahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of D(+)-Raffinose pentahydrate, a non-hazardous substance, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, general laboratory safety practices should always be observed during handling and disposal.[1][2][3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. In case of dust formation, a dust mask (type N95 or P1) is recommended.[1]

  • Spill Management: In the event of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[1][5] Avoid generating dust.[1][5][6] Ensure the area is cleaned thoroughly afterward.

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[1][5]

Step-by-Step Disposal Procedures

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for proper disposal.

  • Waste Identification and Collection:

    • Collect unused this compound and any material contaminated with it in a designated, well-labeled, and sealed container.[1]

    • Clearly label the container as "Waste this compound". While not hazardous, clear labeling prevents accidental misuse.

  • Disposal as Non-Hazardous Waste:

    • Since this compound is not considered a hazardous chemical, it can typically be disposed of as non-hazardous solid waste.[1][2][3][4]

    • Place the sealed container in the regular laboratory trash, unless your institution's guidelines or local regulations have specific requirements for chemical waste.[7]

  • Licensed Disposal Vendor:

    • For larger quantities or if required by institutional policy, arrange for disposal through a licensed chemical waste disposal company.[5] This ensures the waste is handled and disposed of in an environmentally responsible manner.

  • Empty Container Disposal:

    • Empty containers of this compound should be triple-rinsed with water.[8][9]

    • The rinsate can typically be disposed of down the drain with copious amounts of water, as the chemical is not environmentally hazardous.[3]

    • After rinsing, deface or remove the original label and dispose of the container in the regular trash.[9][10]

Disposal Options Summary

Disposal MethodProcedure
Solid Waste Disposal Collect in a sealed, labeled container and dispose of in the regular laboratory trash, in accordance with institutional and local guidelines.[7]
Licensed Contractor For large quantities or as per institutional policy, contact a licensed chemical waste disposal service for pickup and disposal.[5]
Empty Containers Triple-rinse with a suitable solvent (like water), deface the label, and dispose of in the regular trash. The rinsate can generally be flushed down the drain with ample water.[8][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have D(+)-Raffinose pentahydrate for disposal is_spill Is it a spill? start->is_spill spill_procedure Sweep up, place in a sealed container for disposal. Avoid generating dust. is_spill->spill_procedure Yes is_unused Is it unused product or contaminated material? is_spill->is_unused No spill_procedure->is_unused collect_waste Collect in a suitable, sealed, and labeled container. is_unused->collect_waste Yes is_container Is it an empty container? is_unused->is_container No check_regulations Consult institutional and local disposal regulations. collect_waste->check_regulations disposal_options Disposal Options check_regulations->disposal_options trash_disposal Dispose of as non-hazardous solid waste in regular trash. disposal_options->trash_disposal vendor_disposal Dispose of through a licensed waste disposal vendor. disposal_options->vendor_disposal end End of Disposal Process trash_disposal->end vendor_disposal->end rinse_container Triple-rinse the container with water. is_container->rinse_container Yes is_container->end No dispose_rinsate Dispose of rinsate down the drain with plenty of water. rinse_container->dispose_rinsate dispose_container Deface label and dispose of dry container in regular trash. dispose_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling D(+)-Raffinose Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial procedural guidance for the safe handling and disposal of D(+)-Raffinose pentahydrate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, engineering controls such as adequate general and local exhaust ventilation should be in place to minimize dust generation.[1] Facilities must be equipped with an eyewash fountain.[1]

Summary of Personal Protective Equipment Requirements

Protection TypeStandardSpecificationsCitation
Eye/Face Protection OSHA 29 CFR 1910.133 or EU EN166Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for certain procedures.[1][2][3]
Hand Protection EN 374Material: Nitrile rubber (NBR) Thickness: >0.11 mm Breakthrough Time: >480 minutes (Permeation Level 6)[2]
Respiratory Protection NIOSH (US) or CEN (EU) ApprovedRequired when dust is generated. For nuisance levels, use type N95 (US) or P1 (EN 143) dust masks.[4]
Skin and Body Protection N/AWear suitable protective clothing, such as a lab coat.[1][5]

Occupational Exposure Limits for Dust While no specific exposure limits have been established for this compound by OSHA, NIOSH, or ACGIH, general dust exposure limits should be observed where applicable.[1]

JurisdictionIdentifierLimitNotesCitation
United KingdomWEL10 mg/m³ (TWA)Inhalable fraction
United KingdomWEL4 mg/m³ (TWA)Respirable fraction

TWA (Time-Weighted Average) is based on an 8-hour reference period.

Experimental Protocol: Safe Handling and Disposal Workflow

This protocol outlines the step-by-step process for safely using this compound in a laboratory setting.

1. Preparation and Precautionary Measures

  • Step 1.1: Before handling, ensure you are in a well-ventilated area, preferably with local exhaust ventilation.[1]

  • Step 1.2: Confirm that an eyewash station and safety shower are readily accessible.[1]

  • Step 1.3: Inspect all required PPE (gloves, safety goggles, lab coat) for integrity before use.[2]

  • Step 1.4: Keep the container of this compound tightly closed when not in use to prevent dust accumulation and moisture absorption.[1][5]

2. Handling the Compound

  • Step 2.1: Don all required personal protective equipment as specified in the table above.

  • Step 2.2: Avoid any contact with skin and eyes.[1] Do not breathe in the dust.[1]

  • Step 2.3: Minimize dust generation during handling.[1] If weighing, do so in a ventilated enclosure.

  • Step 2.4: Do not eat, drink, or smoke in the handling area.[1][5]

  • Step 2.5: After handling, wash hands thoroughly with soap and water, especially before leaving the work area.[1][5]

3. Spill Management

  • Step 3.1: In case of a spill, avoid generating dust.[6]

  • Step 3.2: Carefully sweep up, shovel, or vacuum the spilled material.[1][3][4]

  • Step 3.3: Place the collected material into a suitable, closed container labeled for disposal.[1][3][4]

  • Step 3.4: Clean the affected area thoroughly.

4. Disposal Plan

  • Step 4.1: Chemical Disposal: Dispose of unused this compound and spill cleanup materials as chemical waste. This should be done through a licensed disposal company.[1][3] Waste generators must consult federal, state, and local regulations to ensure complete and accurate classification.[1] Do not let the product enter drains.[1][2][3][4]

  • Step 4.2: Contaminated PPE Disposal: Contaminated gloves must be disposed of in accordance with applicable laws and good laboratory practices.[2][3][4] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][3] Other contaminated clothing should be taken off and washed before reuse.[1]

Process Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G prep 1. Preparation - Assess ventilation - Check safety equipment - Inspect PPE handling 2. Handling - Wear appropriate PPE - Avoid dust and contact - No eating/drinking prep->handling post_handling 3. Post-Handling - Tightly close container - Wash hands thoroughly handling->post_handling spill Spill Occurs handling->spill Potential Event end_process End Process post_handling->end_process disposal 5. Disposal - Dispose of waste via licensed company - Dispose of contaminated PPE - Follow local regulations post_handling->disposal spill_cleanup 4. Spill Cleanup - Avoid dust generation - Sweep/vacuum into container - Clean area spill->spill_cleanup Yes spill_cleanup->post_handling spill_cleanup->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.